TRIS maleate
Description
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C4H4O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSZUTFLHGNLHX-KSBRXOFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72200-76-1 | |
| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072200761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
TRIS Maleate Buffer: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of TRIS maleate (B1232345) buffer, a versatile and widely used buffering agent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the buffer's effective pH range, preparation, and application in experimental settings, with a focus on quantitative data and detailed methodologies.
Core Concepts: Understanding the Chemistry of TRIS Maleate Buffer
This compound buffer is a compound buffer system composed of Tris(hydroxymethyl)aminomethane (TRIS), a primary amine, and maleic acid, a dicarboxylic acid. The buffering capacity of this system is conferred by the pKa values of its components. TRIS has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline range.[1] Maleic acid, being a dicarboxylic acid, has two pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.2. This combination of pKa values provides a broad and adaptable buffering range.
The effective pH range of a buffer is generally considered to be pKa ± 1. Therefore, this compound buffer can effectively maintain pH across two distinct ranges: one acidic to neutral range governed by the second pKa of maleic acid (pH 5.2 - 7.2) and another in the physiological to slightly alkaline range controlled by the pKa of TRIS (pH 7.1 - 9.1). This wide buffering capacity makes it a valuable tool for a variety of biological assays.
Quantitative Data Summary
For ease of comparison, the key quantitative data for this compound buffer are summarized in the tables below.
Table 1: Physicochemical Properties of TRIS and Maleic Acid
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) |
| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1 |
| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁ ≈ 1.9, pKa₂ ≈ 6.2 |
Table 2: Effective pH Buffering Ranges
| Buffering Component | pKa (at 25°C) | Effective pH Range |
| Maleic Acid (pKa₂) | ~6.2 | 5.2 - 7.2 |
| TRIS | ~8.1 | 7.1 - 9.1 |
| This compound (Combined) | ~6.2 and ~8.1 | 5.2 - 9.1 |
Table 3: Temperature Dependence of TRIS Buffer pH
The pH of TRIS-containing buffers is known to be temperature-dependent. The following table illustrates the typical change in pH with temperature.
| Temperature Change | Approximate pH Change per °C |
| Decrease from 25°C to 4°C | +0.03 |
| Increase from 25°C to 37°C | -0.028 |
Note: It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.
Table 4: Concentration Dependence of TRIS Buffer pH
The concentration of the TRIS component can also influence the pH of the buffer.
| Change in TRIS Concentration | Approximate pH Change |
| 10-fold increase | +0.05 |
| 10-fold decrease | -0.05 |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound buffer and its application in a common biochemical assay.
Preparation of 0.2 M this compound Stock Solution
This protocol outlines the preparation of a stock solution that can be diluted to the desired final concentration for various applications.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
To prepare a 0.2 M solution of TRIS acid maleate, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.[2]
-
Stir the solution until all components are completely dissolved.
-
Adjust the pH of the solution to the desired value using a concentrated NaOH solution. Monitor the pH continuously with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Store the stock solution at 4°C.
Alkaline Phosphatase Activity Assay using this compound Buffer
This protocol describes a colorimetric assay to determine the activity of alkaline phosphatase, a common enzyme studied in various research fields. This protocol is adapted from assays that utilize maleate or TRIS buffers.
Materials:
-
This compound buffer (e.g., 0.1 M, pH 9.0)
-
p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)
-
Alkaline phosphatase enzyme solution
-
Sodium hydroxide (NaOH), 0.1 M (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of 0.1 M this compound buffer at the desired pH (e.g., pH 9.0).
-
Dispense 50 µL of the this compound buffer into each well of a 96-well microplate.
-
Add 50 µL of the pNPP substrate solution to each well.
-
To initiate the reaction, add 20 µL of the alkaline phosphatase enzyme solution to each well. For a negative control, add 20 µL of deionized water instead of the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration and activity.
-
Stop the reaction by adding 50 µL of 0.1 M NaOH to each well. The addition of NaOH will also cause the development of a yellow color from the product, p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The enzyme activity is proportional to the absorbance measured.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound buffer.
Conclusion
This compound buffer offers a broad and versatile pH buffering range, making it a valuable tool for a wide array of applications in scientific research and drug development. Its utility in enzyme assays, electrophoresis, and other biochemical techniques is well-established. By understanding its chemical properties, including temperature and concentration dependencies, and by following standardized preparation protocols, researchers can effectively harness the benefits of this robust buffering system to ensure the accuracy and reproducibility of their experimental results.
References
Chemical properties of TRIS maleate salt
An In-Depth Technical Guide to the Chemical Properties of TRIS Maleate (B1232345) Salt
Introduction
Tris(hydroxymethyl)aminomethane maleate salt, commonly referred to as TRIS maleate, is an organic compound formed from the reaction of Tris(hydroxymethyl)aminomethane (TRIS or Trizma®) and maleic acid.[1][2] This salt is frequently utilized in biochemical and pharmaceutical research as a buffering agent, particularly for creating buffer solutions with a lower pH buffering range than standard TRIS-HCl buffers.[2] Its applications are found in various growth media, tissue preparations, and as a diluent or washing buffer in experimental workflows.[2][3] This guide provides a comprehensive overview of the core chemical properties, experimental protocols for their determination, and key considerations for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of this compound salt are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Synonyms | Trizma® maleate, Tris(hydroxymethyl)aminomethane maleate salt, Tromethamine maleate salt | [1][4][5] |
| CAS Number | 72200-76-1 | [1][4] |
| Molecular Formula | C₈H₁₅NO₇ (often cited)[1][4] or C₄H₁₁O₃N•C₄H₄O₄[5] | [1][4][5] |
| Molecular Weight | 237.21 g/mol | [4][5] |
| Appearance | White crystalline solid | [4][6] |
| Melting Point | 104 - 106 °C | [4] |
| Effective pH Range | 6.5 - 9.7 (as a buffer solution) | [7] |
Solubility Profile
| Solvent | Solubility of TRIS Base |
| Water | ~550 g/L at 25°C |
| Ethylene Glycol | 79.1 mg/mL |
| Methanol | Soluble |
| Ethanol | Solubility decreases compared to water |
| Acetonitrile (B52724) | Limited solubility, may precipitate |
The solubility of TRIS and its salts is influenced by temperature, with solubility generally increasing as the temperature rises.[8] The pH of the solution can also affect solubility.[8] For applications involving organic solvents like acetonitrile or methanol, it is recommended to empirically test the solubility at the desired concentration and solvent ratio to avoid precipitation.[9]
pKa and Buffering Capacity
The buffering capacity of TRIS is a key property. The pKa of the conjugate acid of TRIS is approximately 8.07 at 25°C, which gives it an effective buffering range between pH 7.1 and 9.1.[10] this compound buffers are used to prepare solutions with a lower effective pH buffering capacity than standard TRIS buffers.[2]
A critical consideration for researchers is the temperature dependence of TRIS buffers. The pH of a TRIS buffer solution decreases by approximately 0.028 units for every 1°C increase in temperature.[11][12][13] Therefore, it is essential to adjust the pH of the buffer at the temperature at which it will be used.[13]
References
- 1. This compound salt [himedialabs.com]
- 2. This compound | 72200-76-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. Tris, (hydroxymethyl) aminomethane maleate - Delta Microscopies [deltamicroscopies.com]
- 8. What is the solubility of Tris in water? - Blog [hbynm.com]
- 9. Solubility of Tris in aqueous organic solvent - Chromatography Forum [chromforum.org]
- 10. Tris - Wikipedia [en.wikipedia.org]
- 11. Tris Buffer - Sharebiology [sharebiology.com]
- 12. Tris buffer pH 7.5 (1 M) for molecular biology [itwreagents.com]
- 13. fishersci.co.uk [fishersci.co.uk]
TRIS Maleate: A Comprehensive Technical Guide for Researchers
[City, Date] – TRIS maleate (B1232345), a versatile buffering agent, plays a crucial role in a wide array of biochemical and molecular biology applications. This technical guide provides an in-depth overview of its chemical properties, preparation, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Chemical Properties
TRIS maleate, also known as Tris(hydroxymethyl)aminomethane maleate, is the salt formed from the reaction of TRIS base with maleic acid. Its fundamental properties are essential for its function as a buffer in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₇ | [1][2] |
| Molecular Weight | 237.21 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 72200-76-1 | [2][3][4] |
| Solubility in Water | 0.5 M at 20°C, clear, colorless solution | [1][3] |
| pH of 0.5 M Solution | 3.0 - 4.5 | [1] |
| Melting Point | 103-105°C | [1] |
Applications in Research and Drug Development
This compound buffer is widely utilized in various laboratory procedures due to its buffering capacity in a pH range that is relevant to many biological processes.
Enzyme Kinetics: this compound buffer is suitable for enzymatic studies, providing a stable pH environment for assessing enzyme activity and kinetics.
Histochemistry and Immunohistochemistry: This buffer is employed in staining protocols and as an antigen retrieval solution in immunohistochemistry. The heat-induced epitope retrieval (HIER) technique often utilizes TRIS-based buffers to unmask antigenic sites in formalin-fixed, paraffin-embedded tissues, thereby enhancing antibody staining intensity.
Electron Microscopy: In the preparation of biological samples for electron microscopy, this compound buffer can be used as a component of the fixative and washing solutions to maintain pH and osmolarity, thus preserving cellular ultrastructure.
General Biochemical Assays: Its utility extends to a variety of other biochemical applications, including protein and nucleic acid analysis, where maintaining a specific pH is critical for the stability and function of biomolecules.
Experimental Protocols
Preparation of 0.2 M this compound Buffer Stock Solution
This protocol is adapted for the preparation of a stock solution for use in enzyme studies.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solution A (0.2 M TRIS acid maleate):
-
Dissolve 24.2 g of Tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water.
-
Bring the final volume to 1 liter in a volumetric flask.
-
-
Prepare Stock Solution B (0.2 M NaOH):
-
Dissolve 8.0 g of NaOH in distilled water.
-
Bring the final volume to 1 liter in a volumetric flask.
-
-
Prepare the Final Buffer:
-
To prepare a buffer with a specific pH, mix 50 mL of Stock Solution A with a specific volume of Stock Solution B, as indicated in the table below, and dilute to a final volume of 200 mL with distilled water.
-
| Desired pH | Volume of 0.2 M NaOH (mL) to add to 50 mL of Stock A |
| 5.2 | 7.2 |
| 5.4 | 10.5 |
| 5.6 | 15.3 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.0 |
| 6.8 | 45.0 |
| 7.0 | 48.0 |
| 7.2 | 51.0 |
| 7.4 | 54.0 |
| 7.6 | 57.0 |
| 7.8 | 60.0 |
| 8.0 | 63.5 |
| 8.2 | 66.5 |
| 8.4 | 69.0 |
| 8.6 | 72.0 |
This table is derived from titration data and provides approximate volumes. It is recommended to verify the final pH with a calibrated pH meter and adjust as necessary.
Signaling Pathway Analysis: Western Blotting for MAPK Pathway
While specific protocols explicitly detailing the use of "this compound" in signaling pathway analysis are not prevalent in the readily available literature, TRIS-based buffers are fundamental to the Western blotting technique used to analyze protein expression and phosphorylation status in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The following workflow illustrates the key steps where a TRIS-based buffer, which could be this compound, is employed.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]
Solubility of TRIS Maleate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of TRIS maleate (B1232345) (Tris(hydroxymethyl)aminomethane maleate), a versatile buffering agent used in various biochemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of TRIS maleate in aqueous and organic solvents, alongside experimental protocols and application workflows.
Introduction to this compound
This compound is the salt formed from the reaction of Tris(hydroxymethyl)aminomethane (TRIS), a common biological buffer, and maleic acid. It serves as an alternative to standard TRIS buffers, offering different buffering characteristics and a lower effective pH buffering range.[1] Its applications are found in various laboratory protocols, including biochemical assays, cell culture, enzyme kinetics, and protein crystallization.[2][3][4]
Quantitative Solubility Data
The solubility of a buffering agent is a critical parameter for its effective use in experimental design, particularly for preparing stock solutions and ensuring stability in various assay conditions. Below are the available quantitative solubility data for this compound.
Solubility in Aqueous and Organic Solvents
Quantitative solubility data for this compound in a range of common laboratory solvents is essential for its application in diverse experimental settings. The available data are summarized in the table below.
| Solvent | Solubility | Temperature (°C) | Molarity (approx.) |
| Water | 118.6 g/L[5][6] | 20 | ~0.50 M |
| Water | ≥ 100 mg/mL[7] | Not Specified | ≥ 0.42 M |
| Dimethyl Sulfoxide (DMSO) | 87.5 mg/mL[7] | Not Specified | ~0.37 M |
Influence of pH and Temperature on Solubility
The pH of a solution can significantly influence the solubility of ionizable compounds like this compound.[8] While specific quantitative data on the solubility of this compound across a wide pH range is limited, it is known to be used in buffer preparations at various pH levels, such as pH 6.5.[9]
The solubility of TRIS compounds is also known to be temperature-dependent.[10] For TRIS base, the pH of the buffer solution changes with temperature, which can indirectly affect solubility.[11][12][13] However, specific studies detailing the solubility curve of this compound at different temperatures were not found in the current literature search.
Experimental Protocols
Preparation of this compound Buffer (0.2 M)
This protocol is adapted from Gomori (1955) for the preparation of a TRIS-maleate buffer stock solution.[14]
Stock Solutions:
-
Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of Tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L.[14]
-
Solution B (0.2 M NaOH): Prepare a 0.2 M sodium hydroxide (B78521) solution.
Procedure:
-
To prepare a buffer of a specific pH, mix 50 mL of Solution A with a specified volume of Solution B, as indicated in the original Gomori tables.[14]
-
Dilute the mixture with deionized water to a final volume of 200 mL.
General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This is a general workflow for determining the equilibrium solubility of a compound like this compound.
Materials:
-
This compound salt
-
Selected solvent (e.g., water, ethanol)
-
Conical flasks or vials with secure caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a shaking incubator at a constant temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to pellet any remaining suspended solids.
-
Filter the supernatant through a syringe filter to obtain a clear, saturated solution.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
Applications and Experimental Workflows
This compound buffer is utilized in a variety of biochemical and pharmaceutical research applications.
Use in Enzyme Assays
TRIS-maleate buffer provides a stable pH environment for studying enzymatic reactions.[15] The choice of buffer is critical as it can influence enzyme activity and kinetics.
Below is a generalized workflow for an enzyme kinetic assay using TRIS-maleate buffer.
Caption: A generalized workflow for determining enzyme kinetic parameters using TRIS-maleate buffer.
Role in Protein Crystallization
Maintaining a stable pH is crucial for successful protein crystallization.[3] TRIS-based buffers are commonly used in crystallization screens to provide a suitable environment for crystal growth.[16]
The following diagram illustrates the logical steps in a protein crystallization screening experiment where TRIS-maleate could be employed as a buffering agent.
Caption: Logical workflow for a protein crystallization screening experiment.
Conclusion
This compound is a valuable buffering agent for a range of scientific applications. This guide provides the currently available quantitative data on its solubility and outlines standard protocols for its use and characterization. Further research is warranted to expand the solubility profile of this compound in a wider array of organic solvents and to systematically investigate the effects of temperature and pH on its solubility. Such data would further enhance its utility and enable more precise control in experimental design.
References
- 1. Trizma maleate BioUltra, = 99.5 NT 72200-76-1 [sigmaaldrich.com]
- 2. eqipped.com [eqipped.com]
- 3. What is the role of Tris in protein crystallization? - Blog [hbynm.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buffers for Biochemical Reactions [promega.jp]
- 11. d-nb.info [d-nb.info]
- 12. BUFFERS [ou.edu]
- 13. CA2914841A1 - Compositions and preparation methods of low melting ionic salts of poorly-water soluble drugs - Google Patents [patents.google.com]
- 14. static.igem.org [static.igem.org]
- 15. teknova.com [teknova.com]
- 16. What is the behavior of Tris in different solvents? - Blog [m.hbynm.com]
An In-depth Technical Guide to the Structure and Properties of Tris(hydroxymethyl)aminomethane Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Tris(hydroxymethyl)aminomethane maleate (B1232345). This compound, a salt formed from the organic buffer Tris(hydroxymethyl)aminomethane (Tris) and the dicarboxylic acid maleic acid, is a valuable reagent in various scientific applications, particularly in the formulation of buffers for biochemical and pharmaceutical research.
Core Structure and Nomenclature
Tris(hydroxymethyl)aminomethane maleate is an ionic compound resulting from the acid-base reaction between the primary amine of Tris and a carboxylic acid group of maleic acid. The Tris cation, [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium, is formed by the protonation of the amino group of Tris. This is ionically bonded to the maleate anion.
-
Synonyms: TRIS maleate salt, Trizma® maleate, Tromethamine maleate salt
The formation of this salt can be visualized as the transfer of a proton from one of the carboxylic acid groups of maleic acid to the lone pair of electrons on the nitrogen atom of the Tris molecule.
References
Temperature Dependence of pH in TRIS Maleate Buffer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the temperature dependence of pH in TRIS (tris(hydroxymethyl)aminomethane) maleate (B1232345) buffer. Understanding this relationship is critical for ensuring the accuracy and reproducibility of experiments in various scientific and pharmaceutical applications. This document outlines the underlying thermodynamic principles, presents available quantitative data, provides detailed experimental protocols for buffer preparation, and includes a method for determining the specific temperature coefficient of your buffer.
Introduction: The Significance of pH and Temperature in Buffering Systems
Tris(hydroxymethyl)aminomethane, or TRIS, is a widely utilized buffering agent in biological and chemical research due to its pKa of approximately 8.1 at 25°C, which is within the physiological range. However, a notable characteristic of TRIS-based buffers is the significant dependence of their pH on temperature. As the temperature of a TRIS buffer solution changes, its pH will also change. This phenomenon is a crucial consideration for experiments that are sensitive to pH and are conducted at temperatures other than the temperature at which the buffer was prepared.
Generally, the pH of TRIS buffers decreases as the temperature increases.[1][2] This is a consequence of the temperature-dependent dissociation of the protonated form of TRIS.[3][4] While extensive data is available for TRIS-HCl buffers, specific quantitative data for the temperature coefficient of pH (dpH/dT) for TRIS maleate buffer is not as readily available in the literature. However, the behavior is expected to be dominated by the TRIS component.
Quantitative Data: Temperature Coefficient of pH
The change in pH with temperature is expressed as dpH/dT or ΔpH/°C. For general TRIS buffers, this value is well-documented.
| Buffer Component | dpH/dT (°C⁻¹) | Reference(s) |
| TRIS | Approximately -0.028 to -0.031 | [2][4][5] |
| TRIS-HCl | -0.025 (from 25°C to 37°C) | [1] |
| TRIS-HCl | Average of -0.03 per 10°C change | [4] |
Note: While a specific dpH/dT for this compound is not explicitly found in the reviewed literature, the value for the TRIS amine is the primary driver of the temperature-dependent pH shift. Therefore, a value of approximately -0.03 pH units per degree Celsius increase can be used as a close estimation for this compound buffer. For highly sensitive applications, it is recommended to experimentally determine the precise dpH/dT for the specific buffer concentration being used.
Thermodynamic Principles of Temperature Dependence
The pH of a buffer solution is related to the pKa of its acidic component and the ratio of the concentrations of the acidic and basic forms, as described by the Henderson-Hasselbalch equation. The pKa itself is dependent on temperature. The relationship between the change in pKa and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the acid dissociation constant, Ka) to the change in enthalpy (ΔH°) of the ionization reaction.
The ionization of the protonated TRIS amine is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the products, which in this case are the deprotonated TRIS base and H+ ions. This increase in H+ concentration results in a decrease in the pH of the solution.
Figure 1: Logical relationship of temperature increase on the pH of a TRIS buffer.
Experimental Protocols
Preparation of this compound Buffer (Gomori, 1955)
This protocol is adapted from the well-established method described by G. Gomori.[6][7]
Stock Solutions:
-
Solution A (0.2 M TRIS-maleate):
-
Dissolve 24.2 g of tris(hydroxymethyl)aminomethane (TRIS).
-
Dissolve 23.2 g of maleic acid (or 19.6 g of maleic anhydride).
-
Add distilled water to a final volume of 1 liter.
-
-
Solution B (0.2 M NaOH):
-
Dissolve 8.0 g of sodium hydroxide (B78521) (NaOH) in distilled water.
-
Add distilled water to a final volume of 1 liter.
-
Working Solution Preparation:
To prepare a 0.05 M this compound buffer of a specific pH, mix the following and dilute to a final volume of 200 mL with distilled water:
-
50 mL of Solution A
-
x mL of Solution B (see table below for approximate volumes)
| Target pH at 23°C | x mL of 0.2 M NaOH |
| 5.2 | 7.0 |
| 5.4 | 10.8 |
| 5.6 | 15.5 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.5 |
| 6.8 | 48.0 |
| 7.0 | 54.0 |
| 7.2 | 60.0 |
| 7.4 | 66.0 |
| 7.6 | 72.0 |
| 7.8 | 77.0 |
| 8.0 | 81.5 |
| 8.2 | 85.5 |
| 8.4 | 88.5 |
| 8.6 | 91.0 |
Note: These are starting volumes. It is crucial to verify and adjust the final pH using a calibrated pH meter at the desired temperature of use.
Figure 2: Experimental workflow for the preparation of this compound buffer.
Experimental Determination of dpH/dT
For applications requiring high precision, the dpH/dT of your specific this compound buffer should be determined experimentally.
Materials:
-
Prepared this compound buffer of the desired concentration and pH.
-
Calibrated pH meter with a temperature probe.
-
Water bath with temperature control.
-
Beaker and stir bar.
Procedure:
-
Place a sample of the prepared this compound buffer in a beaker with a stir bar.
-
Place the beaker in a water bath set to an initial temperature (e.g., 20°C).
-
Allow the buffer to equilibrate to the water bath temperature.
-
Measure and record the pH and temperature.
-
Increase the water bath temperature in increments (e.g., 5°C).
-
At each increment, allow the buffer to equilibrate and then record the pH and temperature.
-
Repeat this process over the desired temperature range for your experiments.
-
Plot the measured pH versus temperature.
-
The slope of the resulting line will be the dpH/dT for your buffer.
Figure 3: Experimental workflow for determining the temperature coefficient of pH (dpH/dT).
Conclusion and Recommendations
The pH of this compound buffer is significantly dependent on temperature, a characteristic primarily driven by the TRIS component. For most applications, a dpH/dT of approximately -0.03 can be used for estimations. However, for precise and reproducible results, it is imperative to:
-
Calibrate the pH of the this compound buffer at the temperature at which it will be used.
-
If experiments are to be conducted over a range of temperatures, be aware of the corresponding pH changes.
-
For highly sensitive assays, experimentally determine the dpH/dT of the specific buffer formulation.
By carefully considering and controlling for the effects of temperature on pH, researchers and drug development professionals can ensure the reliability and accuracy of their experimental outcomes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. [PDF] Preparation of Buffers for Use in Enzyme Studies | Semantic Scholar [semanticscholar.org]
- 4. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. static.igem.org [static.igem.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
An In-depth Technical Guide to the TRIS Maleate Buffering Mechanism
This technical guide provides a comprehensive overview of the TRIS maleate (B1232345) buffer system, tailored for researchers, scientists, and drug development professionals. It delves into the core buffering mechanism, presents quantitative data, details experimental protocols, and outlines key considerations for its application.
The Core Buffering Mechanism: A Tale of Two Molecules
The effectiveness of the TRIS maleate buffer stems from its nature as a composite system, leveraging the distinct properties of two different molecules: Tris(hydroxymethyl)aminomethane (TRIS) and maleic acid. This combination provides an exceptionally wide and useful buffering range, typically spanning from pH 5.2 to 8.6.
-
Tris(hydroxymethyl)aminomethane (TRIS): TRIS is a primary amine and a weak base with a pKa of approximately 8.1 at 25°C.[1][2][3][4] Its buffering action is centered around the protonation and deprotonation of its primary amine group. This makes it an effective buffer in the slightly alkaline range of pH 7.0 to 9.2.[5][6]
-
Maleic Acid: Maleic acid is a diprotic weak acid, meaning it can donate two protons. It has two distinct pKa values: pKa₁ is approximately 1.9, and pKa₂ is around 6.3.[3][7] While the first pKa is too acidic for most biological applications, the second dissociation step provides significant buffering capacity in the acidic to neutral pH range.
Synergy in Action: By combining TRIS and maleic acid, the resulting buffer capitalizes on the pKa of TRIS for the alkaline range and the second pKa of maleic acid for the neutral-to-acidic range. This creates a continuous and reliable buffering capacity across a broad pH spectrum, which is a significant advantage over many single-component buffer systems.
Quantitative Properties and Considerations
The performance of a buffer is defined by its physicochemical properties. For this compound, the most critical factors are the pKa values of its components and, notably, the sensitivity of TRIS to temperature changes.
Table 1: Physicochemical Properties of this compound Buffer Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Temperature Coefficient (dpKa/dT) |
|---|---|---|---|---|
| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1[1][3][4] | ~ -0.028 / °C[8] |
| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁: ~1.91, pKa₂: ~6.33[3] | Less significant than TRIS |
Temperature Dependence: The pKa of TRIS is highly dependent on temperature. For every 1°C increase in temperature, the pKa of TRIS decreases by approximately 0.028 units, causing a corresponding drop in the buffer's pH.[8] Conversely, as the temperature decreases, the pH will increase.[4][9] This is a critical consideration for experiments conducted at temperatures other than ambient. For example, a buffer prepared to pH 7.8 at 25°C will have a pH closer to 8.6 at 4°C. Therefore, the pH of a this compound buffer should always be adjusted at the temperature at which it will be used.
Table 2: Estimated pH of a TRIS-Based Buffer at Different Temperatures
| pH at 25°C | Estimated pH at 37°C | Estimated pH at 4°C |
|---|---|---|
| 8.0 | 7.66 | 8.59 |
| 7.5 | 7.16 | 8.09 |
| 7.0 | 6.66 | 7.59 |
Note: Calculations are based on a dpKa/dT of -0.028/°C and serve as an estimation. Actual pH should be verified experimentally.
Experimental Protocols
The following protocols, adapted from the established Gomori method, detail the preparation of a this compound buffer.[10][11]
Protocol 1: Preparation of 0.2 M TRIS Acid Maleate Stock Solution
-
Reagents:
-
Tris(hydroxymethyl)aminomethane (TRIS Base): 24.2 g
-
Maleic acid: 23.2 g (or Maleic anhydride: 19.6 g)
-
Deionized water (dH₂O)
-
-
Procedure:
-
In a beaker, dissolve 24.2 g of TRIS base and 23.2 g of maleic acid in approximately 800 mL of dH₂O.
-
Stir until all solids are completely dissolved.
-
Transfer the solution to a 1 L volumetric flask.
-
Add dH₂O to bring the final volume to 1 L. Mix thoroughly. This is your 0.2 M stock solution.
-
Protocol 2: Preparation of a Working Buffer (e.g., 0.05 M)
-
Reagents:
-
0.2 M TRIS Acid Maleate stock solution (from Protocol 1)
-
0.2 M Sodium Hydroxide (NaOH) solution
-
Deionized water (dH₂O)
-
-
Procedure:
-
To prepare 200 mL of a 0.05 M buffer of a specific pH, combine 50 mL of the 0.2 M stock solution with the volume of 0.2 M NaOH indicated in Table 3.
-
Transfer the mixture to a 200 mL volumetric flask.
-
Add dH₂O to bring the final volume to 200 mL.
-
Verify the pH using a calibrated pH meter at the intended experimental temperature and adjust if necessary.
-
Table 3: Preparation of this compound Buffer at Various pH Values (at 23°C) [10]
| Desired pH | 50 mL of 0.2 M Stock (mL) | 0.2 M NaOH (mL) | Final Volume (mL) |
|---|---|---|---|
| 5.2 | 50 | 7.0 | 200 |
| 5.8 | 50 | 15.5 | 200 |
| 6.2 | 50 | 21.8 | 200 |
| 6.8 | 50 | 31.5 | 200 |
| 7.4 | 50 | 42.5 | 200 |
| 8.0 | 50 | 48.0 | 200 |
| 8.6 | 50 | 54.0 | 200 |
Source: Adapted from Gomori, G. (1955). Preparation of Buffers for Use in Enzyme Studies.
Key Considerations and Applications
-
Ionic Strength: The final ionic strength of the buffer depends on its concentration and the amount of NaOH added to reach the desired pH. High ionic strength can impact protein stability and enzyme activity, a factor that should be considered during experimental design.[12]
-
Reactivity: The primary amine in TRIS can be reactive. It can form Schiff bases with aldehydes and ketones and may interact with certain enzymes, sometimes acting as an inhibitor.[9] It can also chelate metal ions.[13]
-
Applications: this compound buffer is widely used in biochemistry and molecular biology. Its broad range makes it particularly suitable for enzyme assays that involve a pH optimum in the neutral range and for use in electron microscopy as a vehicle for fixatives.[10][14]
References
- 1. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. nbinno.com [nbinno.com]
- 7. Biological buffers pKa calculation [reachdevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Tris - Wikipedia [en.wikipedia.org]
- 10. static.igem.org [static.igem.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The impact of high ion strength of TRIS buffer on biological experiments [vacutaineradditives.com]
- 13. Influence of buffer ions and divalent cations on coated vesicle disassembly and reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. laborimpex.be [laborimpex.be]
Commercial Sources of High-Purity TRIS Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial sources for high-purity Tris(hydroxymethyl)aminomethane maleate (B1232345) (TRIS maleate), a crucial buffering agent in various biological research and pharmaceutical development applications. This guide details supplier information, quantitative specifications, experimental protocols, and key decision-making workflows to assist in the procurement and application of high-quality this compound.
Commercial Availability and Supplier Specifications
High-purity this compound is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The quality and documentation provided can vary, making careful supplier selection essential. Below is a comparison of specifications from prominent commercial sources.
Table 1: General Specifications of Commercial this compound
| Supplier | Product Name | Purity Specification | CAS Number | Molecular Formula |
| Thermo Fisher Scientific | Tris-maleate, 98% | ≥97.5% (Titration with NaOH)[1] | 72200-76-1[1] | C₁₂H₂₆N₂O₁₀[1] |
| MilliporeSigma (Sigma-Aldrich) | Trizma® maleate | ≥99.5% (anhydrous, titration)[2] | 72200-76-1[3] | C₄H₁₁NO₃ · C₄H₄O₄[3] |
| Santa Cruz Biotechnology | This compound salt | ≥99%[3] | 72200-76-1[3] | C₄H₁₁NO₃·C₄H₄O₄[3] |
| MedchemExpress | TRIS (maleate) | 98.0%[4] | 72200-76-1 | C₈H₁₅NO₇ |
| HiMedia Laboratories | This compound salt | Not Specified | 72200-76-1[5] | C₈H₁₅NO₇[5] |
| Carl ROTH | This compound | ≥99,0 % | 72200-76-1 | Not Specified |
| CDH Fine Chemical | TRIS(HYDROXYMETHYL) AMINOMETHANE MALEATE | Not Specified | 72200-76-1[6] | Not Specified |
| Amresco | Biological Buffer, this compound salt | min 99.5% (NT)[7] | 72200-76-1[7] | C₄H₁₁O₃N, C₄H₄O₄[7] |
Table 2: Impurity Profile and Quality Control Parameters
Note: Specific values for endotoxin (B1171834) and heavy metals for this compound are not always publicly available from suppliers and may require direct inquiry or a Certificate of Analysis for a specific lot. The values presented below are typical for high-purity reagents intended for pharmaceutical applications and are based on general guidelines.
| Parameter | Typical Specification | Rationale |
| Endotoxin | < 0.25 EU/mg | Critical for applications involving live cells or in vivo studies to prevent inflammatory responses. The FDA sets a general endotoxin limit of 5 EU/kg/hr for parenteral drugs[8]. |
| Heavy Metals (as Pb) | ≤ 5 ppm | To minimize interference with enzymatic reactions and cellular processes, and to comply with regulatory guidelines for pharmaceutical excipients. |
| DNase, RNase, Protease | None Detected | Essential for molecular biology applications to ensure the integrity of nucleic acids and proteins. |
| Insoluble Matter | < 0.005% | Ensures clarity of buffer solutions and prevents interference in optical measurements. |
| pH of 0.5 M solution | 3.0 - 4.5 | This is the pH of the unbuffered salt solution and is a key quality control parameter. |
Experimental Protocols
Preparation of this compound Buffer (Gomori, 1955)
This protocol describes the preparation of a 0.2 M this compound buffer stock solution, which can be adjusted to a desired pH for various experimental applications.
Materials:
-
TRIS (hydroxymethyl)aminomethane
-
Maleic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Stock Solutions:
-
Solution A (0.2 M TRIS-maleate): Dissolve 24.2 g of TRIS and 23.2 g of maleic acid in deionized water and bring the final volume to 1 L.
-
Solution B (0.2 M NaOH): Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L.
Procedure:
-
To prepare a buffer of a specific pH, mix 50 mL of Solution A with the volume of Solution B as indicated in Table 3.
-
Dilute the mixture with deionized water to a final volume of 200 mL.
-
Verify the pH of the final buffer solution using a calibrated pH meter.
Table 3: Volumes of 0.2 M NaOH for pH Adjustment of 0.2 M this compound Buffer
| Desired pH | Volume of 0.2 M NaOH (mL) |
| 5.2 | 7.2 |
| 5.4 | 10.5 |
| 5.6 | 15.3 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.5 |
| 6.8 | 46.5 |
| 7.0 | 50.0 |
| 7.2 | 54.0 |
| 7.4 | 58.0 |
| 7.6 | 63.5 |
| 7.8 | 69.0 |
| 8.0 | 73.5 |
| 8.2 | 77.0 |
| 8.4 | 80.0 |
| 8.6 | 83.0 |
In Situ Hybridization Using this compound Buffer
This protocol is adapted for the use of this compound buffer in washing and blocking steps during in situ hybridization procedures.
Materials:
-
5X Maleate buffer stock (see preparation below)
-
Tween 20
-
Blocking reagent (e.g., Boehringer Mannheim Blocking Reagent)
-
Deionized water
Solutions:
-
5X Maleate Buffer: Dissolve 58 g of Maleic acid in 850 mL of deionized water. Adjust the pH to 7.5 with NaOH pellets. Add 43.8 g of NaCl and bring the final volume to 1 L with deionized water.
-
Wash Buffer (MABT): 1X Maleate buffer containing 0.1% Tween 20.
-
Blocking Solution: 1X MABT containing 2% blocking reagent.
Procedure:
-
Following hybridization and post-hybridization washes, wash the slides twice in MABT for 30 minutes each at room temperature.
-
Incubate the slides in the blocking solution for 1-2 hours at room temperature in a humidified chamber.
-
Proceed with antibody incubation as per the specific in situ hybridization protocol.
Myofibrillar ATPase Staining with this compound Buffer
This protocol utilizes a this compound buffer for the pre-incubation step in the histochemical staining of myofibrillar ATPase activity.
Materials:
-
Frozen muscle tissue sections
-
Potassium acetate (B1210297)
-
Calcium chloride
-
TRIS base
-
Hydrochloric acid (HCl)
-
ATP (adenosine triphosphate)
-
Deionized water
Solutions:
-
Acidic Pre-incubation Solution (pH 4.3-4.6): Prepare a solution containing 52 mM potassium acetate and 17.7 mM calcium chloride. Adjust the pH to the desired value (e.g., 4.55) with acetic acid.
-
TRIS Buffer (pH 7.8): Prepare a 21 mM TRIS-Base solution containing 3.4 mM calcium chloride. Adjust the pH to 7.8 with 5N HCl[9].
-
Incubation Solution (pH 9.4): Prepare a solution containing ATP and adjust the pH to 9.4.
Procedure:
-
Pre-incubate the muscle sections in the acidic pre-incubation solution for 5-6 minutes at room temperature.
-
Wash the sections successively in the TRIS buffer (pH 7.8).
-
Incubate the sections in the ATP-containing incubation solution (pH 9.4) to visualize ATPase activity.
-
Proceed with subsequent washing, dehydration, and mounting steps as per standard histological procedures.
Mandatory Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, where pH can influence kinase activity.
Quality Control Workflow for High-Purity this compound
Caption: A typical quality control workflow for incoming high-purity this compound.
Supplier Selection Process for Pharmaceutical Raw Materials
Caption: A logical workflow for the selection of a high-purity raw material supplier.
References
- 1. Tris-maleate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound salt [himedialabs.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. scielo.br [scielo.br]
In-Depth Technical Guide: Synthesis of Tris(hydroxymethyl)aminomethane Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tris(hydroxymethyl)aminomethane maleate (B1232345), a salt formed from the reaction of Tris(hydroxymethyl)aminomethane (Tris) and maleic acid. This document details the synthesis of the precursor, Tris base, and outlines the subsequent reaction to form the maleate salt, including experimental protocols, quantitative data, and reaction diagrams.
Introduction
Tris(hydroxymethyl)aminomethane, commonly known as Tris or Tromethamine, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7 to 9. The maleate salt of Tris is formed through the reaction of Tris with maleic acid, typically in a 2:1 molar ratio of Tris to maleic acid. This salt is utilized in various biochemical and pharmaceutical applications, including as a component in buffer systems.
Synthesis of Tris(hydroxymethyl)aminomethane (Tris base)
The industrial synthesis of Tris base is a well-established two-step process that begins with the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by the hydrogenation of the resulting nitroalcohol intermediate.
Experimental Protocol: Synthesis of Tris base
Step 1: Condensation of Nitromethane and Formaldehyde
-
In a suitable reaction vessel, a mixture of nitromethane and formaldehyde (in a molar ratio of approximately 1:3.2) is prepared.
-
A basic catalyst, such as calcium hydroxide, is added to the mixture to facilitate the Henry reaction. The pH of the reaction mixture is maintained around 9.
-
The reaction is allowed to proceed with stirring at a controlled temperature, for instance, at 30°C for 4 hours.
-
Upon completion of the reaction, the intermediate, Tris(hydroxymethyl)nitromethane, is obtained. A reported yield for this step is approximately 91.3%.[1]
Step 2: Hydrogenation of Tris(hydroxymethyl)nitromethane
-
The Tris(hydroxymethyl)nitromethane intermediate is subjected to catalytic hydrogenation to reduce the nitro group to a primary amine.
-
Raney nickel is a commonly used catalyst for this reduction.
-
The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727).
-
The reaction conditions, including temperature and pressure, are carefully controlled to ensure the complete reduction of the nitro group.
-
Following the hydrogenation, the catalyst is removed by filtration.
-
The resulting solution containing Tris base is then subjected to purification, which may involve distillation and crystallization to isolate the pure product.
Purification of Tris base
Purification of the crude Tris base is crucial to obtain a high-purity product suitable for biochemical and pharmaceutical applications. Crystallization is a common method for purification. The crude product can be dissolved in an appropriate solvent, such as an aqueous methanol solution, and then cooled to induce crystallization. The resulting crystals are collected by filtration, washed, and dried.
Synthesis of Tris(hydroxymethyl)aminomethane Maleate
The synthesis of Tris(hydroxymethyl)aminomethane maleate involves a direct acid-base reaction between Tris base and maleic acid.
Reaction Scheme
The reaction proceeds as a neutralization reaction where the basic amino group of Tris reacts with the carboxylic acid groups of maleic acid to form the corresponding salt.
Caption: Synthesis of Tris(hydroxymethyl)aminomethane Maleate.
Experimental Protocol
References
An In-depth Technical Guide to CAS Number 72200-76-1 (Trizma® Maleate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trizma® maleate (B1232345), identified by CAS number 72200-76-1, is a salt formed between tris(hydroxymethyl)aminomethane (Tris) and maleic acid. It is widely utilized in biochemical and molecular biology research as a buffering agent. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and key applications of Trizma® maleate, including detailed experimental protocols and an examination of its role in cellular signaling.
Physicochemical Properties
Trizma® maleate is a white crystalline powder that is soluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 72200-76-1 | |
| Synonyms | Tris maleate, Tris(hydroxymethyl)aminomethane maleate, Trizma® maleate salt, Tromethamine maleate | |
| Molecular Formula | C₈H₁₅NO₇ | [2] |
| Molecular Weight | 237.21 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 104 - 106 °C | [1] |
| Solubility | 500 mg/mL in water | |
| pH | Not available | |
| pKa | Not available |
Toxicological and Safety Data
Trizma® maleate is intended for laboratory research use and should be handled with appropriate safety precautions.[1][2] The available toxicological and safety information is summarized below.
| Parameter | Data | References |
| Acute Toxicity | No data available for Trizma® maleate. For Tris base: LD50 Oral - Rat - 5900 mg/kg. | [3] |
| Skin Corrosion/Irritation | May cause skin irritation. | [4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [4] |
| Respiratory or Skin Sensitization | No data available. | [5] |
| Germ Cell Mutagenicity | No data available. | [5] |
| Carcinogenicity | Not classified as a carcinogen. | [5] |
| Reproductive Toxicity | No data available. | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) dust mask. | |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][3] |
Biological Activity and Signaling Pathways
While Trizma® maleate itself has not been extensively studied for direct biological activity beyond its buffering capacity, its core component, tris(hydroxymethyl)aminomethane (Tris), has been shown to influence intracellular signaling, particularly calcium (Ca²⁺) pathways.
Modulation of Intracellular Calcium Signaling
Research has indicated that Tris buffer can impact cytosolic calcium levels. This interaction is crucial as calcium is a ubiquitous second messenger involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.
Two key interactions have been reported:
-
Inhibition of Calcium Uptake: In vascular smooth muscle cells, Tris has been demonstrated to inhibit the uptake of Ca²⁺. This effect can alter cellular responses to stimuli that rely on calcium influx.
-
Enhancement of TRPV1-mediated Calcium Influx: Tris has been shown to enhance capsaicin-induced intracellular Ca²⁺ influx through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This suggests a potential role in modulating sensory neuron activation and pain perception.
The following diagram illustrates the experimental workflow to investigate the effect of Tris on capsaicin-induced calcium influx via the TRPV1 channel.
The signaling pathway below depicts the potentiation of capsaicin-induced calcium influx by Tris through the TRPV1 channel.
References
Methodological & Application
Application Notes and Protocols for the Preparation of 0.1 M TRIS Maleate Buffer Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIS maleate (B1232345) buffer is a versatile buffer system used in a variety of biochemical and molecular biology applications. Its broad buffering range, spanning from pH 5.2 to 8.6, makes it particularly useful for enzymatic reactions, electrophoresis, and as a component in various assay systems. This document provides a detailed protocol for the preparation of a 0.1 M TRIS maleate buffer solution, along with essential information regarding the chemical components and the preparation workflow.
Chemical and Physical Properties
A clear understanding of the properties of the constituent chemicals is crucial for accurate buffer preparation. The table below summarizes the key quantitative data for TRIS (tris(hydroxymethyl)aminomethane) and maleic acid.
| Property | TRIS (Tris(hydroxymethyl)aminomethane) | Maleic Acid |
| Molecular Formula | C₄H₁₁NO₃ | C₄H₄O₄ |
| Molecular Weight | 121.14 g/mol [1][2][3] | 116.07 g/mol [4][5][6] |
| pKa at 25°C | 8.1[1][2] | pKa₁ = 1.94, pKa₂ = 6.22[4][7] |
| Appearance | White crystalline powder[3][8] | White crystalline solid[6] |
| Useful pH Range | 7.0 - 9.0[1][2] | (as this compound buffer): ~5.2 - 7.0[9] |
Experimental Protocol: Preparation of 0.1 M this compound Buffer
This protocol outlines the steps to prepare 1 liter of a 0.1 M this compound buffer solution. The final pH can be adjusted to the desired value within the buffer's effective range by the addition of sodium hydroxide (B78521) (NaOH).
Materials and Equipment:
-
TRIS (tris(hydroxymethyl)aminomethane)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
Deionized or distilled water
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Volumetric flask (1 L)
-
Safety glasses, gloves, and lab coat
Procedure:
-
Prepare a 0.2 M TRIS-Maleate Stock Solution:
-
To prepare a stock solution that can be diluted and adjusted, first create a 0.2 M solution.[9]
-
Weigh out 24.2 g of TRIS base (FW: 121.14 g/mol ) and 23.2 g of maleic acid (FW: 116.07 g/mol ) or 19.6 g of maleic anhydride.[9]
-
Dissolve the TRIS and maleic acid/anhydride in approximately 800 mL of deionized water in a 1 L beaker.
-
Stir the solution using a magnetic stirrer until all solids have completely dissolved.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L. This is your 0.2 M TRIS-maleate stock solution.
-
-
Prepare the 0.1 M this compound Buffer:
-
To prepare a 0.1 M buffer, you will dilute the 0.2 M stock solution and adjust the pH.
-
Take 500 mL of the 0.2 M TRIS-maleate stock solution and place it in a 1 L beaker.
-
Add approximately 400 mL of deionized water.
-
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
-
Slowly add a 0.2 M NaOH solution dropwise while monitoring the pH.[9] The amount of NaOH required will depend on your target pH. For example, to achieve a pH of 7.0, you would add approximately 7.0 mL of 0.2 M NaOH to 50 mL of the 0.2 M stock solution before the final dilution to 200 mL, so for 500 mL of stock you would scale this accordingly.[9]
-
Continue adding NaOH until the desired pH is reached. Be patient, as the pH may take a few moments to stabilize after each addition.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to exactly 1 L.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the buffer solution in a clearly labeled, sealed container at 4°C.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for preparing the this compound buffer.
Caption: Workflow for preparing 0.1 M this compound buffer.
Caption: Logical relationship of components in this compound buffer.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. thomassci.com [thomassci.com]
- 3. loriindustry.com [loriindustry.com]
- 4. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Maleic acid [webbook.nist.gov]
- 6. Maleic acid | 110-16-7 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. goldbio.com [goldbio.com]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for TRIS Maleate Buffer in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIS (tris(hydroxymethyl)aminomethane) maleate (B1232345) buffer is a versatile and widely used buffer system in biochemical and enzymatic assays. Its broad pH range makes it particularly suitable for studies requiring a stable pH environment between 5.2 and 8.6. This document provides detailed protocols for the preparation of TRIS maleate buffer and its application in enzyme assays, catering to the needs of researchers in academia and the pharmaceutical industry. The primary amine in TRIS can be reactive and may inhibit some enzymes, so it is crucial to validate its suitability for your specific enzyme of interest.[1][2]
Key Properties of TRIS Buffer
TRIS is a popular choice for biological research due to its pKa of approximately 8.1 at 25°C, providing good buffering capacity in the physiological pH range of 7.0 to 9.0.[3][4][5] However, it's important to note that the pH of a TRIS buffer solution is temperature-dependent; the pH decreases as the temperature increases.[6][7] Therefore, it is recommended to prepare the buffer at the temperature at which the enzyme assay will be performed.[7]
This compound Buffer Preparation
The preparation of a this compound buffer involves the use of two stock solutions: one containing TRIS and maleic acid (or maleic anhydride), and the other a strong base, typically sodium hydroxide (B78521) (NaOH), for pH adjustment.[8][9] The combination of a weak base (TRIS) and a dicarboxylic acid (maleic acid) allows for a wider buffering range than a simple TRIS-HCl buffer.
Stock Solutions
| Solution ID | Components | Molarity | Preparation Instructions |
| A | TRIS acid maleate | 0.2 M | Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water and bring the final volume to 1 L.[8][9] |
| B | Sodium Hydroxide (NaOH) | 0.2 M | Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L. Handle with appropriate safety precautions. |
Preparation of 0.05 M this compound Buffer
To prepare a 200 mL working solution of 0.05 M this compound buffer at a specific pH, mix the stock solutions as indicated in the table below and dilute with deionized water to a final volume of 200 mL.[8][9]
| Desired pH (at 23°C) | Volume of 0.2 M TRIS acid maleate (Solution A) (mL) | Volume of 0.2 M NaOH (Solution B) (mL) |
| 5.2 | 50 | 7.0 |
| 5.4 | 50 | 10.8 |
| 5.6 | 50 | 15.5 |
| 5.8 | 50 | 20.5 |
| 6.0 | 50 | 26.0 |
| 6.2 | 50 | 31.5 |
| 6.4 | 50 | 37.0 |
| 6.6 | 50 | 42.5 |
| 6.8 | 50 | 48.0 |
| 7.0 | 50 | 52.0 |
| 7.2 | 50 | 55.0 |
| 7.4 | 50 | 58.0 |
| 7.6 | 50 | 62.5 |
| 7.8 | 50 | 66.5 |
| 8.0 | 50 | 70.0 |
| 8.2 | 50 | 74.0 |
| 8.4 | 50 | 78.5 |
| 8.6 | 50 | 83.0 |
Note: The accuracy of these values is reported to be within ± 0.05 pH at 23°C.[8] For other temperatures, it is advisable to verify and adjust the pH using a calibrated pH meter.
Experimental Protocols
Protocol 1: Preparation of 0.05 M this compound Buffer (pH 6.0)
This protocol details the preparation of 200 mL of 0.05 M this compound buffer with a target pH of 6.0.
Materials:
-
Tris(hydroxymethyl)aminomethane
-
Maleic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Volumetric flasks (1 L, 200 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare 0.2 M TRIS acid maleate stock solution (Solution A):
-
Weigh 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid.
-
Dissolve the solids in approximately 800 mL of deionized water in a 1 L beaker.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.
-
-
Prepare 0.2 M NaOH stock solution (Solution B):
-
Weigh 8.0 g of NaOH pellets.
-
Carefully dissolve the NaOH in approximately 800 mL of deionized water in a 1 L beaker (the solution will heat up).
-
Once cooled to room temperature, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.
-
-
Prepare the final 0.05 M this compound Buffer (pH 6.0):
-
In a 200 mL beaker, combine 50 mL of Solution A and 26.0 mL of Solution B.[8][9]
-
Transfer the mixture to a 200 mL volumetric flask.
-
Add deionized water to bring the final volume to 200 mL.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Verify the pH using a calibrated pH meter and adjust if necessary.
-
References
- 1. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Tris [sigmaaldrich.com]
- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 5. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tris buffer pH 7.5 (1 M) for molecular biology [itwreagents.com]
- 7. goldbio.com [goldbio.com]
- 8. static.igem.org [static.igem.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
TRIS Maleate Buffer: Application Notes and Protocols for Histology and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIS maleate (B1232345) buffer is a versatile and effective buffer system for a variety of applications in histology and microscopy. Its unique buffering range and compatibility with various reagents make it a valuable tool for researchers aiming for high-quality and reproducible results. This document provides detailed application notes, experimental protocols, and comparative data on the use of TRIS maleate buffer in key histological techniques.
Chemical Properties and Advantages
TRIS (tris(hydroxymethyl)aminomethane) is a primary amine with a pKa of 8.1 at 25°C, providing a buffering range of 7.0-9.0.[1] When combined with maleic acid, it forms a this compound buffer that is effective in the pH range of 5.2 to 8.6. This broad range makes it suitable for numerous histological and microscopic procedures.
Key Advantages:
-
Broad Buffering Range: Effective across a wide pH spectrum, accommodating various experimental conditions.
-
Reduced Background Staining: In some applications, TRIS-based buffers can lead to lower non-specific background staining compared to phosphate-buffered saline (PBS).[1]
-
Compatibility with Enzyme Systems: TRIS buffers are often preferred for enzyme histochemistry as they are less likely to inhibit certain enzymatic reactions compared to phosphate (B84403) buffers.
-
Enhanced Fluorescence: Studies have shown that TRIS buffer can significantly increase the fluorescence yield of certain fluorochromes used in microscopy, leading to improved signal intensity.[2]
Application Notes
In Situ Hybridization (ISH)
This compound buffer is frequently used in ISH protocols, particularly as a wash buffer and for antibody dilutions. Its ability to maintain a stable pH during various incubation and washing steps is crucial for the specificity and intensity of the hybridization signal. Using TRIS-based buffers can be advantageous in protocols where endogenous alkaline phosphatase activity is a concern.
Immunohistochemistry (IHC)
In IHC, TRIS-based buffers are widely used for antigen retrieval and as a component of wash buffers and antibody diluents. While TRIS-HCl and TRIS-EDTA are more commonly cited for heat-induced epitope retrieval (HIER)[3], this compound can also be employed, particularly when a specific pH within its buffering range is required. The choice between TRIS-based buffers and other systems like citrate (B86180) buffer can significantly impact staining intensity for different antigens.[4]
Enzyme Histochemistry
For the localization of enzyme activity in tissue sections, the choice of buffer is critical to preserve enzymatic function. This compound buffer is a suitable option for various enzyme histochemistry protocols due to its inert nature in many enzymatic reactions. It provides a stable pH environment without interfering with the activity of the enzyme of interest.
Fluorescence Microscopy
In fluorescence microscopy applications, such as immunofluorescence, the buffer composition can influence the signal-to-noise ratio. Research indicates that TRIS buffer can enhance the fluorescence intensity of commonly used fluorophores compared to other buffers like citrate and phosphate extenders.[2] This can be particularly beneficial when detecting low-abundance targets.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing TRIS-based buffers with other common buffers in histological applications.
Table 1: Comparison of Buffers for Antigen Retrieval in Immunohistochemistry [4]
| Antibody | Antigen | Buffer System | Staining Intensity (s-strong, m-moderate, w-weak) |
| Bcl-6 | Nuclear | Citrate | +/- (weak) |
| Bcl-6 | Nuclear | Tris-HCl + EDTA | +++ (strong) |
| Ki-67 | Nuclear | Citrate | +++ (strong) |
| Ki-67 | Nuclear | Tris-HCl + EDTA | +++ (strong) |
| CD23 | Membrane | Citrate | ++ (moderate) |
| CD23 | Membrane | Tris-HCl + EDTA | +++ (strong) |
| CD3 | Membrane | Citrate | +++ (strong) |
| CD3 | Membrane | Tris-HCl + EDTA | +++ (strong) |
| CK pan | Cytoplasmic | Citrate | +++ (strong) |
| CK pan | Cytoplasmic | Tris-HCl + EDTA | +++ (strong) |
Table 2: Effect of Buffer on Fluorescence Intensity in Microscopy [2]
| Fluorochrome | Buffer | Mean Fluorescence Intensity (Arbitrary Units) | Fluorescence Contrast (Arbitrary Units) |
| Propidium Iodide | TRIS | Significantly Higher | Significantly Higher |
| Propidium Iodide | Citrate | Intermediate | Intermediate |
| Propidium Iodide | Phosphate | Intermediate | Intermediate |
| CFDA | TRIS | Significantly Higher | Significantly Higher |
| CFDA | Citrate | Lower | Lower |
| CFDA | Phosphate | Lower | Lower |
Experimental Protocols
Preparation of 0.1 M this compound Buffer
Stock Solutions:
-
Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L.[2]
-
Solution B (0.2 M NaOH): Dissolve 8.0 g of sodium hydroxide (B78521) in deionized water to a final volume of 1 L.
Working Solution (0.1 M, pH 7.4):
-
Mix 50 mL of Solution A with the appropriate volume of Solution B to achieve the desired pH (refer to a standard buffer preparation table). For pH 7.4, approximately 35.5 mL of Solution B will be needed.
-
Bring the final volume to 200 mL with deionized water.
-
Verify the pH with a calibrated pH meter and adjust as necessary.
Protocol 1: In Situ Hybridization (ISH) using this compound Buffer
This protocol provides a general workflow for whole-mount in situ hybridization.
-
Rehydration: Rehydrate fixed embryos through a graded methanol/PBT (PBS + 0.1% Tween-20) series.
-
Proteinase K Treatment: Permeabilize embryos with Proteinase K (10 µg/mL in PBT) for an appropriate time depending on the embryonic stage.
-
Post-fixation: Fix the embryos in 4% paraformaldehyde (PFA) in PBT.
-
Hybridization: Pre-hybridize in hybridization buffer and then hybridize with the DIG-labeled RNA probe overnight at 65-70°C.
-
Post-Hybridization Washes:
-
Wash with pre-warmed hybridization buffer.
-
Wash with a series of decreasing concentrations of hybridization buffer in 2X SSC.
-
Wash with 0.2X SSC.
-
Wash with 1X this compound Buffer with 0.1% Tween-20 (TMBT) three times for 10 minutes each.
-
-
Blocking: Block in TMBT containing 2% blocking reagent and 20% heat-inactivated sheep serum.
-
Antibody Incubation: Incubate with anti-DIG-AP antibody diluted in the blocking solution overnight at 4°C.
-
Washing: Wash extensively with TMBT.
-
Detection: Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) and then add the NBT/BCIP substrate for color development.
-
Stopping the Reaction: Stop the color reaction by washing with PBT and fix in 4% PFA.
Protocol 2: Immunohistochemistry (IHC) using TRIS-based Buffer for Antigen Retrieval
This protocol outlines heat-induced epitope retrieval using a TRIS-based buffer.
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (10 mM TRIS Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot retrieval solution and incubate for 20-40 minutes.
-
Allow the slides to cool to room temperature.
-
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding sites with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in a suitable buffer (e.g., TRIS-buffered saline with 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the slides with TRIS-buffered saline with 0.05% Tween-20 (TBST).
-
Secondary Antibody Incubation: Incubate with a biotinylated or enzyme-conjugated secondary antibody.
-
Detection: If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent. Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Mandatory Visualizations
References
Application Notes and Protocols for TRIS Maleate Buffer in Tissue Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of TRIS maleate (B1232345) buffer in various tissue preparation protocols, crucial for reliable and reproducible results in research, diagnostics, and drug development.
Introduction
TRIS (tris(hydroxymethyl)aminomethane) maleate buffer is a versatile and widely used buffer system in histology, immunohistochemistry (IHC), and electron microscopy. Its buffering range, typically between pH 5.2 and 8.6, makes it suitable for a variety of applications that require stable pH maintenance to preserve tissue morphology and antigenicity. This buffer is particularly valuable in procedures where phosphate-based buffers might interfere, such as in certain enzyme histochemistry techniques or when working with reagents that can precipitate with phosphate (B84403) ions.
Key Applications
-
Immunohistochemistry (IHC): TRIS maleate buffer is frequently used as a wash buffer and as a component of antigen retrieval solutions to unmask epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][2] Its alkaline pH in some formulations helps to break the protein cross-links induced by formalin fixation, thereby enhancing antibody binding and staining intensity.[1]
-
Enzyme Histochemistry: The buffer is suitable for demonstrating the activity of various enzymes in tissue sections, as it is less likely to inhibit enzyme reactions compared to some other buffers.
-
Electron Microscopy (EM): In EM, this compound buffer can be used as a vehicle for fixatives like glutaraldehyde (B144438) and osmium tetroxide, helping to maintain a stable pH during the fixation process and preserving the ultrastructure of cells and tissues.
-
General Tissue Handling: It serves as a reliable buffer for rinsing and storing tissues during various stages of preparation.
Quantitative Data Summary
The selection of a buffer can significantly impact experimental outcomes. The following tables provide a summary of key quantitative data related to this compound and other TRIS-based buffers.
Table 1: pH Stability of TRIS Buffer at Different Temperatures
| Temperature | pH Change per °C |
| 5°C to 25°C | Increase of ~0.03 units |
| 25°C to 37°C | Decrease of ~0.025 units |
Data sourced from Sigma-Aldrich technical documents. This temperature-dependent pH variation is a critical consideration, and it is recommended to adjust the pH of the buffer at the temperature at which it will be used.[3][4]
Table 2: Comparison of Antigen Retrieval Buffers in Immunohistochemistry
| Buffer | pH | Staining Intensity | Background Staining | Notes |
| Sodium Citrate | 6.0 | Good | Variable | Commonly used, but may not be optimal for all antigens. |
| TRIS-EDTA | 9.0 | Excellent | Low | Often provides superior results for unmasking phosphoproteins and other difficult-to-detect antigens, especially in long-fixed tissues. [5] |
| TRIS-HCl | 8.0-10.0 | Very Good | Low | Effective for many antigens; high pH can sometimes lead to tissue damage.[1] |
Experimental Protocols
Protocol 1: Preparation of 0.2 M this compound Stock Solution
This protocol is adapted from Gomori, G. (1955). Preparation of Buffers for Use in Enzyme Studies.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled or deionized water
Stock Solutions:
-
Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water to a final volume of 1 L.
-
Solution B (0.2 M NaOH): Dissolve 8.0 g of NaOH in distilled water to a final volume of 1 L.
Working Buffer Preparation (0.05 M):
-
Combine 50 mL of Solution A with a specific volume of Solution B as indicated in the table below to achieve the desired pH.
-
Dilute the mixture with distilled water to a final volume of 200 mL.
Table 3: Preparation of 0.05 M this compound Buffer at 23°C [6]
| Desired pH | Volume of 0.2 M NaOH (mL) |
| 5.2 | 7.0 |
| 5.4 | 10.8 |
| 5.6 | 15.5 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.5 |
| 6.8 | 47.0 |
| 7.0 | 51.0 |
| 7.2 | 55.0 |
| 7.4 | 59.0 |
| 7.6 | 63.5 |
| 7.8 | 68.5 |
| 8.0 | 73.0 |
| 8.2 | 77.5 |
| 8.4 | 81.5 |
| 8.6 | 85.0 |
Protocol 2: Immunohistochemistry (IHC) Staining of FFPE Tissues with TRIS-Based Antigen Retrieval
This protocol outlines a general workflow for IHC, incorporating a heat-induced epitope retrieval (HIER) step with a TRIS-based buffer.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM TRIS, 1 mM EDTA, pH 9.0)
-
Wash Buffer (e.g., TRIS-Buffered Saline with Tween 20 - TBST)
-
Blocking solution (e.g., Normal serum in TBST)
-
Primary antibody
-
Secondary antibody (biotinylated or enzyme-conjugated)
-
Detection system (e.g., Avidin-Biotin Complex - ABC kit)
-
Chromogen substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), 70% ethanol (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Preheat a steamer or water bath containing the Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-40 minutes.[1] Optimal time should be determined empirically.
-
Remove the container from the heat source and allow slides to cool in the buffer for 20-30 minutes.
-
-
Staining:
-
Rinse sections in wash buffer (e.g., TBST) for 2 x 5 minutes.
-
Incubate with a blocking solution for 30-60 minutes to prevent non-specific binding.
-
Incubate with the primary antibody at the appropriate dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse in wash buffer (3 x 5 minutes).
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.
-
Rinse in wash buffer (3 x 5 minutes).
-
Incubate with the detection reagent (e.g., ABC reagent) for 30 minutes.
-
Rinse in wash buffer (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Incubate with the chromogen substrate until the desired stain intensity develops.
-
Rinse gently in distilled water.
-
Counterstain with hematoxylin.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow: Immunohistochemistry of FFPE Tissues
Caption: A typical workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Logical Relationship: Mechanism of TRIS-Based Antigen Retrieval
Caption: The role of TRIS buffer in heat-induced epitope retrieval to unmask antigens in FFPE tissues.
References
- 1. Tris Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. sysy.com [sysy.com]
- 3. researchgate.net [researchgate.net]
- 4. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
Application Notes and Protocols: TRIS Maleate as a Washing Buffer in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In molecular biology, the choice of a buffer system is critical for the success and reproducibility of experiments. Buffers are essential for maintaining a stable pH and providing an appropriate ionic environment for biological reactions. While Tris-HCl, phosphate-buffered saline (PBS), and Tris-buffered saline (TBS) are ubiquitously used, TRIS maleate (B1232345) buffer offers a valuable alternative for specific applications, particularly as a washing buffer. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of TRIS maleate buffer.
This compound buffer is prepared from Tris(hydroxymethyl)aminomethane and maleic acid.[1] This combination provides a buffering range that can be adjusted to suit various experimental needs, typically between pH 5.2 and 8.6.[1] Its properties make it particularly useful in enzymatic assays and in situ hybridization techniques where maintaining low ionic strength and avoiding phosphate (B84403) ions is advantageous.
Physicochemical Properties and Buffer Selection
The selection of an appropriate washing buffer depends on several factors, including the specific application, the nature of the interacting molecules (e.g., antibodies, nucleic acids, proteins), and the detection system. The following table provides a comparison of the key physicochemical properties of this compound, PBS, and TBS to aid in buffer selection.
| Property | This compound Buffer | Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) |
| Buffering Agent | Tris(hydroxymethyl)aminomethane & Maleic Acid | Phosphate salts (e.g., Na₂HPO₄, KH₂PO₄) | Tris(hydroxymethyl)aminomethane |
| Typical pH Range | 5.2 - 8.6[1] | 5.8 - 8.0 | 7.0 - 9.0 |
| Temperature Dependence of pH | Moderate | Low | High[2] |
| Interaction with Divalent Cations | Can chelate some metal ions | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) | Minimal interaction |
| Primary Amine Group | Present (from TRIS) | Absent | Present (from TRIS) |
| Common Applications | In situ hybridization, enzyme assays | Cell culture, immunoassays (general) | Western blotting, immunoassays (especially with AP conjugates)[3] |
Application Notes
In Situ Hybridization (ISH)
This compound buffer is frequently recommended as a washing buffer in in situ hybridization protocols, particularly those involving digoxigenin (B1670575) (DIG)-labeled probes and alkaline phosphatase (AP)-based detection.
Advantages in ISH:
-
Low Ionic Strength: Helps to reduce non-specific binding of probes and antibodies, leading to lower background and a higher signal-to-noise ratio.
-
Phosphate-Free: Phosphate ions can inhibit the activity of alkaline phosphatase, a common enzyme conjugate used for signal detection in ISH. The absence of phosphate in this compound buffer makes it a more suitable choice for such detection systems.[3]
Enzyme Assays
This compound buffer can be used in various enzyme assays where a stable pH in the neutral to slightly acidic or basic range is required.[1]
Considerations for Enzyme Assays:
-
Metal Ion Chelation: The maleate component of the buffer can chelate divalent metal ions. This can be advantageous in assays where metal ions might interfere, but it can be a disadvantage if the enzyme requires metal ions for its activity.
-
pH Stability: As with all Tris-based buffers, the pH of this compound is sensitive to temperature changes. It is crucial to adjust the pH of the buffer at the temperature at which the assay will be performed.[2]
Immunoassays (ELISA, Western Blotting, Immunohistochemistry)
While less common than PBS and TBS, this compound can be employed as a washing buffer in various immunoassays. Its utility in these applications is highly dependent on the specific antigen-antibody pair and the detection system used.
Potential Advantages in Immunoassays:
-
Reduced Non-Specific Binding: In some systems, the specific composition of this compound may lead to lower background compared to phosphate-based buffers.
-
Compatibility with AP Detection: Similar to its use in ISH, its phosphate-free nature makes it compatible with alkaline phosphatase-based detection methods.
Framework for Evaluating Washing Buffers in Immunoassays:
Due to the limited direct comparative data for this compound in common immunoassays, researchers are encouraged to perform their own optimization. The following table outlines key parameters to evaluate when comparing this compound to standard washing buffers like PBST or TBST.
| Parameter | Metric | Desired Outcome |
| Signal-to-Noise Ratio | (Signal with analyte) / (Signal without analyte) | High |
| Background | Signal intensity of negative control wells/blots | Low |
| Specificity | Signal from target vs. non-target analytes | High |
| Reproducibility | Consistency of results across replicate experiments | High |
Experimental Protocols
Preparation of this compound Buffer Stock Solution (5x) for In Situ Hybridization
Materials:
-
Maleic acid
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Nuclease-free water
Procedure:
-
Dissolve 58 g of maleic acid in 850 mL of nuclease-free water.
-
Add 60.5 g of Tris base and stir until dissolved.
-
Adjust the pH to 7.5 with NaOH pellets or a concentrated NaOH solution. This will require a significant amount of NaOH.
-
Add 43.8 g of NaCl and stir until fully dissolved.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
Store at room temperature. For working solutions (e.g., 1x), dilute the stock solution with nuclease-free water.
In Situ Hybridization Washing Protocol using this compound Buffer
This protocol outlines the post-hybridization washing steps using this compound buffer (MABT: Maleic Acid Buffer with Tween-20).
Reagents:
-
1x MABT: 1x this compound buffer containing 0.1% Tween-20. To prepare 1 L, take 200 mL of 5x this compound buffer stock, add 1 mL of Tween-20, and bring the volume to 1 L with nuclease-free water.
Procedure:
-
Following the hybridization and stringency wash steps, rinse the samples twice with 1x MABT for 5 minutes each at room temperature.
-
Block the samples in a suitable blocking solution (e.g., MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 2-4 hours at room temperature.
-
Incubate the samples with an anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
-
Wash the samples extensively with 1x MABT at room temperature. Perform at least five washes of 20 minutes each to remove unbound antibody.
-
Equilibrate the samples in the detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween-20).
-
Proceed with the colorimetric detection using NBT/BCIP or a fluorescent substrate.
Preparation of this compound Buffer for Enzyme Assays (0.2 M Stock)
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Deionized water
Procedure:
-
To prepare a 0.2 M solution of Tris acid maleate, dissolve 24.2 g of Tris base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L. This is your Stock Solution A.
-
Prepare a 0.2 M NaOH solution. This is your Stock Solution B.
-
To prepare a 0.05 M working buffer of a specific pH, mix 50 mL of Stock Solution A with the indicated volume of Stock Solution B (see table below) and dilute to a final volume of 200 mL with deionized water.[1]
| Desired pH | Volume of 0.2 M NaOH (mL) |
| 5.2 | 7.0 |
| 5.4 | 10.8 |
| 5.6 | 15.5 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.5 |
| 6.8 | 47.0 |
| 7.0 | 51.0 |
| 7.2 | 55.0 |
| 7.4 | 59.0 |
| 7.6 | 63.5 |
| 7.8 | 68.5 |
| 8.0 | 74.0 |
| 8.2 | 79.5 |
| 8.4 | 85.0 |
| 8.6 | 89.0 |
Table adapted from Gomori, G. (1955). Preparation of buffers for use in enzyme studies. Methods in Enzymology, 1, 138-146.[1]
Visualizations
In Situ Hybridization Workflow
The following diagram illustrates a typical workflow for whole-mount in situ hybridization, highlighting the washing steps where this compound buffer (MABT) is used.
Buffer Selection Logic
This diagram outlines the key decision-making factors when selecting a washing buffer for a molecular biology experiment.
References
Application of TRIS Maleate in Nucleic Acid Electrophoresis: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Electrophoresis is a fundamental technique for the separation of nucleic acids. The choice of running buffer is critical as it maintains a stable pH and provides ions to conduct the electric current. While TRIS-acetate-EDTA (TAE) and TRIS-borate-EDTA (TBE) are the most commonly used buffers for this purpose, this document explores the theoretical application of a TRIS maleate (B1232345) buffer system.
It is important to note that TRIS maleate is not a standard or widely validated buffer for nucleic acid electrophoresis. The information presented here is based on the chemical properties of its components and is intended to provide a framework for potential research and development.
Properties of Buffer Components
-
TRIS (tris(hydroxymethyl)aminomethane): A common biological buffer with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly basic pH range (7-9) suitable for maintaining the negative charge of nucleic acids.
-
Maleic Acid: A dicarboxylic acid with two pKa values, pKa1 ≈ 1.9 and pKa2 ≈ 6.1. Its second pKa is within a potentially useful range for biological buffers. As a dicarboxylic acid, it has the potential to interact with divalent cations.
Theoretical Advantages and Disadvantages
The use of a this compound buffer for nucleic acid electrophoresis is not established, but we can hypothesize its potential characteristics in comparison to standard buffers.
Potential Advantages:
-
Buffering Capacity: The two pKa values of maleic acid might offer a broad or alternative buffering range compared to acetate (B1210297) or borate (B1201080).
-
Novel Separation Properties: The unique ionic properties of the maleate ion could potentially influence the migration of nucleic acids in a novel way, possibly offering different resolution characteristics for specific fragment sizes.
Potential Disadvantages:
-
Interaction with Nucleic Acids: As a dicarboxylic acid, maleate ions could potentially interact with the phosphate (B84403) backbone of DNA and RNA, which might affect their migration and conformation.
-
Conductivity and Heat Generation: The conductivity of a this compound buffer is not well-characterized for electrophoresis. High conductivity could lead to excessive heat generation, potentially denaturing the nucleic acids and melting the gel.
-
Lack of Established Protocols: There are no standard protocols or established performance data, requiring extensive optimization and validation.
-
EDTA Requirement: Like TAE and TBE, a chelating agent such as EDTA would likely be necessary to inactivate nucleases.
Comparison of Theoretical this compound with Standard Buffers
| Property | This compound (Theoretical) | TRIS-Acetate-EDTA (TAE) | TRIS-Borate-EDTA (TBE) |
| Primary Anion | Maleate | Acetate | Borate |
| Buffering Range | Potentially broad or different due to two pKa values | Good for larger DNA fragments (>2 kb) | Better for smaller DNA fragments (<2 kb) |
| Buffering Capacity | Unknown | Lower | Higher |
| DNA Migration Rate | Unknown | Faster | Slower |
| Resolution | Unknown | Better for larger fragments | Better for smaller fragments, sharper bands |
| Heat Generation | Unknown, depends on conductivity | Higher | Lower |
| Enzyme Inhibition | Unknown, but borate in TBE can be an inhibitor | Generally none | Borate can inhibit some enzymes (e.g., ligases) |
| Established Use | No | Yes | Yes |
Experimental Protocols (Hypothetical)
Caution: The following protocols are hypothetical and should be considered as a starting point for research. Optimization will be necessary.
Preparation of 10X this compound-EDTA (TME) Buffer Stock Solution
Materials:
-
TRIS (tris(hydroxymethyl)aminomethane)
-
Maleic acid
-
EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt
-
Deionized water (dH₂O)
-
HCl or NaOH for pH adjustment
Procedure:
-
To prepare 1 L of 10X TME buffer, dissolve 48.4 g of TRIS base in 800 mL of dH₂O.
-
Add 46.4 g of maleic acid and stir until completely dissolved.
-
Add 7.4 g of EDTA (disodium salt) and stir until dissolved.
-
Adjust the pH to 8.0 with concentrated HCl or NaOH. Note: The pH of TRIS buffers is temperature-dependent.
-
Bring the final volume to 1 L with dH₂O.
-
Sterilize by autoclaving or filtration. Store at room temperature.
Agarose (B213101) Gel Electrophoresis with 1X TME Buffer
Materials:
-
10X TME buffer
-
Agarose
-
DNA samples
-
6X DNA loading dye
-
DNA ladder
-
Electrophoresis chamber and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare 1X TME Buffer: Dilute the 10X TME stock solution 1:10 with dH₂O (e.g., 100 mL of 10X TME in 900 mL of dH₂O).
-
Cast the Agarose Gel:
-
For a 1% agarose gel, add 1 g of agarose to 100 mL of 1X TME buffer.
-
Melt the agarose in a microwave or by heating, ensuring it is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the agarose into a gel casting tray with the appropriate comb and allow it to solidify.
-
-
Set up the Electrophoresis Chamber:
-
Place the solidified gel in the electrophoresis chamber.
-
Fill the chamber with 1X TME buffer until the gel is submerged.
-
-
Prepare and Load Samples:
-
Mix your DNA samples and DNA ladder with 6X loading dye.
-
Carefully load the samples into the wells of the gel.
-
-
Run the Gel:
-
Connect the electrophoresis chamber to the power supply.
-
Apply a constant voltage (e.g., 5-10 V/cm of gel length) and run the gel until the dye front has migrated to the desired distance.
-
-
Visualize the Results:
-
Carefully remove the gel from the chamber.
-
If the gel does not contain a DNA stain, stain it with a suitable dye (e.g., ethidium (B1194527) bromide or a safer alternative).
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Visualizations
Buffering reactions of TRIS and Maleic Acid.
Hypothetical workflow for nucleic acid electrophoresis using TME buffer.
Potential advantages and disadvantages of TME buffer.
Application Notes and Protocols: TRIS Maleate Buffer in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TRIS maleate (B1232345) buffer in protein crystallization. This document includes detailed information on the buffer's properties, preparation protocols, and its application in setting up crystallization screens.
Introduction to TRIS Maleate Buffer
TRIS (tris(hydroxymethyl)aminomethane) is a widely used biological buffer with a pKa of approximately 8.1 at 25°C, making it effective in the pH range of 7.0 to 9.0.[1][2][3][4][5] When combined with maleic acid, it forms this compound buffer, which offers a broader pH range, making it a versatile tool for protein crystallization screening experiments where pH is a critical variable.[6] Maintaining a stable pH is crucial for protein solubility, stability, and homogeneity, all of which are prerequisites for successful crystallization.[1][7][8][9] The low ionic strength of TRIS buffers can also be advantageous in preventing protein aggregation.[5]
Properties and Advantages of this compound Buffer
This compound buffer is valued in protein crystallization for several key properties that contribute to a stable environment for macromolecules. Its broad buffering range is a significant advantage during the screening phase of crystallization, allowing for the exploration of a wide range of pH conditions.
Table 1: Properties of TRIS and Maleic Acid Components
| Component | pKa (at 25°C) | Effective pH Range | Key Characteristics |
| TRIS | ~8.1 | 7.0 - 9.0 | Weakly alkaline, good compatibility with many proteins, low ionic strength.[1][2] |
| Maleic Acid | pKa1 = 1.97, pKa2 = 6.24 | 1.2 - 2.6, 5.5 - 7.2 | Dicarboxylic acid, extends the buffering range to more acidic conditions. |
Experimental Protocols
Preparation of this compound Buffer Stock Solutions
This protocol describes the preparation of a 0.2 M this compound stock solution, which can then be adjusted to the desired pH.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
Procedure for 0.2 M Stock Solution:
-
To prepare a 1-liter solution, dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.[10]
-
Stir the solution until all components are fully dissolved.
-
Carefully adjust the pH of the solution to the desired value using a concentrated solution of NaOH. Monitor the pH continuously with a calibrated pH meter.
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
Solutions more concentrated than 0.05 M may crystallize upon standing, especially in cold conditions.[10]
Table 2: Example pH Adjustment for 0.05 M this compound Buffer
To prepare 200 mL of 0.05 M TRIS-maleate buffer of a specific pH, start with 50 mL of the 0.2 M stock solution and add the indicated volume of 0.2 M NaOH, then dilute to a final volume of 200 mL.[10]
| Desired pH | Volume of 0.2 M Stock (mL) | Volume of 0.2 M NaOH (mL) | Final Volume (mL) |
| 5.2 | 50 | 7.0 | 200 |
| 5.8 | 50 | 15.5 | 200 |
| 6.4 | 50 | 26.0 | 200 |
| 7.0 | 50 | 34.5 | 200 |
| 7.6 | 50 | 41.0 | 200 |
| 8.2 | 50 | 45.0 | 200 |
Protocol for Protein Crystallization using Sitting Drop Vapor Diffusion
This protocol outlines a general procedure for setting up a protein crystallization experiment using the sitting drop vapor diffusion method with this compound buffer.
Materials:
-
Purified protein solution in a suitable buffer (e.g., 10-20 mM TRIS-HCl or HEPES with low salt)
-
This compound buffer at various pH values as part of the crystallization screen
-
Precipitants (e.g., polyethylene (B3416737) glycol, ammonium (B1175870) sulfate)
-
Additives (e.g., salts, small molecules)
-
24- or 96-well sitting drop crystallization plates
-
Micropipettes and low-retention tips
-
Sealing tape or coverslips
Procedure:
-
Prepare the Reservoir: Pipette 50-100 µL of the crystallization screening solution (containing precipitant and this compound buffer at a specific pH) into the reservoir of the crystallization plate.
-
Prepare the Drop: In the sitting drop post, mix a small volume of the protein solution with an equal volume of the reservoir solution. Typical drop volumes are 100 nL to 2 µL (e.g., 1 µL of protein + 1 µL of reservoir solution).
-
Seal the Well: Carefully seal the well with clear sealing tape or a coverslip to create a closed system for vapor diffusion.
-
Equilibration: Water will vaporize from the drop (which has a lower precipitant concentration) and move to the reservoir solution. This slowly increases the concentration of both the protein and the precipitant in the drop, driving the protein towards supersaturation and, ideally, crystallization.
-
Incubation and Observation: Store the plates at a constant temperature and observe them periodically under a microscope for crystal growth over several days to weeks.
Visualizations
Experimental Workflow for Protein Structure Determination
The following diagram illustrates the general workflow from a purified protein to understanding its function, highlighting the role of crystallization and by extension, the buffer used in the process.
Logical Relationship in a pH Screen
This diagram shows the logic of using a buffer like this compound to screen a range of pH values to find the optimal condition for protein crystallization.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 4. Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the role of Tris in protein crystallization? - Blog [hbynm.com]
- 6. researchgate.net [researchgate.net]
- 7. photophysics.com [photophysics.com]
- 8. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 9. How to prepare Tris-HCl buffer for protein crystallization? What does 33mM mean? - Biochemistry [protocol-online.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Use of TRIS Maleate in Cell Culture Media Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIS (tris(hydroxymethyl)aminomethane) is a common biological buffer used to maintain a stable pH in a variety of biochemical and molecular biology applications. When combined with maleic acid, it forms a TRIS maleate (B1232345) buffer. While TRIS buffers, in general, are widely used, the maleate salt of TRIS is not recommended for use in cell culture media preparation due to its significant cytotoxicity.
These application notes provide a comprehensive overview of the properties of TRIS maleate, detail its cytotoxic effects on cells, and offer protocols for its preparation for use in appropriate, non-cell-based applications. Furthermore, a protocol for a standard cytotoxicity assay is provided to allow researchers to experimentally verify the toxic effects of this compound on their specific cell lines.
Properties of TRIS and Maleate
TRIS is a weak base with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0.[1][2] However, the pH of TRIS buffers is known to be temperature-dependent.[3] Maleic acid is a dicarboxylic acid that, in its ionized form (maleate), can interfere with cellular processes.
Cytotoxicity of Maleate
The primary reason for the unsuitability of this compound in cell culture is the inherent toxicity of maleate. Research has shown that maleate can induce dose-dependent injury to cells.[4] The mechanisms underlying maleate cytotoxicity are multifactorial and include:
-
ATP Depletion: Maleate has been shown to impair cellular energy homeostasis by affecting glycolysis, the citric acid cycle, and the respiratory chain, leading to a significant reduction in ATP levels.[4][5]
-
Oxidative Stress: Maleate can induce oxidative stress within cells, leading to damage of cellular macromolecules.[6]
-
Disruption of Calcium Homeostasis: Maleate-induced toxicity is linked to a disturbance of intracellular calcium levels, which can trigger various downstream deleterious effects, including the activation of calcium-dependent proteases.[5]
One study on fibroblasts demonstrated that TRIS-maleate buffer was by far the most toxic among three tested TRIS buffer varieties. At a concentration of 0.04 M, it resulted in poor cell attachment and an apparent lack of growth.
Data Presentation
Buffering Characteristics of TRIS
While this compound is not suitable for cell culture, the buffering characteristics of TRIS itself are well-documented. The following table provides the approximate pH of a TRIS buffer solution at different temperatures. It is crucial to remember that the addition of maleate will not alter these fundamental buffering properties but will render the solution toxic to living cells.
| Temperature (°C) | pH of 0.05 M TRIS-HCl Buffer |
| 5 | 8.88 |
| 25 | 8.30 |
| 37 | 8.01 |
Data adapted from established buffer reference tables.
Cytotoxicity of Maleic Acid
Experimental Protocols
Preparation of this compound Buffer (for Biochemical Assays ONLY)
This protocol describes the preparation of a 0.2 M this compound buffer stock solution. This buffer is intended for cell-free applications such as enzyme kinetics or other biochemical assays.
Materials:
-
TRIS (tris(hydroxymethyl)aminomethane)
-
Maleic acid or Maleic anhydride
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
To prepare a 0.2 M TRIS acid maleate stock solution, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.
-
Stir the solution until all components are fully dissolved.
-
Adjust the pH of the solution to the desired value using the NaOH solution. Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended.
Protocol for Determining Cytotoxicity using MTT Assay
This protocol provides a method to experimentally determine the cytotoxic effect of this compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound buffer (prepared as in section 4.1 and sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of the sterile this compound buffer in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
Visualizations
References
- 1. Cell Signaling and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleic Acid--but Not Structurally Related Methylmalonic Acid--Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TRIS Maleate Buffer Preparation
Calculating Molarity for TRIS Maleate (B1232345) Buffer Preparation: A Detailed Guide for Researchers
Introduction
TRIS (tris(hydroxymethyl)aminomethane) buffers are a cornerstone of biological research, prized for their buffering capacity in the physiological pH range. While TRIS-HCl is widely used, TRIS maleate buffer offers a distinct advantage in certain applications due to its broader buffering range, spanning from pH 5.2 to 8.6. This versatility makes it suitable for a variety of enzymatic and histochemical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps for the accurate preparation of this compound buffer solutions.
Chemical and Physical Properties
A thorough understanding of the constituent components is crucial for accurate buffer preparation. The key properties of TRIS and maleic acid are summarized below.
| Compound | Formula | Molecular Weight ( g/mol ) | pKa Values (at 25°C) | Relevant pH Buffering Range |
| TRIS (Tris(hydroxymethyl)aminomethane) | C₄H₁₁NO₃ | 121.14[1] | 8.1 | 7.0 - 9.0[1] |
| Maleic Acid | C₄H₄O₄ | 116.07[2] | pKa1 = 1.94, pKa2 = 6.22[3][4] | Effective around pH 6.2 |
| This compound Buffer | - | - | - | 5.2 - 8.6[5] |
Experimental Protocol: Preparation of 0.2 M this compound Buffer
This protocol details the preparation of a 0.2 M this compound stock solution, which can then be adjusted to the desired pH.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS), molecular weight: 121.14 g/mol
-
Maleic acid, molecular weight: 116.07 g/mol (or Maleic anhydride (B1165640), molecular weight: 98.06 g/mol )
-
Sodium hydroxide (B78521) (NaOH), 0.2 M solution
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
Procedure for 1 L of 0.2 M this compound Stock Solution:
-
Weighing the Components: Accurately weigh 24.2 g of TRIS and 23.2 g of maleic acid.[6][7] Alternatively, 19.6 g of maleic anhydride can be used in place of maleic acid.[6][7]
-
Dissolving the Components: Add the weighed TRIS and maleic acid (or anhydride) to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until all solids are completely dissolved.
-
Bringing to Final Volume: Once dissolved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. This is your 0.2 M this compound stock solution (Solution A).
pH Adjustment:
To achieve the desired pH, you will titrate the 0.2 M this compound stock solution (Solution A) with a 0.2 M NaOH solution (Solution B). The following table, adapted from Gomori (1955), provides the approximate volumes of 0.2 M NaOH needed to adjust the pH of 50 mL of the stock solution. The final mixture should be diluted to a total volume of 200 mL to obtain a 0.05 M buffer.[6][7]
| Desired pH | Volume of 0.2 M this compound (Solution A) (mL) | Volume of 0.2 M NaOH (Solution B) (mL) | Final Volume (mL) | Final Concentration |
| 5.2 | 50 | 7.0 | 200 | 0.05 M |
| 5.8 | 50 | 15.5 | 200 | 0.05 M |
| 6.4 | 50 | 26.0 | 200 | 0.05 M |
| 7.0 | 50 | 38.0 | 200 | 0.05 M |
| 7.6 | 50 | 51.5 | 200 | 0.05 M |
| 8.2 | 50 | 63.5 | 200 | 0.05 M |
| 8.6 | 50 | 69.0 | 200 | 0.05 M |
Example Calculation for a 0.05 M this compound Buffer at pH 7.0:
-
Measure 50 mL of the 0.2 M this compound stock solution (Solution A).
-
Add 38.0 mL of 0.2 M NaOH solution (Solution B).
-
Add deionized water to a final volume of 200 mL.
-
Verify the final pH with a calibrated pH meter and adjust if necessary with small additions of 0.2 M NaOH or 0.2 M HCl.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Buffer Preparation
Caption: Workflow for preparing a 0.05 M this compound buffer.
Logical Relationship of Buffer Components
References
- 1. goldbio.com [goldbio.com]
- 2. aecochemical.com [aecochemical.com]
- 3. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 6. static.igem.org [static.igem.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols: TRIS Maleate Buffer in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TRIS maleate (B1232345) buffer in in situ hybridization (ISH) techniques. The information compiled is intended to offer a comprehensive guide for researchers utilizing ISH to detect specific nucleic acid sequences within tissues and cells.
Introduction to TRIS Maleate Buffer in In Situ Hybridization
In situ hybridization is a powerful technique for localizing specific DNA or RNA sequences within the context of the tissue architecture. The success of ISH is highly dependent on the careful preparation and use of various reagents, with buffers playing a critical role in maintaining optimal conditions for probe hybridization and signal detection. This compound buffer is frequently employed in ISH protocols, particularly for washing and antibody incubation steps, due to its ability to maintain a stable pH and low interference with enzymatic reactions.[1][2]
Data Presentation: Buffer Compositions
The following tables summarize the compositions of various this compound and related buffers commonly used in in situ hybridization protocols.
Table 1: this compound Buffer Stock Solutions
| Buffer Name | Components | Concentration | Preparation Instructions | pH |
| 5X Maleate Buffer | Maleic acid | - | Dissolve 58g of Maleic acid in 850 ml of milli-Q H2O. | Adjust to 7.5 with NaOH pellets. |
| NaCl | - | Add 43.8 g of NaCl. | ||
| milli-Q H2O | - | Bring up to 1L. | ||
| 0.2 M TRIS acid maleate Stock (Solution A) | tris(hydroxymethyl)aminomethane | 0.2 M | Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in 1 L of water.[3] | - |
| 0.2 M NaOH (Solution B) | NaOH | 0.2 M | - | - |
Table 2: Working Buffer Solutions
| Buffer Name | Components | Preparation Instructions | Final Concentration |
| 1X Maleate Buffer | 5X Maleate Buffer | Dilute 5X Maleate buffer 1:5 in milli-Q H2O. | - |
| 1X MaleateTw/1% DMSO/ 1% BSA buffer solution | 5X Maleate | 200 ml | - |
| BSA | 10 g | - | |
| DMSO | 10 ml | - | |
| dH2O | Up to 1L | - | |
| Tween | 1 ml | 0.1% | |
| Antibody Dilution Buffer | 1X Maleic Acid buffer | - | - |
| Blocking solution | - | 1% | |
| Triton X-100 | - | 0.3% |
Experimental Protocols
This section outlines a detailed protocol for in situ hybridization, highlighting the steps where this compound buffer is utilized.
I. Pre-Hybridization
-
Deparaffinization and Rehydration:
-
Deparaffinize paraffin-embedded sections in xylene.
-
Rehydrate through a series of graded ethanol (B145695) washes (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Permeabilization:
-
Prehybridization:
-
Incubate sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.
-
II. Hybridization
-
Probe Application:
-
Denature the labeled RNA or DNA probe by heating.
-
Apply the probe diluted in hybridization solution to the sections.
-
Incubate overnight in a humidified chamber at the appropriate hybridization temperature (typically 55-65°C).
-
III. Post-Hybridization Washes and Immunodetection
This stage is critical for removing non-specifically bound probe and for the detection of the hybridized probe. This compound buffer is extensively used in these steps.
-
Stringency Washes:
-
Wash slides in 50% formamide/2X SSC at 65°C.
-
Follow with washes in 2X SSC and 0.2X SSC at room temperature.
-
-
Blocking:
-
Antibody Incubation:
-
Dilute the anti-label antibody (e.g., anti-digoxigenin-AP) in Antibody Dilution Buffer (1X Maleic Acid buffer, 1% blocking solution, 0.3% Triton X-100).[6]
-
Incubate the slides with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the slides extensively with MABT (maleic acid buffer containing Tween 20) , typically 5 washes of 10 minutes each at room temperature.[4] MABT is considered gentler than PBS for nucleic acid detection.
-
IV. Signal Detection
-
Equilibration:
-
Wash the slides 2 times for 10 minutes each with a pre-staining buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2).[4]
-
-
Color Development:
-
Incubate the slides in a chromogenic substrate solution (e.g., NBT/BCIP in a Tris-based buffer) in the dark.
-
Monitor the color development under a microscope.
-
-
Stopping the Reaction:
-
Stop the color reaction by washing the slides in a stop buffer or distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate the sections and mount with a coverslip.
-
Mandatory Visualizations
In Situ Hybridization Workflow
Caption: Workflow of in situ hybridization highlighting the use of this compound buffer.
This compound Buffer Preparation Logic
Caption: Preparation of this compound buffer from stock solutions to working solutions.
References
- 1. Advantages of Tris buffer and precautions for use [yacooscience.com]
- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 3. static.igem.org [static.igem.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TRIS Maleate Buffer in Fixative Solutions
Introduction
Effective tissue fixation is a cornerstone of histology, immunohistochemistry, and electron microscopy, aiming to preserve cellular structure and antigenicity as close to the in-vivo state as possible. The choice of buffer in a fixative solution is critical, as it must maintain a stable physiological pH to prevent artifacts caused by pH shifts during the fixation process.[1][2] Aldehyde fixatives, such as formaldehyde (B43269) and glutaraldehyde (B144438), release protons during their reaction with tissue amines, leading to a drop in pH that can damage ultrastructure if not adequately buffered.[2] TRIS maleate (B1232345) buffer is a versatile and effective buffering agent for preparing fixative solutions over a broad pH range, typically 6.4 to 8.0.[3]
Advantages of TRIS Maleate Buffer
-
Broad pH Range: Effectively buffers across a wide pH spectrum, making it adaptable for various fixation protocols.[3][4]
-
Good Preservation: Provides excellent preservation of cellular ultrastructure, making it a suitable choice for electron microscopy.[1]
-
Stability: this compound is a stable buffer, ensuring consistent performance during fixation procedures.[1]
-
Alternative to Cacodylate: It serves as a less toxic alternative to sodium cacodylate buffer, which is arsenic-based and requires hazardous waste disposal.
Considerations and Limitations
-
Temperature Dependence: The pH of TRIS buffers is known to decrease as temperature increases. It is crucial to adjust the pH at the temperature at which the buffer will be used.[5]
-
Primary Amine: TRIS contains a primary amine group that can react with aldehyde fixatives. While this is a minor concern, it is a factor to consider, and solutions should be prepared fresh.
Primary Applications
This compound buffer is primarily utilized in protocols for:
-
Electron Microscopy (EM): It is commonly used to buffer aldehyde fixatives (glutaraldehyde, paraformaldehyde) and osmium tetroxide for preserving fine cellular details.[1]
-
Immunohistochemistry (IHC): In some protocols, TRIS-buffered fixatives are used. For instance, Zinc Fixatives, which are useful for immune cell markers, can be prepared in a TRIS buffer.[6]
Protocols and Methodologies
Protocol 1: Preparation of 0.2 M this compound Stock Buffer
This protocol is adapted from the method of Gomori (1955) for preparing a versatile stock buffer solution that can be adjusted to the desired pH.[7]
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid or Maleic anhydride
-
Sodium Hydroxide (NaOH)
-
Distilled or deionized water (dH₂O)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Stock Solutions Preparation:
-
Solution A (0.2 M TRIS-maleate):
-
Dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of dH₂O.
-
Once fully dissolved, bring the final volume to 1 L with dH₂O. Store at 4°C.
-
-
Solution B (0.2 M NaOH):
-
Dissolve 8.0 g of NaOH in approximately 800 mL of dH₂O.
-
Once dissolved and cooled, bring the final volume to 1 L with dH₂O. Store in a tightly capped bottle.
-
Final Buffer Preparation (0.05 M Working Solution):
To prepare a 200 mL working buffer of a specific pH, mix Solution A and Solution B according to the table below and dilute to a final volume of 200 mL with dH₂O.[7] Verify the final pH with a calibrated meter and adjust if necessary.
Table 1: pH Adjustment for 0.05 M this compound Buffer
| Desired pH | Volume of Solution A (mL) | Volume of 0.2 M NaOH (x mL) | Dilute to Final Volume (mL) |
|---|---|---|---|
| 5.2 | 50 | 7.0 | 200 |
| 5.4 | 50 | 10.8 | 200 |
| 5.6 | 50 | 15.5 | 200 |
| 5.8 | 50 | 20.5 | 200 |
| 6.0 | 50 | 26.0 | 200 |
| 6.2 | 50 | 31.5 | 200 |
| 6.4 | 50 | 37.0 | 200 |
| 6.6 | 50 | 42.5 | 200 |
| 6.8 | 50 | 48.0 | 200 |
| 7.0 | 50 | 54.0 | 200 |
| 7.2 | 50 | 60.0 | 200 |
| 7.4 | 50 | 66.0 | 200 |
| 7.6 | 50 | 71.0 | 200 |
| 7.8 | 50 | 75.0 | 200 |
| 8.0 | 50 | 78.0 | 200 |
| 8.2 | 50 | 81.0 | 200 |
Data adapted from Gomori, 1955. The volumes are for guidance; always confirm the final pH with a meter.
Caption: Workflow for preparing this compound buffer stock and working solutions.
Protocol 2: Preparation of this compound-Buffered Aldehyde Fixative
This protocol describes the preparation of a fixative solution suitable for transmission electron microscopy (TEM), using this compound as the buffer. This should be prepared fresh before use in a fume hood.
Materials:
-
0.2 M this compound buffer, pH 7.4 (prepared as in Protocol 1, but as a 0.2 M stock)
-
Paraformaldehyde (PFA), EM Grade
-
Glutaraldehyde, EM Grade (e.g., 25% or 50% aqueous solution)
-
Sucrose or Calcium Chloride (for osmolarity adjustment, optional)
-
Distilled or deionized water (dH₂O)
Table 2: Example Formulation for 100 mL of Fixative
| Component | Stock Concentration | Volume to Add | Final Concentration |
|---|---|---|---|
| Paraformaldehyde | Powder | 2 g | 2% (w/v) |
| Glutaraldehyde | 25% (v/v) | 10 mL | 2.5% (v/v) |
| This compound Buffer | 0.2 M, pH 7.4 | 50 mL | 0.1 M |
| Distilled Water (dH₂O) | N/A | ~40 mL (q.s.) | N/A |
| Total Volume | | 100 mL | |
Procedure:
-
Heat ~40 mL of dH₂O to 60°C in a beaker inside a fume hood.
-
Add 2 g of paraformaldehyde powder to the heated water while stirring.
-
Add 1-2 drops of 1 N NaOH to clear the solution (PFA depolymerizes into formaldehyde).
-
Allow the solution to cool to room temperature.
-
Add 50 mL of 0.2 M this compound buffer (pH 7.4).
-
Add 10 mL of 25% glutaraldehyde solution.
-
Check the pH and adjust to 7.2-7.4 if necessary using 0.1 N HCl or NaOH.
-
Bring the final volume to 100 mL with dH₂O.
-
Filter the solution through a 0.22 µm filter before use.
Caption: Step-by-step workflow for preparing a this compound-buffered aldehyde fixative.
Protocol 3: General Tissue Fixation Workflow
This workflow outlines the key steps for fixing small tissue samples (e.g., < 1 mm³) for electron microscopy.
Procedure:
-
Excision: Immediately after excision, place the tissue into a drop of the freshly prepared fixative solution to prevent drying and autolysis.
-
Trimming: Quickly trim the tissue into small pieces (no more than 1 mm in any dimension) to ensure rapid and uniform penetration of the fixative.
-
Primary Fixation: Immerse the tissue blocks in at least 10-20 times their volume of cold (4°C) this compound-buffered aldehyde fixative. Fix for 2-4 hours at 4°C.
-
Washing: After primary fixation, decant the fixative and wash the tissue blocks multiple times with cold 0.1 M this compound buffer (without fixatives). A common washing schedule is 3 x 15-minute changes.
-
Secondary Fixation (Post-fixation): For electron microscopy, follow with a secondary fixation step, typically using 1% osmium tetroxide in 0.1 M this compound buffer for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.
-
Further Processing: After washing away the secondary fixative, the tissue is ready for dehydration, infiltration, and embedding according to standard EM protocols.
Caption: Logical workflow for tissue processing using this compound-buffered fixatives.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 3. Electron Microscopy Sciences this compound Buffer 0.2M, pH range 6.4-8.0 | Fisher Scientific [fishersci.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. How to Make Tris Buffer Solution for Medical or Lab Use [thoughtco.com]
- 6. nichd.nih.gov [nichd.nih.gov]
- 7. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: TRIS Maleate Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address pH instability issues with TRIS maleate (B1232345) buffer.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my freshly prepared TRIS maleate buffer different from the target pH?
A1: The most common reason for a discrepancy between the target and measured pH of a this compound buffer is the significant dependence of TRIS's pKa on temperature.[1][2][3] If you calibrate your pH meter at room temperature and then measure the buffer at a different temperature (e.g., in a cold room or a heated water bath), the pH reading will be different. For TRIS buffers, the pH generally decreases as the temperature increases.[1][2]
Q2: My this compound buffer's pH is decreasing over time. What could be the cause?
A2: A gradual decrease in the pH of your this compound buffer is often due to the absorption of atmospheric carbon dioxide (CO2).[4][5] TRIS, being a primary amine, can react with CO2 dissolved in the buffer to form carbonic acid, which then lowers the pH.[5][6][7] This is more likely to occur if the buffer is stored in a container that is not airtight. Microbial contamination can also lead to a decrease in pH due to the production of acidic metabolites.[5]
Q3: Does the concentration of the this compound buffer affect its pH?
A3: Yes, the pH of TRIS buffers can be dependent on concentration. Diluting a stock solution of TRIS buffer can lead to a change in pH. For instance, a tenfold dilution of a TRIS buffer can result in a pH decrease of approximately 0.1 pH units.[8]
Q4: Can freeze-thaw cycles affect the pH of my this compound buffer?
A4: Yes, freeze-thaw cycles can cause significant shifts in the pH of TRIS buffers.[9] During freezing, the components of the buffer can crystallize at different rates, leading to localized changes in concentration and, consequently, pH. This can potentially affect the stability of sensitive biological samples stored in the buffer.
Troubleshooting Guides
Issue 1: Incorrect initial pH of the buffer
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incorrect initial buffer pH.
Detailed Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is calibrated correctly using fresh, certified calibration standards. It is best practice to calibrate the meter at the temperature at which you will be measuring your buffer.
-
Temperature of pH Adjustment: Adjust the final pH of the this compound buffer at its intended working temperature.[10] If the buffer is prepared at room temperature but will be used at 4°C, the pH should be adjusted at 4°C.
-
Reagent Quality: Ensure that the TRIS base and maleic acid or maleic anhydride (B1165640) used are of high purity and have not degraded.
Issue 2: pH drift during storage
Troubleshooting Workflow:
Caption: Troubleshooting workflow for buffer pH drift during storage.
Detailed Steps:
-
Prevent CO2 Absorption: Store the buffer in a tightly sealed, airtight container to minimize its exposure to the atmosphere. For critical applications, consider degassing the water used for buffer preparation.
-
Avoid Microbial Contamination: Prepare the buffer using sterile water and handle it with sterile techniques. For long-term storage, sterile-filtering the buffer into a sterile container and storing it at 4°C can inhibit microbial growth.
-
Storage Duration: this compound buffer is best used fresh. If long-term storage is necessary, consider preparing smaller batches or aliquoting the buffer into single-use containers to minimize repeated exposure to air.
Data Presentation
Table 1: Temperature Dependence of TRIS Buffer pH
| Temperature (°C) | ΔpH per °C | pH at Temperature if pH is 8.0 at 25°C |
| 4 | ~ +0.03 | ~ 8.63 |
| 37 | ~ -0.025 | ~ 7.7 |
This table illustrates the significant change in pH of a TRIS buffer at different temperatures. Data is generalized from multiple sources.[2][3][8][11]
Experimental Protocols
Preparation of 0.2 M this compound Buffer Stock Solution
Materials:
-
TRIS (Tris(hydroxymethyl)aminomethane)
-
Maleic acid or Maleic anhydride
-
0.2 M NaOH solution
-
High-purity water (e.g., deionized, distilled)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Sterile storage bottles
Protocol:
-
Prepare Stock Solution A (0.2 M TRIS acid maleate):
-
Prepare Stock Solution B (0.2 M NaOH).
-
Prepare the Final Buffer:
Table 2: Preparation of this compound Buffer at Various pH Values (at 23°C)
| Desired pH | Volume of 0.2 M TRIS acid maleate (mL) | Volume of 0.2 M NaOH (mL) | Final Volume (mL) |
| 5.2 | 50 | 7.0 | 200 |
| 5.8 | 50 | 15.3 | 200 |
| 6.4 | 50 | 26.0 | 200 |
| 7.0 | 50 | 37.0 | 200 |
| 7.6 | 50 | 48.0 | 200 |
| 8.2 | 50 | 55.8 | 200 |
| 8.6 | 50 | 66.5 | 200 |
This protocol is adapted from Gomori, G. (1955) Preparation of Buffers for Use in Enzyme Studies.[12][13]
-
pH Adjustment at Working Temperature:
-
Bring the prepared buffer solution to the intended experimental temperature.
-
Calibrate the pH meter at this temperature.
-
Make final, fine adjustments to the pH using small additions of 0.2 M NaOH or a suitable acid if necessary.
-
-
Storage:
-
Store the buffer in a sterile, airtight container at 4°C. For critical applications, sterile-filter the buffer before storage.
-
References
- 1. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Why did Tris HCl buffer become acidic - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Experimental and computational study of CO2 storage and sequestration with aqueous 2-amino-2-hydroxymethyl-1,3-propanediol (TRIS) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buffers for Biochemical Reactions [promega.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.igem.org [static.igem.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
Correcting for Temperature-Induced pH Shifts in TRIS Buffer: A Technical Guide
Published: December 10, 2025
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on understanding and correcting for the temperature-dependent pH shift observed in TRIS (tris(hydroxymethyl)aminomethane) buffers. Accurate pH control is critical for experimental reproducibility, particularly in sensitive biological assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why does the pH of my TRIS buffer change when I move it from room temperature to a different experimental temperature?
A1: The pH of TRIS buffer is significantly dependent on temperature.[1][2][3] This phenomenon is due to the temperature sensitivity of the dissociation constant (pKa) of the TRIS molecule.[2][4] As the temperature increases, the pKa of TRIS decreases, leading to a drop in the buffer's pH.[1][5] Conversely, as the temperature decreases, the pH will increase.[3]
Q2: How much does the pH of TRIS buffer change with temperature?
A2: The temperature coefficient (ΔpKa/ΔT) for TRIS buffer is approximately -0.031 pH units for every 1°C increase in temperature.[2][6] This means for every degree Celsius the temperature rises, the pH will decrease by about 0.03 units. For example, a TRIS buffer prepared to pH 7.8 at 25°C will have a pH of approximately 7.4 at 37°C.[4]
Q3: My experiment requires a specific pH at 37°C, but I have to prepare the buffer at room temperature (25°C). What should I do?
A3: To achieve the desired pH at your experimental temperature, you must adjust the initial pH at room temperature to compensate for the anticipated shift. The recommended practice is to prepare and calibrate the TRIS buffer at the actual temperature of the experiment.[2] If this is not feasible, you can calculate the target pH for preparation at room temperature. For a target pH of 7.4 at 37°C, you would prepare the buffer to a pH of approximately 7.77 at 25°C.
Q4: Can I use my pH meter's automatic temperature compensation (ATC) to correct for the pH shift in TRIS buffer?
A4: While the ATC function of a pH meter corrects the electrode's response to temperature, it does not account for the change in the buffer's actual pKa with temperature. Therefore, relying solely on ATC is insufficient for TRIS buffers. You must still prepare the buffer at the target temperature or adjust the pH at the preparation temperature to compensate for the shift.
Q5: Are there alternative buffers that are less sensitive to temperature changes?
A5: Yes, buffers such as HEPES, MOPS, and PIPES have a much lower temperature coefficient and are therefore less prone to significant pH shifts with temperature changes.[7] Buffers containing carboxylic acids are also generally less affected by temperature variations compared to amine-based buffers like TRIS.[4]
Quantitative Data: Temperature-Induced pH Shift in TRIS Buffer
The following table illustrates the expected pH of a 50 mM TRIS-HCl buffer solution at various temperatures when initially calibrated to pH 8.00 at 25°C.
| Temperature (°C) | Expected pH |
| 4 | 8.65 |
| 12 | 8.40 |
| 23 | 8.06 |
| 25 | 8.00 |
| 30 | 7.85 |
| 37 | 7.63 |
Note: These values are calculated based on a ΔpKa/ΔT of -0.031/°C and serve as a close approximation.
Experimental Protocol: Preparation of a Temperature-Corrected TRIS Buffer
This protocol details the preparation of 1 L of 1 M TRIS-HCl buffer, pH 7.4, for use at 37°C.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base), MW: 121.14 g/mol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Water bath or incubator set to 37°C
-
1 L volumetric flask
Procedure:
-
Weigh TRIS Base: Weigh 121.14 g of TRIS base and transfer it to a beaker containing approximately 800 mL of deionized water.
-
Dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the TRIS base is completely dissolved.
-
Equilibrate to Temperature: Place the beaker containing the TRIS solution into a water bath or incubator set to 37°C. Allow the solution to equilibrate to this temperature for at least 30 minutes. Also, place your pH calibration standards and a beaker of deionized water for rinsing the electrode in the 37°C environment to equilibrate.
-
Calibrate pH Meter: Calibrate the pH meter at 37°C using the equilibrated pH standards according to the manufacturer's instructions.
-
Adjust pH: While stirring the TRIS solution at 37°C, slowly add concentrated HCl to lower the pH. Monitor the pH continuously.
-
Final pH Adjustment: Carefully add HCl dropwise until the pH meter reads exactly 7.40.
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.
-
Storage: Store the buffer at room temperature or 4°C. If storing at 4°C, remember that the pH will be significantly higher at this temperature. Always allow the buffer to return to the intended experimental temperature (37°C) and re-check the pH before use if necessary.
Workflow for Preparing Temperature-Corrected TRIS Buffer
Caption: Workflow for preparing a temperature-corrected TRIS buffer.
References
- 1. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 2. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Tris buffer pH 7.5 (1 M) for molecular biology [itwreagents.com]
- 7. researchgate.net [researchgate.net]
Precipitation issues with TRIS maleate buffer at low temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with TRIS maleate (B1232345) buffer at low temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my TRIS maleate buffer precipitating at low temperatures (e.g., 4°C)?
A1: Precipitation of this compound buffer at low temperatures is a common issue that can be attributed to several factors:
-
Reduced Solubility: The solubility of both Tris (tris(hydroxymethyl)aminomethane) and maleic acid in water decreases as the temperature drops. When the buffer is chilled, the concentration of one or both components may exceed their solubility limit, leading to crystallization.
-
Concentration: Solutions of this compound more concentrated than 0.05 M are particularly prone to crystallization when stored in the cold.[1]
-
pH Shift: The pH of TRIS buffers is highly temperature-dependent. As the temperature decreases, the pH of a TRIS buffer solution will increase.[2][3][4] This shift in pH can alter the ionization state of both TRIS and maleic acid, potentially reducing their solubility and promoting precipitation.
-
Presence of Other Solutes: The presence of other salts or organic solvents in your experimental system can further decrease the solubility of the buffer components.[5]
Q2: How does temperature affect the pH of my this compound buffer?
A2: The pH of TRIS-based buffers has a significant inverse relationship with temperature. For every one-degree Celsius decrease in temperature, the pH of a TRIS buffer will increase by approximately 0.03 units. Therefore, a buffer prepared to pH 7.5 at room temperature (25°C) will have a pH closer to 8.1 at 4°C. This pH shift is an important consideration for experiments conducted at low temperatures, as it can affect the stability and activity of biological molecules.[2][3][4]
Q3: Can I redissolve the precipitate by warming the buffer?
A3: In many cases, yes. Gently warming the buffer to room temperature with agitation can often redissolve the precipitate. However, it is crucial to ensure that the buffer is completely clear before use and to readjust the pH at the intended experimental temperature if precise pH control is critical. Be aware that repeated cycles of cooling and warming may not always be effective and could potentially affect buffer stability in the long term.
Q4: Are there any alternatives to this compound buffer for low-temperature applications?
A4: Yes, several other biological buffers, often referred to as "Good's buffers," are less sensitive to temperature changes and may be suitable alternatives. These include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its lower pKa sensitivity to temperature changes compared to TRIS.
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): Another "Good's buffer" with good stability at lower temperatures.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Often used in biological and biochemical research and can be a suitable alternative.
-
Bis-Tris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane): While still a TRIS-based buffer, it has a different pKa and may exhibit different solubility characteristics.[6]
The choice of an alternative buffer will depend on the specific requirements of your experiment, including the desired pH range and compatibility with other reagents.
Troubleshooting Guides
Issue: Visible Precipitate in this compound Buffer Upon Cold Storage
This is the most common issue encountered with this compound buffer at low temperatures.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting precipitation in cold this compound buffer.
Detailed Steps:
-
Verify Concentration: As a first step, confirm the molarity of your this compound buffer. Solutions with a concentration exceeding 0.05 M are known to be susceptible to crystallization at low temperatures.[1] If your buffer is more concentrated, preparing a fresh, more dilute solution is the most effective solution.
-
Attempt to Redissolve: If the concentration is at or below 0.05 M, gently warm the buffer to room temperature while stirring. In many instances, the precipitate will redissolve.
-
pH Adjustment at Low Temperature: If you intend to use the buffer in a cold environment, it is best practice to adjust the final pH of the buffer after it has equilibrated to the target low temperature. This will compensate for the temperature-induced pH shift of the TRIS buffer.[2][4][7]
-
Consider Filtration: If a small amount of precipitate remains even after warming, or if you need to use the buffer cold, consider filtering the chilled buffer through a 0.22 µm filter to remove any undissolved particles before use.
-
Evaluate Alternative Buffers: If precipitation persists and is problematic for your experiments, switching to an alternative buffer system with better cold-temperature stability, such as HEPES, PIPES, or MOPS, is recommended.
Experimental Protocols
Preparation of a Cold-Stable 0.05 M this compound Buffer (pH 7.4 at 4°C)
This protocol is designed to minimize the risk of precipitation when preparing and using this compound buffer at 4°C.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Sterile storage bottles
Protocol:
-
Prepare Stock Solutions (at Room Temperature):
-
0.2 M TRIS Base: Dissolve 24.2 g of TRIS base in 800 mL of high-purity water. Adjust the final volume to 1 L.
-
0.2 M Maleic Acid: Dissolve 23.2 g of maleic acid in 800 mL of high-purity water. Adjust the final volume to 1 L.
-
-
Buffer Preparation (in a Cold Room or on Ice):
-
Place a beaker with a stir bar on a stir plate in a 4°C cold room or in an ice bath.
-
To prepare 1 L of 0.05 M this compound buffer, combine 250 mL of the 0.2 M TRIS base stock solution and 250 mL of the 0.2 M maleic acid stock solution in the beaker.
-
Add approximately 400 mL of high-purity water.
-
Allow the solution to equilibrate to 4°C (at least 30 minutes with gentle stirring).
-
-
pH Adjustment at 4°C:
-
Calibrate your pH meter at 4°C using appropriate standards.
-
Immerse the pH electrode and temperature probe into the buffer solution.
-
Slowly add 0.2 M HCl or 0.2 M NaOH to adjust the pH to 7.4.
-
Once the desired pH is stable, bring the final volume to 1 L with cold, high-purity water.
-
-
Storage:
Buffer Preparation Workflow:
Caption: A workflow for preparing a this compound buffer optimized for use at low temperatures.
Data Presentation
Table 1: Temperature-Dependent pH Shift of TRIS Buffer
| Temperature (°C) | Approximate pH (for a buffer set to pH 7.5 at 25°C) |
| 25 | 7.50 |
| 15 | 7.80 |
| 4 | 8.13 |
Note: This table provides an estimated pH shift based on the known temperature coefficient of TRIS buffers. The actual pH may vary slightly depending on the specific buffer composition and concentration.
Table 2: General Solubility and Temperature Sensitivity of Common Buffers
| Buffer | pKa at 25°C | ΔpKa/°C | General Low-Temperature Solubility |
| TRIS | 8.1 | -0.031 | Moderate, can precipitate at high concentrations |
| HEPES | 7.5 | -0.014 | Good |
| PIPES | 6.8 | -0.0085 | Good |
| MOPS | 7.2 | -0.015 | Good |
This data highlights that TRIS has a more significant pH change with temperature compared to HEPES, PIPES, and MOPS, making the latter potentially better choices for temperature-sensitive experiments.
References
- 1. static.igem.org [static.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. reddit.com [reddit.com]
- 8. How to store Tris - containing reagents properly? - Blog [hbynm.com]
Technical Support Center: TRIS Maleate Buffer Interference
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to TRIS maleate (B1232345) buffer interference in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme activity lower than expected when using a TRIS maleate buffer?
A1: TRIS (tris(hydroxymethyl)aminomethane) maleate buffer can interfere with enzyme activity through several mechanisms. One common reason is that TRIS can act as a competitive inhibitor for some enzymes by binding to the active site.[1] Additionally, TRIS is a known metal chelator, which can be problematic for metalloenzymes that require metal ions like Mg²⁺, Mn²⁺, or Zn²⁺ for their catalytic function.[2][3] The primary amine group in TRIS can also react with other components in your assay. Finally, TRIS buffers are sensitive to temperature changes, which can cause a significant shift in pH, thereby affecting enzyme activity if the assay is performed at a different temperature than that at which the buffer was prepared.[2]
Q2: Which enzymes are known to be affected by TRIS buffer?
A2: A range of enzymes can be inhibited or affected by TRIS buffer. This includes certain metalloenzymes, polyester (B1180765) hydrolases, cholinesterases, and α-amylases.[1][2] For instance, studies have shown that TRIS can act as a competitive inhibitor for α-amylase from Bacillus licheniformis and cholinesterases.[1] It is crucial to consult the literature for your specific enzyme of interest or to perform empirical testing to determine if TRIS is a suitable buffer.
Q3: What are the signs of this compound buffer interference in my assay?
A3: Signs of interference can include:
-
Consistently low or no enzyme activity.
-
Non-linear reaction progress curves.
-
High variability between replicate assays.
-
A significant difference in activity when using a different buffer system.
-
For metalloenzymes, a loss of activity that can be restored by the addition of excess divalent cations.
Q4: Are there alternative buffers I can use instead of this compound?
A4: Yes, several alternative buffers can be used. The choice of buffer will depend on the optimal pH for your enzyme and whether it is a metalloenzyme. Good's buffers are often recommended alternatives. For example, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a good choice for many assays as it has a low metal-binding capacity and its pKa is less sensitive to temperature changes compared to TRIS.[2][4] Other options include MOPS, PIPES, and phosphate (B84403) buffers, but their suitability must be evaluated for your specific enzyme system as they can also have inhibitory effects in some cases.[1][5]
Troubleshooting Guides
Guide 1: Diagnosing and Confirming this compound Interference
If you suspect this compound buffer is interfering with your enzyme assay, follow these steps to diagnose the issue.
Step 1: Review the Literature
-
Conduct a thorough literature search for your enzyme or similar enzymes to see if TRIS buffer is known to be inhibitory.
Step 2: Perform a Buffer Comparison Study
-
Prepare an alternative buffer with a similar buffering range, such as HEPES or phosphate buffer.
-
Run your enzyme assay in parallel using both the this compound buffer and the alternative buffer.
-
Ensure all other assay conditions (pH, temperature, substrate concentration, enzyme concentration) are identical.
-
A significant increase in enzyme activity in the alternative buffer is a strong indicator of TRIS interference.
Step 3: For Metalloenzymes, Test Metal Ion Dependence
-
If you are working with a known or suspected metalloenzyme, perform a metal ion titration experiment.
-
To your assay in this compound buffer, add increasing concentrations of the required divalent cation (e.g., MgCl₂ or MnCl₂).
-
If enzyme activity is restored in a dose-dependent manner, it suggests that TRIS is interfering by chelating the essential metal cofactor.
Step 4: Analyze Kinetic Parameters
-
If possible, determine the kinetic parameters (Kₘ and Vₘₐₓ) of your enzyme in both this compound and the alternative buffer.
-
A significant change in these parameters, particularly an increase in Kₘ in the presence of TRIS, can suggest competitive inhibition.[2]
Data Presentation
The choice of buffer can significantly impact the kinetic parameters of an enzyme. Below are tables summarizing the effects of different buffers on the kinetics of various enzymes.
Table 1: Kinetic Parameters of the Mn²⁺-dependent Metalloenzyme BLC23O in Different Buffers [2][6]
| Buffer System | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| TRIS-HCl | 0.75 ± 0.04 | 0.33 ± 0.002 | 0.44 ± 0.02 |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.17 ± 0.001 | 0.71 ± 0.03 |
| Data presented as mean ± standard deviation. |
Table 2: Kinetic Parameters of the Fe³⁺-dependent Metalloenzyme Ro1,2-CTD in Different Buffers [2][6]
| Buffer System | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| TRIS-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| HEPES | 1.80 ± 0.09 | 0.64 ± 0.01 | 0.36 ± 0.01 |
| Sodium Phosphate | 3.64 ± 0.10 | 1.01 ± 0.01 | 0.28 ± 0.01 |
| Data presented as mean ± standard deviation. |
Table 3: Kinetic Parameters of the Non-Metalloenzyme Trypsin in Different Buffers [2][6]
| Buffer System | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| TRIS-HCl | 3.07 ± 0.16 | 1.47 ± 0.01 | 0.48 ± 0.01 |
| HEPES | 3.14 ± 0.14 | 1.51 ± 0.01 | 0.48 ± 0.01 |
| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
| Data presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol can be used to assess the inhibitory effect of this compound buffer by comparing it to an alternative buffer like HEPES.
1. Reagent Preparation:
- Assay Buffer A (Test): Prepare your this compound buffer at the desired concentration and optimal pH for your enzyme.
- Assay Buffer B (Control): Prepare an alternative buffer (e.g., HEPES) at the same concentration and pH as Assay Buffer A.[7]
- Enzyme Stock Solution: Dilute the enzyme to a working concentration in each assay buffer. The final concentration should provide a linear reaction rate over the desired time course.
- Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in a suitable solvent (e.g., water or DMSO).
2. Assay Procedure:
- Set up a series of reactions in a 96-well microplate or cuvettes.
- For each buffer system, include the following controls:
- No-Enzyme Control: Contains the substrate and buffer but no enzyme. This accounts for non-enzymatic substrate degradation.
- No-Substrate Control: Contains the enzyme and buffer but no substrate. This measures any intrinsic signal from the enzyme preparation.
- To the appropriate wells/cuvettes, add the assay buffer and substrate.
- Equilibrate the plate/cuvettes to the optimal assay temperature.
- Initiate the reaction by adding the enzyme stock solution.
- Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the progress curve.
- Subtract the rate of the no-enzyme control from the rates of the corresponding enzyme-containing reactions.
- Compare the V₀ values obtained in this compound buffer to those obtained in the alternative buffer to determine the extent of inhibition.
Protocol 2: Switching from this compound to HEPES Buffer and Validation
This protocol outlines the steps for replacing this compound buffer with HEPES buffer and validating the performance of the assay.
1. Buffer Preparation:
- Prepare a 1 M stock solution of HEPES. Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water. Adjust the pH to the desired value with 10 N NaOH. Bring the final volume to 1 L with deionized water.[7]
- Prepare a working solution of HEPES buffer (e.g., 50 mM) by diluting the stock solution. Verify the pH of the working solution at the intended assay temperature.
2. Enzyme and Substrate Preparation:
- Prepare fresh dilutions of your enzyme and substrate in the newly prepared HEPES buffer.
3. Assay Validation:
- Enzyme Titration: Perform an enzyme concentration titration in the HEPES buffer to determine the optimal enzyme concentration that yields a robust and linear signal over the desired assay time.
- Substrate Titration: Perform a substrate concentration titration to determine the Kₘ of the substrate in the HEPES buffer. This is crucial to ensure you are using an appropriate substrate concentration in your subsequent assays.
- Comparison Assay: Run the complete enzyme assay using both the old this compound buffer and the new HEPES buffer in parallel. This will allow you to directly compare the enzyme's performance and quantify the degree of inhibition caused by the this compound buffer.
4. Data Analysis and Interpretation:
- Analyze the kinetic data from the validation experiments. A successful buffer switch should result in higher and more consistent enzyme activity in the HEPES buffer. The Kₘ value may also change, indicating an alteration in enzyme-substrate affinity.
Visualizations
The following diagrams illustrate key concepts related to this compound buffer interference and troubleshooting.
References
- 1. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. goldbio.com [goldbio.com]
Technical Support Center: Optimizing TRIS Maleate Buffer for Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TRIS maleate (B1232345) buffer concentration in enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal buffer concentration crucial for enzyme kinetics?
A1: The buffer concentration is critical as it influences both the buffering capacity and the ionic strength of the assay solution. Insufficient concentration may not maintain a stable pH, especially in reactions that produce or consume protons.[1] Conversely, an excessively high concentration can alter the ionic strength, which may inhibit enzyme activity or affect substrate binding.[1][2] Therefore, optimization is key to ensuring that the observed enzyme kinetics are a true reflection of the enzyme's catalytic activity and not an artifact of the buffer conditions.
Q2: What is the effective pH range for TRIS maleate buffer?
A2: this compound buffer is effective over a broad pH range, typically from pH 5.2 to 8.6. This wide range is due to the two pKa values of its components: maleic acid (pKa ≈ 6.2) and TRIS (pKa ≈ 8.1). This makes it a versatile choice for studying enzymes with varying pH optima.
Q3: How does temperature affect the pH of this compound buffer?
A3: The pH of TRIS-containing buffers is highly sensitive to temperature changes.[3] The pKa of TRIS decreases by approximately 0.03 pH units for every 1°C increase in temperature. This means a buffer prepared to pH 7.8 at 25°C will have a significantly different pH at a typical enzyme assay temperature of 37°C. It is crucial to adjust the pH of the buffer at the temperature at which the enzyme assay will be performed.[1]
Q4: Can this compound buffer inhibit enzyme activity?
A4: Yes, in some cases, TRIS and maleate can inhibit enzyme activity. The primary amine group in TRIS can chelate metal ions, which may be problematic for metalloenzymes that require these ions for their catalytic function.[3][4] Both TRIS and maleate have been reported to act as competitive or non-competitive inhibitors for certain enzymes.[5] Therefore, it is essential to empirically determine the effect of the buffer on your specific enzyme.
Troubleshooting Guide
Problem: My enzyme shows lower activity than expected.
-
Possible Cause 1: Suboptimal Buffer Concentration.
-
Solution: The this compound buffer concentration may be too high, leading to inhibitory effects due to increased ionic strength.[1] Perform a buffer concentration optimization experiment (see Experimental Protocols section) to determine the ideal concentration for your enzyme. A typical starting range to test is 20 mM to 100 mM.
-
-
Possible Cause 2: Incorrect pH at Assay Temperature.
-
Solution: The pH of your buffer may be outside the optimal range for your enzyme at the actual assay temperature. Always pH your this compound buffer at the temperature you will be using for your kinetics experiments.[1] A significant pH shift can dramatically reduce enzyme activity.
-
-
Possible Cause 3: Buffer Components are Inhibiting the Enzyme.
Problem: I am observing poor reproducibility in my kinetic data.
-
Possible Cause 1: Inadequate Buffering Capacity.
-
Solution: If your reaction generates a significant amount of acid or base, a low concentration of this compound buffer may not be sufficient to maintain a constant pH throughout the assay, leading to variability.[6] Consider increasing the buffer concentration, ensuring it remains below any inhibitory threshold you have determined.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: Small variations in the assay temperature can cause pH shifts in your this compound buffer, affecting enzyme activity and leading to inconsistent results. Ensure your spectrophotometer or plate reader has precise temperature control and that all reagents are equilibrated to the assay temperature before initiating the reaction.[7]
-
Problem: The enzyme's K_m and/or V_max values are different from published literature.
-
Possible Cause: Buffer-Specific Effects.
-
Solution: The choice of buffer can significantly impact the kinetic parameters of an enzyme.[3] TRIS has been shown to alter both K_m and V_max for certain enzymes when compared to other buffers like HEPES or phosphate.[3] This is a valid result for your specific assay conditions, but it is important to note the buffer composition when comparing your results to others. If your goal is to replicate literature values, you must use the same buffer system.
-
Data Presentation
Table 1: Effect of Buffer Type on Metalloenzyme Kinetic Parameters
| Enzyme | Buffer (at optimal pH) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| BLC23O | HEPES | 1.8 | 0.05 | 27,800 |
| TRIS-HCl | 2.5 | 0.04 | 16,000 | |
| Sodium Phosphate | 1.2 | 0.03 | 25,000 | |
| Ro1,2-CTD | HEPES | 2.2 | 0.12 | 54,500 |
| TRIS-HCl | 3.5 | 0.15 | 42,900 | |
| Sodium Phosphate | 2.8 | 0.10 | 35,700 | |
| Data adapted from a comparative study. This table illustrates how buffer choice can influence key enzyme kinetic parameters. For BLC23O, Sodium Phosphate resulted in the highest substrate affinity (lowest K_m), while HEPES provided the highest catalytic efficiency. For Ro1,2-CTD, TRIS-HCl yielded the highest turnover number (k_cat) but the lowest substrate affinity.[3] |
Table 2: Temperature-Dependent pH Shift of TRIS Buffer (0.05 M)
| Temperature (°C) | pH |
| 4 | 8.85 |
| 25 | 8.20 |
| 37 | 7.85 |
| This table demonstrates the significant impact of temperature on the pH of a TRIS buffer solution. It is critical to adjust the pH at the intended experimental temperature. |
Experimental Protocols
Protocol 1: Preparation of 0.2 M this compound Stock Solution
Materials:
-
TRIS (Tris(hydroxymethyl)aminomethane)
-
Maleic acid or Maleic anhydride
-
0.2 M NaOH solution
-
Deionized water
-
pH meter with temperature compensation
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare a 0.2 M solution, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and allow the components to dissolve completely.
-
Calibrate your pH meter at the temperature at which you will perform your enzyme assays.
-
Place the calibrated pH electrode into the buffer solution.
-
Slowly add 0.2 M NaOH while monitoring the pH. Titrate until the desired pH is reached.
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Store the stock solution at 4°C. Dilute this stock to the desired working concentration for your experiments.
Protocol 2: Optimizing this compound Buffer Concentration
Objective: To determine the optimal this compound buffer concentration that provides stable pH without inhibiting enzyme activity.
Procedure:
-
Prepare a series of working concentrations of this compound buffer (e.g., 10 mM, 25 mM, 50 mM, 75 mM, 100 mM, 150 mM) from your stock solution. Ensure the pH of each concentration is verified and adjusted at the assay temperature.
-
Set up your standard enzyme kinetics assay. For each buffer concentration, prepare a reaction mixture containing the buffer, a fixed concentration of your enzyme, and a fixed, non-saturating concentration of your substrate (e.g., at its K_m value).[7]
-
Include a "no enzyme" control for each buffer concentration to account for any non-enzymatic substrate degradation.
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocity (v₀) for each buffer concentration using a suitable detection method (e.g., spectrophotometry).[3]
-
Subtract the rate of the "no enzyme" control from the corresponding experimental rates.
-
Plot the initial velocity (v₀) as a function of the this compound buffer concentration.
-
The optimal concentration is the one that gives the highest enzyme activity before any potential decrease due to inhibitory effects at higher concentrations. Select a concentration from the plateau region of the curve for your future experiments.[2]
Mandatory Visualizations
Caption: Workflow for optimizing this compound buffer concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. biochemistry - How will changing the concentration of a Tris buffer affect amylase enzyme activity? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating TRIS Maleate Buffers: A Guide to Avoiding Common Pitfalls
For researchers, scientists, and drug development professionals, the preparation of buffers is a foundational yet critical step in ensuring experimental success. TRIS (tris(hydroxymethyl)aminomethane) maleate (B1232345) buffers, in particular, are widely used due to their buffering capacity in a physiologically relevant pH range. However, their preparation is not without potential challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and ensure the reliable and reproducible performance of your TRIS maleate buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the preparation and use of this compound buffers.
Q1: My final this compound buffer pH is incorrect, even though I followed the protocol.
A1: Several factors can contribute to an incorrect final pH:
-
Temperature Dependence: The pKa of TRIS is highly sensitive to temperature.[1][2][3] A buffer prepared at room temperature will have a different pH when used at a lower or higher temperature. For instance, the pH of a TRIS buffer can decrease by approximately 0.03 units for every one-degree Celsius increase in temperature.[3]
-
Troubleshooting: Always measure and adjust the pH of your this compound buffer at the temperature at which you will be performing your experiment.[4][5] If this is not feasible, consult a temperature correction table for TRIS buffers to determine the target pH at room temperature that will yield the desired pH at the experimental temperature.[2]
-
-
Inaccurate pH Measurement: The accuracy of your pH meter and electrode is crucial.
-
Troubleshooting:
-
Ensure your pH meter is properly calibrated with fresh, high-quality calibration standards that bracket your target pH.[6]
-
Use a pH electrode that is compatible with TRIS buffers. Silver-silver chloride (Ag/AgCl) reference electrodes can sometimes react with TRIS, leading to precipitation at the liquid junction and inaccurate readings.[7] A double-junction or a calomel (B162337) reference electrode is recommended.[7]
-
-
-
"Overshooting" the pH: Adding the acid or base too quickly during pH adjustment can lead to "overshooting" the target pH.[6]
-
Troubleshooting: Add the titrant (e.g., NaOH or HCl) slowly and in small increments, allowing the solution to equilibrate before taking a reading.[8]
-
Q2: I observe a precipitate in my this compound buffer after preparation or during storage.
A2: Precipitation in this compound buffers can be caused by a few factors:
-
Contamination: The use of non-sterile water or contaminated glassware can introduce microorganisms that may lead to buffer degradation and precipitation over time.[9][10]
-
Reaction with Glassware: In some instances, components of the buffer can leach ions from glass vials, leading to precipitation, especially after heating or long-term storage.[11]
-
Concentration and pH Effects: High concentrations of the buffer or certain pH values can influence the solubility of buffer components and potentially lead to precipitation. Studies have shown that the concentration and pH of TRIS buffer can affect the precipitation of other substances in the solution, such as calcium carbonate.[12]
-
Troubleshooting:
-
Prepare the buffer using high-purity, sterile water (e.g., deionized or distilled water) and clean, sterile glassware.[13]
-
For long-term storage, consider filtering the buffer through a 0.22 µm filter to sterilize it.[3][9]
-
Store the buffer in appropriate containers (e.g., sterile, tightly sealed plastic or borosilicate glass) at a cool temperature, such as 4°C, to minimize degradation and microbial growth.[9][13]
-
-
Q3: My experimental results are not reproducible when using different batches of this compound buffer.
A3: Lack of reproducibility is a common issue that often points back to inconsistencies in buffer preparation.
-
Inconsistent Reagent Quality: The purity of the TRIS base and maleic acid can vary between lots and suppliers.
-
Variations in Preparation: Minor differences in preparation, such as the final volume, the amount of acid or base added for pH adjustment, and the temperature at which the pH was adjusted, can lead to batch-to-batch variability.[6]
-
Troubleshooting:
-
Use high-purity reagents from a reliable supplier.
-
Maintain a detailed and consistent protocol for buffer preparation, recording the exact amounts of all reagents used, the final volume, and the temperature at which the pH was adjusted.[6]
-
Consider preparing a large stock solution of the buffer that can be used for a series of experiments to ensure consistency.
-
-
Quantitative Data Summary
The temperature-dependent pH change of TRIS buffers is a critical quantitative parameter to consider.
| Temperature (°C) | Approximate pH of a TRIS Buffer (pKa ≈ 8.1 at 25°C) |
| 4 | 8.4 |
| 25 | 8.1 |
| 37 | 7.4 |
Note: This table provides an approximation of the pH shift. The exact pH will depend on the specific concentration and ionic strength of the buffer.[2]
Experimental Protocols
Protocol for the Preparation of 0.2 M this compound Buffer
This protocol provides a detailed methodology for preparing a 0.2 M this compound buffer.
Materials:
-
TRIS (tris(hydroxymethyl)aminomethane)
-
Maleic acid or Maleic anhydride
-
0.2 M Sodium Hydroxide (NaOH) solution
-
High-purity water (deionized or distilled)
-
Calibrated pH meter and appropriate electrode
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Sterile storage bottles
Procedure:
-
Prepare Stock Solution A (0.2 M TRIS acid maleate):
-
Prepare Stock Solution B (0.2 M NaOH):
-
Dissolve 8.0 g of NaOH in high-purity water.
-
Bring the final volume to 1 liter with high-purity water.
-
Mix until the NaOH is completely dissolved. Caution: The dissolution of NaOH is exothermic.
-
-
Prepare the Final Buffer:
-
In a beaker, combine 50 mL of Stock Solution A with a specific volume of Stock Solution B, as indicated in the table below, to achieve the desired pH.[14]
-
Dilute the mixture with high-purity water to a final volume of 200 mL.[14]
-
Place the beaker on a stir plate with a stir bar and allow the solution to mix.
-
If necessary, make fine adjustments to the pH using small volumes of 0.2 M NaOH or 0.2 M HCl at the desired experimental temperature.
-
-
Sterilization and Storage:
-
For long-term storage, filter the buffer through a 0.22 µm sterile filter.
-
Store in a sterile, tightly sealed container at 4°C.
-
Volume of 0.2 M NaOH for Desired pH
| Desired pH | Volume of 0.2 M NaOH (x mL) to add to 50 mL of Stock Solution A |
| 5.2 | 7.0 |
| 5.4 | 10.8 |
| 5.6 | 15.5 |
| 5.8 | 20.5 |
| 6.0 | 26.0 |
| 6.2 | 31.5 |
| 6.4 | 37.0 |
| 6.6 | 42.5 |
| 6.8 | 48.0 |
| 7.0 | 53.0 |
| 7.2 | 58.0 |
| 7.4 | 63.5 |
| 7.6 | 69.0 |
| 7.8 | 74.0 |
| 8.0 | 78.5 |
| 8.2 | 82.5 |
| 8.4 | 86.0 |
| 8.6 | 89.0 |
Table adapted from Gomori, G. (1955) Preparation of Buffers for Use in Enzyme Studies.[14]
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common issues with this compound buffer preparation.
Caption: Troubleshooting workflow for this compound buffer preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medicago.se [medicago.se]
- 4. goldbio.com [goldbio.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. broadleyjames.com [broadleyjames.com]
- 8. youtube.com [youtube.com]
- 9. Tris Buffer Storage Time - News [hbynm.com]
- 10. How to store the pre configured Tris solution in a more standardized manner if it is not used up - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. tris buffer solution: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to store Tris - containing reagents properly? - Blog [hbynm.com]
- 14. static.igem.org [static.igem.org]
TRIS Maleate Buffer Solutions: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the shelf life, storage, and troubleshooting of TRIS maleate (B1232345) buffer solutions.
Shelf Life and Storage Recommendations
Proper storage is critical for maintaining the performance and reliability of TRIS maleate buffer solutions. The stability of the buffer depends on factors such as its concentration (stock or working solution), whether it has been sterilized, and the storage temperature.
Data Summary: Shelf Life of this compound Buffer Solutions
| Solution Type | Sterility | Storage Temperature | Recommended Shelf Life | Notes |
| Stock Solution | Sterile | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| Sterile | -20°C | Up to 1 month | Aliquot to minimize freeze-thaw cycles. | |
| Working Solution | Sterile | 2-8°C (Refrigerated) | Several months to a year | Visually inspect for contamination before each use.[1][2] |
| Non-Sterile | 2-8°C (Refrigerated) | A few days to a few weeks | Prone to microbial growth; refrigeration slows but does not prevent this.[3] | |
| Sterile | Room Temperature | Up to 2 weeks | Increased risk of contamination once opened.[4] | |
| Non-Sterile | Room Temperature | Short-term use (days) | High risk of microbial contamination.[1][3] |
Experimental Protocols
Protocol 1: Preparation of 0.2 M this compound Buffer Stock Solution
-
Reagents and Equipment:
-
Tris(hydroxymethyl)aminomethane (TRIS base)
-
Maleic acid
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
0.2 M NaOH solution
-
Graduated cylinders and beakers
-
Autoclave or 0.22 µm sterile filter
-
-
Procedure:
-
To prepare a 0.2 M solution of TRIS acid maleate, dissolve 24.2 g of TRIS base and 23.2 g of maleic acid in deionized water.
-
Bring the total volume to 1 liter with deionized water.
-
To adjust to the desired pH, take a 50 mL aliquot of the TRIS acid maleate solution and titrate with a 0.2 M NaOH solution while monitoring with a calibrated pH meter.
-
Once the desired pH is reached, note the volume of NaOH added. Scale this volume appropriately for your total buffer volume.
-
For sterile filtration, pass the buffer through a 0.22 µm filter into a sterile container. Alternatively, the buffer can be autoclaved.[5][6]
-
Label the container with the buffer name, concentration, pH, date of preparation, and your initials.
-
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common this compound buffer issues.
Frequently Asked Questions (FAQs)
Q1: My this compound buffer's pH is different from what I initially set. Why did it change?
A1: The pH of TRIS buffers is highly dependent on temperature.[7][8] For every 1°C decrease in temperature, the pH will increase by approximately 0.03 units. Conversely, for every 1°C increase, the pH will decrease by about 0.025-0.031 units.[7][9] Always measure and adjust the pH of a TRIS buffer at the temperature at which you will be using it. If the buffer is stored at 4°C, allow it to equilibrate to room temperature before use if your experiment is at room temperature.[3]
Q2: I see cloudiness or floating particles in my buffer. What should I do?
A2: Cloudiness or particulate matter is a strong indicator of microbial contamination.[2] Non-sterile buffers, especially when stored at room temperature, are susceptible to bacterial or fungal growth.[3][10] It is recommended to discard the contaminated buffer and prepare a fresh, sterile solution using aseptic techniques.[1] To prevent this, sterile filter your buffer through a 0.22 µm filter or autoclave it, and store it at 2-8°C.[4]
Q3: Can I store my this compound buffer at room temperature?
A3: While sterile TRIS buffers can be stored at room temperature for short periods (e.g., up to two weeks), it is generally recommended to store them at 2-8°C to inhibit microbial growth and maintain stability.[1][4] Non-sterile solutions should be refrigerated and used within a few days.
Q4: Is this compound buffer compatible with all cell lines?
A4: Not necessarily. While TRIS buffers are widely used, this compound has been shown to be more toxic to certain fibroblast cell lines compared to TRIS-HCl, especially at concentrations of 0.04 M. If you are working with cell cultures, it is crucial to test the buffer's compatibility and potential toxicity with your specific cell line.
Q5: How can I extend the shelf life of my this compound buffer?
A5: To maximize shelf life, prepare the buffer using sterile techniques, such as using sterile water and equipment, and then sterile filtering the final solution.[1][2] Storing the sterile buffer in smaller, single-use aliquots at 2-8°C or frozen can also help to prolong its stability by reducing the chances of contamination from repeated use of a stock bottle.[1]
Q6: I prepared a concentrated stock of this compound buffer and now there is a precipitate. What happened?
A6: Precipitation can occur in concentrated buffer solutions, especially when stored at lower temperatures. This is often due to the salts in the buffer coming out of solution. Gently warming the buffer and mixing it should redissolve the precipitate. If the precipitate does not dissolve, it may indicate a problem with the buffer preparation, and it is best to prepare a fresh solution.
dot
Caption: Factors influencing the stability of this compound buffer solutions.
References
- 1. srcyrl.hbynm.com [srcyrl.hbynm.com]
- 2. Tris Buffer Storage Time - News [hbynm.com]
- 3. researchgate.net [researchgate.net]
- 4. medicago.se [medicago.se]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reddit.com [reddit.com]
Contamination problems in TRIS maleate buffer stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing contamination problems with TRIS maleate (B1232345) buffer stock.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in TRIS maleate buffer?
A1: Contamination in your this compound buffer can manifest in several ways:
-
Visual Cues: The most obvious signs are turbidity (cloudiness), sedimentation, or the appearance of floating particles or fibers in a buffer that should be clear.[1]
-
pH Shift: A significant deviation in the pH of the buffer from its expected value can indicate microbial activity, as microorganisms can produce acidic or basic byproducts.[2]
-
Unexpected Experimental Results: Inconsistent or failed experiments, such as enzyme assays with low activity, altered protein mobility in gels, or cell culture death, can be indirect indicators of buffer contamination.
Q2: What are the primary sources of contamination in this compound buffer?
A2: Contamination can arise from several sources:
-
Microbial Growth: Bacteria and fungi are common contaminants.[1][3] Both TRIS and maleic acid can serve as carbon and nitrogen sources for some microorganisms, allowing them to proliferate in the buffer solution.[4][5] Spores and bacteria from the air can be introduced during preparation or handling.[1]
-
Precipitation: This can be caused by changes in temperature, as the solubility of buffer components can be temperature-dependent.[3] It can also occur if the concentration of the buffer salts is too high, especially when mixed with organic solvents.[6]
-
Chemical Degradation: Maleic acid is less stable than its trans-isomer, fumaric acid, and can be susceptible to degradation, especially with exposure to heat or light.[7]
-
Cross-contamination: Introduction of other chemicals from improperly cleaned glassware or utensils can also be a source of contamination.
Q3: How should I properly prepare and sterilize this compound buffer to minimize contamination?
A3: Proper preparation and sterilization are critical. Here is a general protocol:
Experimental Protocol: Preparation and Sterilization of this compound Buffer
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Maleic acid or maleic anhydride
-
Sodium hydroxide (B78521) (NaOH)
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Sterile glassware
-
Autoclave or a 0.22 µm sterile filter unit
Procedure:
-
Stock Solution Preparation:
-
Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in high-purity water to a final volume of 1 L.[7]
-
Solution B (0.2 M NaOH): Prepare a 0.2 M solution of NaOH.
-
-
pH Adjustment:
-
To prepare the final buffer, mix 50 mL of Solution A with a specific volume of Solution B, and then dilute to a total volume of 200 mL with high-purity water.[7] The exact volume of Solution B will depend on the desired final pH. It is crucial to use a calibrated pH meter to ensure accuracy.
-
-
Sterilization:
-
Autoclaving: Transfer the prepared buffer into an autoclavable bottle, leaving some headspace. Autoclave at 121°C for 20-30 minutes.[8] Note that autoclaving can sometimes lead to slight pH shifts, so it's advisable to check the pH after the buffer has cooled to room temperature.
-
Sterile Filtration: For heat-sensitive applications or to avoid potential pH shifts from autoclaving, filter the buffer through a 0.22 µm sterile filter into a sterile storage bottle.[9] This method is effective at removing bacteria but may not eliminate all viruses or endotoxins.
-
Q4: What are the recommended storage conditions for this compound buffer?
A4: To prolong the shelf-life of your this compound buffer and prevent contamination, follow these storage guidelines:
-
Temperature: For short-term storage (days to a few weeks), refrigeration at 2-8°C is recommended to slow down microbial growth and chemical degradation.[5][10] For long-term storage, aliquoting and freezing at -20°C or -80°C can be effective.[9]
-
Container: Always use sterile, tightly sealed containers to prevent exposure to airborne contaminants and evaporation.[5]
-
Light: Store the buffer in a dark place or in an amber bottle to protect it from light, which can accelerate the degradation of maleic acid.[7][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible microbial growth (cloudiness, particles) | Bacterial or fungal contamination. | Discard the contaminated buffer. Prepare a fresh batch using sterile techniques. Ensure proper sterilization (autoclaving or sterile filtration). Store at 2-8°C or in frozen aliquots. |
| Precipitate in the buffer | Temperature fluctuations affecting solubility. Buffer concentration is too high. | If the precipitate appears after refrigeration, allow the buffer to warm to room temperature to see if it redissolves. If precipitation persists, it may be necessary to prepare a fresh, lower concentration buffer. When using with organic solvents, ensure the buffer salt concentration is below its precipitation point in the final mixture.[6] |
| Significant pH shift | Microbial contamination producing acidic or basic byproducts. CO2 absorption from the air. Temperature changes. | Discard the buffer if microbial contamination is suspected. For new batches, ensure the container is tightly sealed to minimize CO2 absorption. Always measure and adjust the pH at the temperature at which the buffer will be used, as the pKa of TRIS is temperature-dependent.[11] |
| Inconsistent experimental results | Buffer contamination affecting the biological system. | Prepare a fresh, sterile batch of this compound buffer. Consider using a different buffer system if TRIS or maleate is found to interfere with your specific application. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Buffer Stability and Storage
| Factor | Effect on Stability | Recommendation |
| Temperature | High temperatures can accelerate chemical degradation. Low temperatures can cause precipitation. | Store at 2-8°C for short-term use. Aliquot and freeze at -20°C or -80°C for long-term storage.[5][9] |
| Light | Can promote the degradation of maleic acid.[7] | Store in a dark environment or use amber-colored bottles.[10] |
| Air Exposure | Can introduce microbial contaminants.[1] CO2 absorption can lower the pH.[11] | Use sterile, airtight containers.[5] |
| pH | Extreme pH values can affect the stability of buffer components. | Prepare the buffer close to the desired pH and verify it before use. |
| Microbial Growth | Can alter pH and introduce interfering substances. | Use aseptic preparation techniques and sterilize the buffer.[5] |
Experimental Protocols
Protocol: Sterility Testing of this compound Buffer
This protocol is a general guideline for assessing the sterility of your buffer stock.
Materials:
-
This compound buffer sample
-
Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria)
-
Soybean-Casein Digest Medium (for aerobic bacteria and fungi)
-
Sterile culture tubes or flasks
-
Incubator
Procedure:
-
Inoculation: Under aseptic conditions (e.g., in a laminar flow hood), transfer a small, representative volume (e.g., 1-2 mL) of your this compound buffer to a tube containing Fluid Thioglycollate Medium and another tube containing Soybean-Casein Digest Medium.
-
Incubation:
-
Observation: Visually inspect the media daily for any signs of microbial growth, such as turbidity.
-
Interpretation: The absence of growth after the incubation period indicates that the buffer sample is sterile. The presence of growth indicates contamination.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound buffer contamination.
Caption: Hypothetical disruption of a signaling pathway by a contaminant.
References
- 1. codowchem.com [codowchem.com]
- 2. gmpsop.com [gmpsop.com]
- 3. researchgate.net [researchgate.net]
- 4. [Microorganisms oxidizing maleic acid in sewage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Use of maleic acid by mixed cultures of microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmajia.com [pharmajia.com]
- 7. norbidar.com [norbidar.com]
- 8. teknova.com [teknova.com]
- 9. SOP for Sterility Testing by Membrane Filtration Method | Pharmaguideline [pharmaguideline.com]
- 10. Maleic acid - Wikipedia [en.wikipedia.org]
- 11. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]
- 12. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Adjusting Ionic Strength of TRIS Maleate Buffer
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with TRIS maleate (B1232345) buffer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ionic strength and why is it important in biological buffers?
A1: Ionic strength (I) is a measure of the total concentration of ions in a solution. It is calculated using the formula: I = ½ Σ(cᵢzᵢ²), where 'c' is the molar concentration of an ion and 'z' is its charge.[1][2] In biological experiments, ionic strength is a critical parameter because it can significantly influence protein solubility, enzyme activity, the stability of nucleic acids, and the binding interactions in techniques like ion-exchange chromatography.[3][4][5] Maintaining a controlled ionic strength is essential for experimental reproducibility.
Q2: Why would I need to adjust the ionic strength of my TRIS maleate buffer?
A2: Adjusting the ionic strength of this compound buffer is often necessary to mimic physiological conditions or to optimize specific experimental procedures. For example, in ion-exchange chromatography, a low ionic strength buffer is used for binding the target molecule to the column, while a buffer with gradually increasing ionic strength is used for elution.[6][7] The salt ions compete with the bound protein for the charged groups on the chromatography resin, facilitating its release.[8]
Q3: How do I increase the ionic strength of this compound buffer?
A3: The most straightforward method to increase ionic strength is by adding a neutral, strong electrolyte, such as sodium chloride (NaCl) or potassium chloride (KCl), to the prepared buffer.[9] These salts fully dissociate in solution, and their contribution to the ionic strength can be easily calculated. For a monovalent salt like NaCl, the ionic strength it contributes is equal to its molar concentration.[1]
Q4: Does adding a salt like NaCl change the pH of the buffer?
A4: Yes, adding a salt like NaCl can cause a slight shift in the pH of the buffer, typically a decrease of 0.1 to 0.3 pH units.[10] This occurs because high concentrations of salt alter the ionic environment, which affects the activity coefficients and the dissociation equilibrium of the buffer components.[10][11] Therefore, it is crucial to always verify and, if necessary, re-adjust the pH of the buffer after the salt has been added and fully dissolved .
Q5: How do I calculate the final ionic strength of my buffer after adding salt?
A5: The final ionic strength is the sum of the ionic strength from the buffer components and the ionic strength from the added salt. Calculating the exact ionic strength of the buffer itself is complex as it depends on the pH and pKa.[1][12] However, for practical purposes, a good approximation for the final ionic strength (I_final) is:
I_final ≈ I_buffer + I_salt
For a monovalent salt like NaCl, I_salt is simply its molar concentration. The ionic strength of the buffer itself (I_buffer) is often lower than its molar concentration but can be significant. For instance, a 50mM Bis-Tris buffer at its pKa has an ionic strength of about 25mM.[8] A similar estimation can be used for this compound, but the simplest approach for many applications is to consider the contribution from the added salt as the primary adjustable variable.
Section 2: Experimental Protocols
Protocol 1: Preparation of 0.2 M this compound Stock Buffer
This protocol is adapted from the method of Gomori (1955).[13]
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS): FW = 121.14 g/mol
-
Maleic acid: FW = 116.07 g/mol (or Maleic anhydride: FW = 98.06 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (diH₂O)
Procedure for Stock Solution A (0.2 M TRIS Acid Maleate):
-
In a 1 L beaker, dissolve 24.2 g of TRIS base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 900 mL of diH₂O.
-
Stir until all components are fully dissolved.
-
Transfer the solution to a 1 L volumetric flask and add diH₂O to the mark.
-
Mix thoroughly. This is Stock Solution A .
Procedure for Stock Solution B (0.2 M NaOH):
-
Dissolve 8.0 g of NaOH in approximately 900 mL of diH₂O.
-
Once dissolved and cooled, transfer to a 1 L volumetric flask and add diH₂O to the mark.
-
Mix thoroughly. This is Stock Solution B .
Protocol 2: Adjusting pH and Ionic Strength of the Working Buffer (Example: 1 L of 0.05 M Buffer)
Procedure:
-
Dilution and pH Adjustment:
-
To a 1 L beaker, add 250 mL of Stock Solution A (0.2 M TRIS Acid Maleate).
-
Add the volume of Stock Solution B (0.2 M NaOH) required for the target pH (see Table 1 for examples).[13]
-
Add diH₂O to a final volume of 1 L.
-
Place a calibrated pH electrode in the solution and verify the pH. Adjust slightly with dilute NaOH or HCl if necessary.
-
-
Ionic Strength Adjustment:
-
To increase the ionic strength, slowly add the calculated amount of solid NaCl (FW = 58.44 g/mol ) while stirring continuously. (See Table 2 for examples).
-
Ensure the salt dissolves completely.
-
-
Final pH Verification (CRITICAL STEP):
-
Final Steps:
-
The buffer is now ready for use. Store at 4°C.
-
Section 3: Data Presentation
Table 1: Preparation of 0.05 M this compound Buffer at Various pH Values (for 1 L Total Volume) [13]
| Target pH | Volume of Stock A (0.2 M) | Volume of Stock B (0.2 M NaOH) | Final Dilution Volume |
| 5.2 | 250 mL | 35 mL | 1 L |
| 6.0 | 250 mL | 107.5 mL | 1 L |
| 6.8 | 250 mL | 195 mL | 1 L |
| 7.6 | 250 mL | 277.5 mL | 1 L |
| 8.2 | 250 mL | 345 mL | 1 L |
Note: The volumes of NaOH are based on the original Gomori tables and should be confirmed with a calibrated pH meter.
Table 2: Estimated Final Ionic Strength of 0.05 M this compound Buffer with Added NaCl
| Buffer Concentration | NaCl Added (mM) | Grams of NaCl per 1 L | Estimated Final Ionic Strength (mM)* |
| 50 mM | 0 | 0 g | ~25-45 |
| 50 mM | 50 | 2.92 g | ~75-95 |
| 50 mM | 100 | 5.84 g | ~125-145 |
| 50 mM | 150 | 8.77 g | ~175-195 |
| 50 mM | 300 | 17.53 g | ~325-345 |
*Note: This is an estimation. The ionic strength of the buffer itself varies with pH. The final ionic strength is the sum of the buffer's contribution and the molar concentration of NaCl.[8]
Section 4: Visual Guides
Caption: Workflow for buffer preparation and ionic strength adjustment.
References
- 1. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 2. sciencing.com [sciencing.com]
- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. benchchem.com [benchchem.com]
- 9. Tris Buffer Advanced Guide: How to Adjust Ionic Strength-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparing Buffer Solutions | SBRU [sbru.salamanderthemes.net]
- 13. static.igem.org [static.igem.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: TRIS Maleate Buffer Incompatibility
Welcome to the Technical Support Center for TRIS maleate (B1232345) buffer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential incompatibilities of TRIS maleate buffer with common laboratory reagents. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its typical working pH range?
This compound buffer is a buffering agent prepared from Tris(hydroxymethyl)aminomethane (TRIS) and maleic acid. It is utilized in various biochemical and molecular biology applications to maintain a stable pH. The effective buffering range for this compound is generally between pH 5.2 and 8.6.
Q2: Are there known incompatibilities of this compound buffer with certain reagents?
Yes, this compound, like other TRIS-based buffers, can exhibit incompatibilities with various reagents commonly used in the laboratory. These can include certain metal ions, detergents, and reducing agents. In some contexts, TRIS maleale has also been observed to be toxic to cells in culture.
Q3: Can this compound buffer be used with divalent cations?
Caution is advised when using this compound buffer in the presence of divalent cations. TRIS itself is known to chelate metal ions, and this can lead to the formation of precipitates or a reduction in the effective concentration of the metal ions in solution. This can impact experiments where specific concentrations of divalent cations are critical, such as in enzyme assays where they act as cofactors. It is recommended to perform a compatibility test, especially when working with ions like Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.
Q4: Is this compound buffer compatible with all detergents?
While this compound is generally compatible with non-ionic detergents like Triton X-100, issues can arise with anionic detergents such as sodium dodecyl sulfate (B86663) (SDS), particularly at high concentrations or low temperatures, which may lead to precipitation. It is always best to prepare a small test solution to check for compatibility before proceeding with your experiment.
Q5: What should I consider when using reducing agents with this compound buffer?
The stability of some reducing agents, such as dithiothreitol (B142953) (DTT), can be pH-dependent. In TRIS-based buffers with a pH around 8.0 or higher, the reducing activity of DTT can diminish over time. For experiments requiring stable reducing conditions over a long period, it is advisable to either add the reducing agent fresh to the buffer immediately before use or consider using a more stable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
Troubleshooting Guides
Problem 1: Unexpected Precipitation in my this compound Buffer
Symptoms:
-
The buffer appears cloudy or contains visible particulate matter after adding a specific reagent.
-
A gradual formation of precipitate is observed over time or with changes in temperature.
Possible Causes & Solutions:
| Reagent Category | Potential Cause of Precipitation | Recommended Action |
| Divalent Cations | Formation of insoluble TRIS-metal complexes or metal hydroxides at certain pH values. | 1. Perform a small-scale compatibility test by mixing the this compound buffer with the specific divalent cation at the working concentration and temperature. 2. Consider using an alternative buffer system with lower metal-binding capacity, such as HEPES or MOPS. 3. If this compound must be used, adjust the pH of the buffer after the addition of the divalent cation, if possible. |
| Detergents (e.g., SDS) | The detergent may have limited solubility in the buffer at the working temperature, especially at high concentrations. | 1. Warm the solution gently to see if the precipitate dissolves. 2. Reduce the concentration of the detergent. 3. Test the compatibility of a different detergent. |
| High Salt Concentrations | "Salting out" of the buffer components or other solutes. | 1. Decrease the salt concentration if the experimental protocol allows. 2. Prepare the buffer and salt solutions separately at higher concentrations and then mix them to the final desired concentration to observe for precipitation. |
Experimental Protocol: Compatibility Test for Precipitation
-
Prepare a 10 mL solution of your this compound buffer at the desired working concentration and pH.
-
Prepare a stock solution of the reagent to be tested (e.g., a salt, detergent, or metal ion) at a concentration 10 times higher than the final desired concentration.
-
In a clear test tube, add 9 mL of the this compound buffer.
-
Add 1 mL of the concentrated reagent stock to the buffer, bringing it to the final desired concentration.
-
Mix gently and observe for any immediate cloudiness or precipitation.
-
Incubate the solution at the intended experimental temperature (e.g., 4°C, room temperature, or 37°C) for a period relevant to your experiment (e.g., 1 hour, overnight).
-
Visually inspect for any precipitate formation against a dark background.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for troubleshooting buffer incompatibility issues.
Caption: A flowchart for troubleshooting potential this compound buffer incompatibilities.
Problem 2: My Enzyme Activity is Lower Than Expected in this compound Buffer
Symptoms:
-
The rate of your enzymatic reaction is significantly reduced or completely inhibited.
-
Inconsistent results are obtained across different batches of the same buffer.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Metal Ion Chelation | If your enzyme is a metalloenzyme, the TRIS in the buffer may be chelating essential metal cofactors, thereby reducing enzyme activity. | 1. Supplement the buffer with a higher concentration of the required metal ion. 2. Switch to a non-chelating buffer such as HEPES. |
| pH Instability | The pH of TRIS buffers is known to be temperature-dependent. A shift in temperature from where the pH was initially set could move the pH outside the optimal range for your enzyme. | 1. Measure the pH of the buffer at the actual working temperature of your assay. 2. Re-adjust the pH at the working temperature if necessary. |
| Direct Enzyme Inhibition | Although less common, components of the buffer could directly interact with and inhibit the enzyme. | 1. Test the enzyme activity in a different buffer system (e.g., phosphate, HEPES) to see if the activity is restored. |
Experimental Protocol: Assessing Buffer Effects on Enzyme Activity
-
Prepare your standard enzyme assay reaction mixture in your usual this compound buffer.
-
Prepare identical reaction mixtures but substitute the this compound buffer with alternative buffers (e.g., 50 mM HEPES, pH 7.5; 50 mM Phosphate buffer, pH 7.5). Ensure the pH of all buffers is adjusted to the same value at the assay temperature.
-
If metal ion chelation is suspected, prepare an additional reaction mixture in this compound buffer supplemented with a 2-5 fold excess of the required metal cofactor.
-
Initiate the reactions and measure the enzyme activity according to your established protocol.
-
Compare the enzyme activities obtained in the different buffer systems. A significant increase in activity in an alternative buffer or with supplemented metal ions would suggest an incompatibility with the this compound buffer.
Signaling Pathway Consideration
In cell-based assays, it is crucial to remember that buffer components can have unintended effects on cellular processes. The diagram below illustrates a hypothetical scenario where a buffer component could interfere with a signaling pathway by chelating a necessary ion.
Caption: Diagram showing potential interference of this compound in a signaling pathway.
This technical support guide is intended to be a starting point for troubleshooting. The compatibility of this compound buffer can be highly dependent on the specific concentrations, temperatures, and other components of your experimental system. Therefore, empirical testing is always recommended.
Navigating the Nuances of TRIS Maleate Buffer Sterilization: A Technical Guide
Heidelberg, Germany - For researchers and drug development professionals relying on the consistent performance of TRIS maleate (B1232345) buffer, ensuring its sterility without compromising its integrity is a critical, yet often challenging, step. This technical guide provides a comprehensive resource for troubleshooting common issues and offers a detailed protocol for the effective filter sterilization of TRIS maleate buffer, a common reagent in various biological and pharmaceutical applications.
The Challenge of Sterility
Maintaining a sterile environment is paramount in scientific research and pharmaceutical manufacturing to prevent microbial contamination that can invalidate experimental results or compromise product safety. While autoclaving is a common sterilization method, the heat-sensitive nature of TRIS buffers can lead to a pH shift, potentially impacting downstream applications.[1] Filter sterilization, therefore, presents a reliable alternative for heat-labile solutions like this compound buffer.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound buffer precipitating after filter sterilization?
Precipitation of this compound buffer post-filtration can be attributed to several factors:
-
Low Temperature: TRIS buffers, in general, are more prone to crystallization and precipitation at lower temperatures.[2] Storing the buffer at 4°C or colder can decrease the solubility of its components.
-
High Concentration: Highly concentrated stock solutions of TRIS buffers are more susceptible to precipitation.
-
pH Inaccuracies: The pH of TRIS buffers is temperature-dependent. A significant drop in temperature can alter the pH and contribute to precipitation.
-
Interaction with Filter Membrane: Although less common with compatible membranes, interactions between the buffer components and the filter material could potentially induce precipitation.
Q2: I'm experiencing a slow flow rate during the filtration of my this compound buffer. What could be the cause?
A diminished flow rate is a common frustration during filter sterilization. The primary culprits include:
-
Filter Clogging: This is the most frequent cause. It can result from particulates in the buffer solution that were not removed by pre-filtration, or from the precipitation of buffer components during the filtration process itself.
-
Incorrect Filter Choice: Using a filter with a pore size that is too small for the viscosity or particulate load of the buffer can lead to rapid clogging.
-
High Buffer Concentration: More concentrated buffers can be more viscous, leading to a naturally slower flow rate.
-
Insufficient Pressure: The pressure applied to the filtration system may not be adequate to efficiently pass the buffer through the membrane.
Q3: Which filter membrane is best suited for sterilizing this compound buffer?
The choice of filter membrane is critical to a successful and contamination-free sterilization process. For this compound buffer, the following membranes are generally recommended due to their low protein binding and broad chemical compatibility:
-
Polyethersulfone (PES): Often the preferred choice for sterile filtration of biological buffers due to its high flow rates, low protein binding, and good chemical compatibility.
-
Polyvinylidene fluoride (B91410) (PVDF): Another excellent option with very low protein binding and broad chemical compatibility.
-
Nylon: While generally compatible, some sources suggest caution as it may be less suitable for certain applications involving TRIS. A small-scale test is recommended.
It is crucial to consult the manufacturer's chemical compatibility chart for the specific filter unit you are using.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions for the filter sterilization of this compound buffer.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Filtrate | Buffer was too cold during preparation or filtration. | Prepare and filter the buffer at room temperature. If refrigerated, allow the buffer to equilibrate to room temperature before filtration. |
| Buffer concentration is too high. | Prepare a more dilute working solution from a concentrated stock after filtration, if possible. | |
| pH of the buffer is incorrect. | Verify the pH of the buffer at the temperature of use. Adjust as necessary before filtration. | |
| Slow or No Flow | Filter is clogged. | Use a pre-filter to remove larger particulates before the final sterilizing filtration. Ensure all components are fully dissolved before starting. |
| Incorrect membrane type. | Select a membrane with high flow characteristics and proven compatibility with this compound buffer, such as PES or PVDF. | |
| Air lock in the filter. | Ensure the filter is properly wetted according to the manufacturer's instructions to prevent air locks. | |
| pH Shift After Filtration | Leaching from the filter membrane. | Use high-quality, low-extractable filters. Rinsing the filter with a small amount of sterile water or buffer before use can help remove any potential leachables. |
| Temperature fluctuations. | Measure the pH of the buffer after it has cooled to its intended use temperature. |
Experimental Protocol: Filter Sterilization of this compound Buffer
This protocol outlines the steps for preparing and filter-sterilizing a 0.2 M this compound buffer.
Materials:
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Maleic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Sterile 0.22 µm syringe filter (PES or PVDF recommended)
-
Sterile collection vessel
-
Stir plate and stir bar
-
pH meter
-
Graduated cylinders and beakers
Procedure:
-
Buffer Preparation:
-
For a 1 L solution of 0.2 M this compound buffer, dissolve 24.2 g of TRIS and 23.2 g of maleic acid in approximately 800 mL of high-purity water.
-
Place the beaker on a stir plate and stir until all components are completely dissolved.
-
-
pH Adjustment:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the reading.
-
Adjust the pH to the desired value using NaOH (to increase pH) or HCl (to decrease pH). Add the acid or base dropwise while continuously stirring and monitoring the pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.
-
Bring the final volume to 1 L with high-purity water.
-
-
Filter Sterilization:
-
Draw the this compound buffer into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Carefully push the plunger of the syringe to pass the buffer through the filter into a sterile collection vessel. Apply steady, even pressure.
-
For larger volumes, a vacuum filtration system with a 0.22 µm membrane is recommended.
-
-
Storage:
-
Store the sterile this compound buffer in a clearly labeled, sterile container at room temperature or as required by the specific experimental protocol. For long-term storage, refrigeration at 2-8°C may be appropriate, but be mindful of the potential for precipitation at lower temperatures.
-
Experimental Workflow
References
Technical Support Center: Troubleshooting Your TRIS Maleate Buffer
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter a yellow tint in their TRIS maleate (B1232345) buffer.
Frequently Asked Questions (FAQs)
Q1: My TRIS maleate buffer has a yellow tint. Is it still usable?
A yellow discoloration in your this compound buffer is an indicator of potential chemical degradation or contamination.[1] While a very faint yellow tint in some TRIS-based buffers might not significantly impact all experiments, it is generally recommended to discard the solution and prepare a fresh batch to ensure the reliability and accuracy of your results.[1] The yellowing can be caused by several factors, including oxidation of the TRIS component, contamination with metal ions, prolonged storage, or exposure to light.[1]
Using a degraded buffer can have negative consequences for your experiments, such as:
-
Altered pH: Degradation can shift the buffer's pH, affecting pH-sensitive assays and biological samples.[2]
-
Reduced Buffering Capacity: The buffer may lose its ability to maintain a stable pH.
-
Interference with Reactions: Degradation products could interact with your molecules of interest, leading to inaccurate results.[3]
-
Sample Degradation: An unstable pH can lead to the degradation or denaturation of proteins and nucleic acids.[2]
Recommendation: To avoid compromising your experimental results, it is best practice to use a freshly prepared, clear, and colorless this compound buffer.
Troubleshooting Guide: What to do with a Yellow this compound Buffer
If you observe a yellow tint in your this compound buffer, follow these steps to determine its usability and prevent future occurrences.
Step 1: Visual Inspection and pH Check
-
Assess the Color Intensity: Note the intensity of the yellow color. A faint, pale yellow may be less of a concern than a distinct, dark yellow.
-
Check for Precipitate: Inspect the solution for any visible particulate matter. The presence of a precipitate along with the yellow color is a strong indicator that the buffer should be discarded.
-
Measure the pH: Use a calibrated pH meter to check the pH of your buffer. Compare the measured pH to the expected pH of the buffer. A significant deviation from the target pH suggests the buffer is no longer reliable.[4]
Step 2: Spectrophotometric Analysis (Optional)
For a more quantitative assessment, you can measure the absorbance of the yellowed buffer using a spectrophotometer.
-
Blank the Spectrophotometer: Use freshly prepared, colorless this compound buffer as the blank.
-
Measure Absorbance: Measure the absorbance of the yellow-tinted buffer at wavelengths between 350 nm and 450 nm. An increase in absorbance in this range is indicative of yellowing. While there are no universally established "acceptable" absorbance values, a significant absorbance reading compared to the fresh buffer suggests a higher level of degradation.
Step 3: Functional Test (If Proceeding with Caution)
If the yellow tint is very faint and the pH is within the acceptable range, you might consider a small-scale functional test. This is not generally recommended, but may be considered for non-critical applications.
-
Select a Control Experiment: Choose a simple, well-established experiment where the performance of the buffer is critical (e.g., an enzyme assay with a known activity).
-
Compare Performance: Run the experiment in parallel using both the yellow-tinted buffer and a freshly prepared, colorless buffer.
-
Analyze Results: If the results are identical, the buffer may be usable for that specific application. However, any discrepancy indicates that the yellow buffer is compromised.
Experimental Protocols
Protocol 1: pH Measurement of this compound Buffer
Objective: To accurately determine the pH of the buffer solution.
Materials:
-
Calibrated pH meter and electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
-
Yellow-tinted this compound buffer
-
Deionized water
-
Beakers
Methodology:
-
Calibrate the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.
-
Rinse the Electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.
-
Measure the pH: Immerse the electrode in the yellow-tinted this compound buffer. Allow the reading to stabilize before recording the pH value.
-
Clean the Electrode: After measurement, rinse the electrode again with deionized water and store it in the appropriate storage solution.
Data Presentation
Table 1: Troubleshooting Summary for Yellow this compound Buffer
| Observation | Potential Cause | Recommended Action | Risk of Using |
| Faint Yellow Tint, pH is correct | Minor oxidation or contamination | Prepare fresh buffer (Recommended). If used, perform a functional test. | Low to Moderate |
| Distinct Yellow Color, pH is incorrect | Significant degradation, contamination | Discard Immediately | High |
| Presence of Precipitate | Chemical precipitation, contamination | Discard Immediately | High |
Visualizations
Troubleshooting Workflow
References
- 1. Analysis of the reasons for the yellowing of Tris HCl buffer solution-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 2. What are the main effects of pH changes in Tris buffer on electrophoresis - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Chemical degradation of 3H-labeled substance P in tris buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
Validation & Comparative
Comparing the buffering capacity of TRIS maleate and phosphate buffer
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer's ability to maintain a stable pH environment directly impacts protein stability, enzyme activity, and the reliability of analytical assays. This guide provides a detailed comparison of two commonly utilized buffer systems: TRIS maleate (B1232345) and phosphate (B84403) buffer, with a focus on their buffering capacity and practical applications.
Key Characteristics and Buffering Performance
TRIS (tris(hydroxymethyl)aminomethane) maleate and phosphate buffers are both effective in the physiological pH range, but they exhibit distinct properties that make them suitable for different applications.
| Feature | TRIS Maleate Buffer | Phosphate Buffer |
| Effective pH Range | 5.2 - 8.6 | 5.8 - 8.0[1] |
| pKa Values (25°C) | TRIS: ~8.1, Maleic Acid: pKa1 ~1.9, pKa2 ~6.24 | Phosphoric Acid: pKa1 ~2.15, pKa2 ~7.20, pKa3 ~12.32[2] |
| Temperature Dependence of pH | High (pH decreases with increasing temperature) | Low |
| Interaction with Metal Ions | Can chelate some divalent cations | Precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺) |
| Common Applications | Enzyme assays, electrophoresis, and when avoiding phosphate is necessary | Cell culture media, protein purification, immunoassays |
Note on Buffering Capacity: The buffering capacity (β) of a buffer is at its maximum when the pH of the solution is equal to the pKa of the buffering agent. Therefore, in the lower end of the physiological range (around pH 6.2), maleate provides good buffering. Around neutral pH (7.2), phosphate is an excellent buffer. In the slightly alkaline range (around pH 8.1), TRIS is most effective. The choice between these buffers often depends on the specific pH required for the experiment.
Experimental Determination of Buffering Capacity
To empirically compare the buffering capacity of this compound and phosphate buffer, a titration-based experiment can be performed. This involves titrating each buffer solution with a strong acid and a strong base while monitoring the pH.
Experimental Protocol
Objective: To determine and compare the buffering capacity of a 0.1 M this compound buffer at pH 7.0 and a 0.1 M phosphate buffer at pH 7.0.
Materials:
-
TRIS base
-
Maleic acid
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
Burettes (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks (1 L)
-
Deionized water
Procedure:
-
Buffer Preparation:
-
0.1 M this compound Buffer (pH 7.0): Prepare a solution containing 0.1 M TRIS and 0.1 M maleic acid. Adjust the pH to 7.0 using a concentrated NaOH solution.
-
0.1 M Phosphate Buffer (pH 7.0): Prepare a solution by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ to achieve a pH of 7.0.
-
-
Titration with Acid:
-
Place 100 mL of the 0.1 M this compound buffer (pH 7.0) in a 250 mL beaker with a magnetic stir bar.
-
Record the initial pH.
-
Add 1.0 mL increments of 0.1 M HCl from a burette.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH drops by at least 2 units.
-
Repeat the titration for the 0.1 M phosphate buffer.
-
-
Titration with Base:
-
Place 100 mL of the 0.1 M this compound buffer (pH 7.0) in a 250 mL beaker with a magnetic stir bar.
-
Record the initial pH.
-
Add 1.0 mL increments of 0.1 M NaOH from a burette.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH increases by at least 2 units.
-
Repeat the titration for the 0.1 M phosphate buffer.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of acid or base added (x-axis) for each buffer to generate titration curves.
-
Calculate the buffering capacity (β) for each buffer in the region of interest using the formula: β = (moles of acid/base added) / (volume of buffer in L * |ΔpH|)
-
Expected Results
The buffer with the pKa value closer to the initial pH of 7.0 will exhibit a higher buffering capacity, meaning it will show a smaller change in pH for each increment of acid or base added. In this case, the phosphate buffer (with a pKa2 of 7.20) is expected to have a higher buffering capacity at pH 7.0 compared to the this compound buffer, as the pKa of TRIS is 8.1 and the relevant pKa of maleic acid is 6.24.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of buffering capacity.
Caption: Experimental workflow for comparing buffer capacity.
Logical Decision-Making for Buffer Selection
The choice between this compound and phosphate buffer depends on several experimental factors. The following diagram outlines a logical approach to selecting the appropriate buffer.
References
TRIS Maleate vs. Sodium Cacodylate Buffer: A Comparative Guide for Researchers
A critical evaluation of two common biological buffers, TRIS maleate (B1232345) and sodium cacodylate, reveals distinct advantages and disadvantages that researchers, scientists, and drug development professionals must consider for optimal experimental outcomes. While TRIS maleate offers an arsenic-free alternative, its own cytotoxicity and incompatibility with certain reagents warrant careful consideration. In contrast, the well-established sodium cacodylate buffer, despite its toxicity, remains a staple in specific applications like electron microscopy due to its chemical inertness.
This guide provides a detailed comparison of this compound and sodium cacodylate buffers, supported by available experimental data, to inform the selection process for various research applications.
Overview of this compound and Sodium Cacodylate Buffers
This compound buffer is prepared by combining TRIS (tris(hydroxymethyl)aminomethane), a common biological buffer, with maleic acid. It is utilized in some biochemical and cell culture applications.
Sodium cacodylate buffer is a solution of sodium dimethylarsinate. It has been widely used in electron microscopy for decades as a fixative vehicle due to its good buffering capacity in the physiological pH range and its compatibility with aldehyde fixatives.[1][2]
Key Advantages of this compound over Sodium Cacodylate
The primary advantage of this compound buffer is the absence of arsenic . Sodium cacodylate is an organoarsenic compound, and its use poses significant health risks. Arsenic is a known human carcinogen, and exposure can lead to severe acute and chronic health effects. The toxicity of sodium cacodylate necessitates stringent handling protocols and hazardous waste disposal, adding complexity and cost to experimental workflows.
Critical Disadvantages of this compound
Despite being arsenic-free, this compound is not without its significant drawbacks:
-
Cytotoxicity: Studies have shown that this compound buffer can be highly toxic to cells in culture. In one study on fibroblast strains, this compound was found to be the most toxic among three different TRIS buffer formulations, with concentrations as low as 0.04 M leading to a lack of cell attachment and growth.[3] This intrinsic toxicity can interfere with cell-based assays and compromise the integrity of cellular and tissue models.
-
Incompatibility with Aldehyde Fixatives: The primary amine group in the TRIS molecule can react with aldehyde fixatives like glutaraldehyde (B144438) and paraformaldehyde.[4] This reaction compromises the buffering capacity and can interfere with the cross-linking of proteins, which is essential for preserving cellular ultrastructure in electron microscopy.[4] This makes this compound generally unsuitable for conventional sample preparation for transmission and scanning electron microscopy.
Performance Comparison in Key Applications
| Application | This compound Buffer | Sodium Cacodylate Buffer | Key Considerations |
| Electron Microscopy | Generally unsuitable due to reactivity with aldehyde fixatives. | Widely used and considered a standard; compatible with aldehyde and osmium tetroxide fixatives.[5][6] | The inertness of sodium cacodylate is a major advantage for preserving ultrastructure. |
| Cell Culture | High cytotoxicity reported in some studies, potentially affecting cell viability and experimental outcomes.[3] | Not typically used in routine cell culture due to its high toxicity. | The toxicity of both buffers makes them poor choices for long-term cell culture experiments. |
| Enzyme Assays | Can be used, but the potential for maleate to interfere with cellular metabolism should be considered. | Can be used, but the arsenic content may inhibit certain enzymes. | The choice of buffer should be validated for each specific enzyme and assay conditions. |
| Histochemistry | May be used for some staining procedures where aldehyde fixation is not required. | Often used as a buffer for fixatives in histochemical preparations. | Compatibility with fixation and staining reagents is crucial. |
Experimental Data Summary
Direct quantitative comparisons of this compound and sodium cacodylate are limited in the scientific literature. The primary data points relate to their cytotoxic effects.
| Buffer | Observation | Cell Type | Concentration | Reference |
| This compound | "by far the most toxic of the 3 varieties of tris buffer" | Fibroblasts | 0.04 M | [3] |
| Sodium Cacodylate | Known carcinogen and toxicant | Not specified | Not specified |
Experimental Protocols
Preparation of 0.2 M this compound Buffer
This protocol is adapted from Gomori (1955) for use in enzyme studies.[7]
Stock Solutions:
-
Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water to a final volume of 1 L.
-
Solution B (0.2 M NaOH): Dissolve 8.0 g of sodium hydroxide (B78521) in distilled water to a final volume of 1 L.
Working Solution (e.g., for pH 7.0):
-
Mix 50 mL of Solution A with a specific volume of Solution B (the exact volume needs to be determined empirically by pH measurement).
-
Dilute the mixture with distilled water to a final volume of 200 mL.
-
Adjust the final pH to the desired value using Solution B.
Preparation of 0.1 M Sodium Cacodylate Buffer for Electron Microscopy
This is a standard protocol for preparing a working solution of sodium cacodylate buffer.[5][8]
Materials:
-
Sodium cacodylate trihydrate ((CH₃)₂AsO₂Na·3H₂O)
-
Distilled water
-
0.2 N HCl
Procedure:
-
Prepare a 0.2 M sodium cacodylate stock solution by dissolving 4.28 g of sodium cacodylate trihydrate in 100 mL of distilled water.
-
To prepare a 0.1 M working solution at pH 7.4, mix 50 mL of the 0.2 M stock solution with approximately 2.7 mL of 0.2 N HCl.
-
Bring the final volume to 100 mL with distilled water.
-
Verify and adjust the pH to 7.4 using a calibrated pH meter.
Signaling Pathway and Experimental Workflow Visualization
Disruption of Intracellular Calcium Homeostasis by Maleic Acid
The maleate component of this compound buffer can have significant biological effects. Studies have shown that maleic acid can disrupt cellular energy metabolism by impairing intracellular calcium homeostasis, which can lead to the activation of apoptosis.[9][10][11] This is a critical consideration for any experiments involving live cells.
Experimental Workflow for Electron Microscopy Sample Preparation
The following diagram illustrates a typical workflow for preparing biological samples for electron microscopy using sodium cacodylate buffer.
Conclusion
The choice between this compound and sodium cacodylate buffer is a trade-off between toxicity and experimental compatibility. The primary advantage of this compound is its arsenic-free composition, which significantly reduces health and safety concerns. However, its own cytotoxicity and its reactivity with aldehyde fixatives make it unsuitable for many applications, particularly in cell culture and electron microscopy.
Sodium cacodylate, despite its significant toxicity, remains a preferred buffer for electron microscopy due to its chemical stability and compatibility with standard fixation protocols. When using sodium cacodylate, strict adherence to safety protocols for handling and disposal is paramount.
For researchers seeking alternatives to sodium cacodylate in electron microscopy, other non-toxic buffers such as PIPES or HEPES may be considered, although their performance should be validated for the specific application. Ultimately, the selection of a buffer should be based on a thorough evaluation of the experimental requirements and the potential impact of the buffer on the biological system under investigation.
References
- 1. emunit.hku.hk [emunit.hku.hk]
- 2. tabaslab.com [tabaslab.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 5. mcgill.ca [mcgill.ca]
- 6. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 7. static.igem.org [static.igem.org]
- 8. The protocols for the PIME core facility | Institut Cochin [institutcochin.fr]
- 9. Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maleic Acid--but Not Structurally Related Methylmalonic Acid--Interrupts Energy Metabolism by Impaired Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TRIS Maleate vs. HEPES: A Comparative Guide for Researchers
In the landscape of biological research and drug development, the selection of an appropriate buffer is a critical decision that underpins the validity and reproducibility of experimental results. While both TRIS (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are mainstays in the modern laboratory, they are not universally interchangeable. This guide provides an objective, data-driven comparison of TRIS maleate (B1232345) and HEPES buffers to inform researchers when the specific properties of TRIS maleate present a distinct advantage.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and HEPES lie in their chemical structure, which dictates their buffering characteristics and potential for interaction with biological systems. HEPES is a zwitterionic buffer, part of the "Good's buffers" series, known for its inertness in many biological systems.[1] TRIS is a primary amine, and when combined with maleic acid, it forms a buffer with a broad range and unique chelating properties.[2]
| Property | This compound | HEPES |
| pKa (at 25°C) | ~5.2 - 8.6 (Broad range due to two pKa values) | ~7.5[3] |
| Effective Buffering Range | pH 5.2 - 9.7[4] | pH 6.8 - 8.2[3][5] |
| Temperature Dependence (ΔpKa/°C) | High (~ -0.031 for TRIS component)[6] | Low (~ -0.014)[6] |
| Metal Ion Chelation | Yes (Both TRIS and Maleate components can chelate ions)[2][7] | Minimal[6] |
| Phototoxicity | Low | Can generate H₂O₂ in the presence of light and riboflavin[3] |
| Biological Considerations | Can be toxic to some cells; primary amine is reactive[3][7][8] | Generally inert and biocompatible at typical concentrations (10-25 mM)[5][9] |
Deciding Factors: When to Use this compound Over HEPES
The choice between these two buffers should be guided by the specific requirements of the experiment. This compound is the superior option in several distinct scenarios.
Assays Requiring Metal Ion Chelation or Involving Metalloenzymes
This compound should be considered when studying metalloenzymes where the buffer's interaction with metal ions is a key experimental variable. The TRIS component itself can chelate metal ions, and this effect is compounded by the dicarboxylic structure of maleic acid.[2][7] This can be a significant disadvantage if the goal is to maintain a constant, free metal ion concentration. However, it can be advantageous if the experiment is designed to probe the enzyme's dependence on metal cofactors.
Conversely, HEPES is preferred for its low metal-binding capacity, making it ideal for characterizing metal-dependent enzymes when buffer interference must be minimized.[10][11]
Experimental Data: Comparative Enzyme Kinetics of a Metalloenzyme
A study comparing the activity of the Mn²⁺-dependent dioxygenase BLC23O in HEPES and Tris-HCl buffers highlights the profound impact of buffer choice. While this study used Tris-HCl, the data illustrates the behavior of the TRIS component.
| Buffer (at pH 7.4, 32.5°C) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| HEPES | 0.53 ± 0.02 | 0.28 ± 0.003 | 0.53 ± 0.02 |
| Tris-HCl | 1.61 ± 0.04 | 0.33 ± 0.002 | 0.20 ± 0.01 |
| (Data adapted from a study on BLC23O, a Mn²⁺-dependent dioxygenase[7][10]) |
In this case, the enzyme exhibited a significantly higher affinity for its substrate (lower Km) and greater overall catalytic efficiency in HEPES.[7][10] The lower efficiency in Tris-HCl is likely due to the chelation of the essential Mn²⁺ cofactor by the TRIS amine group.[7][10] This suggests that for routine activity assays of metalloenzymes where maximum performance is desired, HEPES is the better choice. However, if the goal is to study the enzyme under metal-limiting conditions, a chelating buffer like this compound could be intentionally employed.
Experimental Protocol: Spectrophotometric Assay for Metalloenzyme Kinetics
This protocol is adapted from studies on metalloenzymes and can be used to compare enzyme performance in this compound vs. HEPES.[10][12]
Objective: To determine and compare the kinetic parameters (Km, Vmax) of a metalloenzyme (e.g., a catechol dioxygenase) in two different buffer systems.
Materials:
-
Purified metalloenzyme
-
Substrate (e.g., 3-methylcatechol (B131232) for a dioxygenase, p-nitrophenyl phosphate (B84403) for a phosphatase)
-
Buffer A: 50 mM this compound, pH 7.6
-
Buffer B: 50 mM HEPES, pH 7.6
-
Metal cofactor solution (e.g., 10 mM MnCl₂)
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate and metal cofactor. Prepare working solutions of the enzyme in both Buffer A and Buffer B.
-
Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for product detection (e.g., 388 nm for the dioxygenase product) and equilibrate the instrument to the desired temperature (e.g., 32.5°C).[10]
-
Assay Reaction:
-
In a quartz cuvette, combine the buffer (either A or B), the metal cofactor to its final optimal concentration (e.g., 10 µM Mn²⁺), and varying concentrations of the substrate.[10]
-
Allow the mixture to equilibrate to the assay temperature for 5 minutes.
-
Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Immediately begin monitoring the change in absorbance over time for 1-5 minutes, ensuring the measurement is taken during the initial linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.
-
Repeat the assay for a range of substrate concentrations in both buffer systems.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for the enzyme in each buffer.
-
Applications Where Phototoxicity is a Concern
This compound is a safer alternative to HEPES in light-sensitive applications. When exposed to ambient light, especially in the presence of riboflavin (B1680620) (a common component of cell culture media), HEPES can catalyze the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that is toxic to cells.[3] This phototoxicity can confound results in cell-based assays that require prolonged observation under a microscope or involve fluorescent probes. TRIS-based buffers do not share this liability, making them a more robust choice for such experiments.
Protein Crystallography
The maleate component of this compound can be highly effective in promoting protein crystallization. While both TRIS and HEPES are commonly used in crystallization screens, sodium malonate has been shown to be exceptionally successful.[13] In a study screening 23 different macromolecules, sodium malonate was nearly twice as effective at producing crystals as the next most successful salts.[14] The dicarboxylate structure of malonate/maleate is thought to play a key role in forming the crystal lattice contacts necessary for nucleation and growth. This makes this compound a compelling buffer to include in initial screening experiments for novel proteins.
Critical Drawback: Cytotoxicity of this compound in Cell Culture
Despite its advantages in specific biochemical assays, This compound is generally unsuitable for cell culture applications due to significant cytotoxicity. A study on diploid human fibroblasts found this compound to be "by far the most toxic" of three TRIS buffer variants tested.[3] At a concentration of 40 mM, virtually no cell attachment or growth was observed.[3] In contrast, HEPES is well-tolerated by most cell lines at concentrations between 10-25 mM and is widely used to provide additional buffering capacity to media, especially when cultures are handled outside of a CO₂ incubator.[5][9][15][16]
Experimental Data: Comparative Cell Viability
| Buffer | Concentration | Observed Effect on Human Fibroblasts |
| This compound | 40 mM | Severe toxicity, no cell attachment or growth[3] |
| TRIS Citrate | 20 mM | Markedly diminished growth[3] |
| TRIS-HCl | up to 80 mM | Well tolerated, supports growth when supplemented with bicarbonate[3] |
| HEPES | 10 - 25 mM | Generally non-toxic, widely used to support cell viability[3][5][9] |
| HEPES | > 50 mM | Can become cytotoxic to some cell lines[3] |
Signaling Pathway Considerations: The Risk of Metal Ion Chelation
Many critical intracellular signaling pathways are dependent on precise concentrations of metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺).[11][17][18] For example, the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates cell growth, differentiation, and stress responses, involves numerous kinases whose activity is dependent on Mg²⁺.[10][19] Similarly, calcium is a ubiquitous second messenger that controls a vast array of cellular processes.[6]
Conclusion and Recommendations
The decision to use this compound instead of HEPES should be made deliberately and with a clear understanding of the experimental objectives. While HEPES offers broad utility, superior biocompatibility for cell work, and minimal interference with metalloenzymes, this compound provides unique advantages in specific, non-cellular contexts.
| Application | Recommended Buffer | Rationale |
| General Enzyme Assays (non-metalloenzyme) | Either | Both can be effective; choice depends on optimal pH. |
| Metalloenzyme Kinetics | HEPES | Minimizes interference by avoiding chelation of essential metal cofactors.[10] |
| Probing Metal Dependence | This compound | Can be used to intentionally chelate metal ions as an experimental variable.[2][7] |
| Live-Cell Imaging / Fluorescence Assays | This compound | Avoids the phototoxicity associated with HEPES, which can generate ROS.[3] |
| Mammalian Cell Culture | HEPES | This compound is highly cytotoxic; HEPES is the standard for providing non-bicarbonate buffering.[3][5][9] |
| Protein Crystallography | This compound | The maleate component is analogous to malonate, a highly effective crystallizing agent.[14] |
| Studying Metal-Dependent Signaling Pathways | HEPES | Avoids unintended disruption of signaling cascades through metal ion chelation.[20] |
Ultimately, for researchers and drug development professionals, the optimal buffer is the one that ensures the stability of the biological system while not interfering with the process under investigation. When the experimental design calls for a broad pH range, involves light-sensitive components, or aims to leverage the unique properties of a dicarboxylic acid in applications like crystallography, this compound emerges as a powerful, albeit specialized, alternative to HEPES.
References
- 1. Is Tris buffer toxic to cells in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Effects of heavy metals on mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tris buffer solution: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancement of enzymatic activity by biomolecular condensates through pH buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of tris buffer on free cytosolic calcium in myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TRIS Maleate in Protein Formulations: A Comparative Guide to Buffer Selection for Enhanced Stability
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of protein stability and, consequently, therapeutic efficacy and shelf-life. While common buffers like phosphate, citrate, and HEPES are widely utilized, TRIS maleate (B1232345) presents an alternative with distinct physicochemical properties. This guide provides an objective comparison of TRIS maleate with other standard buffers, supported by available experimental insights and detailed methodologies for independent verification.
The stability of a protein is intrinsically linked to its three-dimensional structure, which is maintained by a delicate balance of non-covalent forces. The buffer system plays a pivotal role in preserving this structure by maintaining a stable pH and through specific interactions with the protein surface. The choice of buffer can significantly influence a protein's thermal stability, aggregation propensity, and long-term storage viability.
A Comparative Overview of Common Biological Buffers
The selection of a buffer should be based on the specific requirements of the protein and the intended application. Key considerations include the desired pH range, the temperature sensitivity of the buffer's pKa, potential interactions with metal ions, and the buffer's own chemical reactivity. The following table summarizes the key properties of this compound in comparison to other widely used biological buffers.
| Feature | This compound | Phosphate Buffer | Citrate Buffer | HEPES Buffer |
| Effective pH Range | ~5.2 - 8.6 | 5.8 - 8.0 | 3.0 - 6.2 | 6.8 - 8.2 |
| pKa at 25°C | pKa1 (Maleic Acid) ≈ 1.9, pKa2 (Maleic Acid) ≈ 6.1, pKa (TRIS) ≈ 8.1 | pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.33 | pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40 | ~7.5 |
| Temperature Dependence of pKa (ΔpKa/°C) | High (driven by TRIS component: ~ -0.031) | Low (~ -0.0028) | Low | Low (~ -0.014) |
| Metal Ion Interaction | Maleate component can chelate divalent cations. | Precipitates with divalent cations like Ca²⁺ and Mg²⁺. | Strong chelator of divalent cations. | Generally considered non-coordinating. |
| Potential for Protein Interaction | The effect is protein-specific. Limited direct data available. One study on a related buffer, imidazole-maleate, showed a destabilizing effect on the protein cFMS.[1] | Can act as a substrate or inhibitor for some enzymes. Phosphate ions can specifically bind to proteins, sometimes leading to stabilization.[2] | Can be metabolized by some cells. Its chelating properties can impact metalloproteins. | Generally considered biologically inert. |
In-Depth Look at this compound
This compound buffer is prepared by combining TRIS (tris(hydroxymethyl)aminomethane) with maleic acid. This combination provides a broad buffering range due to the multiple pKa values of the components.
The TRIS component is known for its significant temperature-dependent pKa, which can be a critical factor in thermal stability studies. As the temperature increases during a thermal denaturation experiment, the pH of a TRIS-based buffer will decrease.[3] This pH shift can either stabilize or destabilize a protein, depending on the protein's specific pH-stability profile. For instance, a protein that is more stable at a lower pH might show an artificially high melting temperature (Tm) in a TRIS-based buffer.
The maleate component, a dicarboxylic acid, has the potential to chelate divalent metal ions. This can be advantageous in preventing metal-catalyzed oxidation but could be detrimental if the protein requires metal ions for its activity or stability.
Direct experimental data comparing the effect of this compound on protein stability to other buffers is scarce in the published literature. However, a study on the stability of the cFMS and Akt-3 proteins provides some relevant insights. In this study, an imidazole-maleate buffer was found to be significantly destabilizing for cFMS, while TRIS buffer alone did not have a significant destabilizing effect.[1] This suggests that the maleate component could potentially have a destabilizing interaction with certain proteins. It is crucial to note that the effect of a buffer is highly protein-specific, and the findings for cFMS may not be applicable to other proteins.[1]
Experimental Protocols for Comparative Buffer Analysis
To objectively determine the optimal buffer for a specific protein, it is essential to perform experimental comparisons. A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method for screening buffer conditions.[4][5][6][7][8]
Experimental Protocol: Thermal Shift Assay (TSA/DSF) for Buffer Screening
Objective: To determine the melting temperature (Tm) of a protein in this compound buffer and compare it to the Tm in other buffers (e.g., phosphate, citrate, HEPES). A higher Tm is indicative of greater thermal stability.
Materials:
-
Purified protein of interest (typically at 1-2 mg/mL)
-
Buffer stock solutions (e.g., 1 M this compound, 1 M Phosphate, 1 M Citrate, 1 M HEPES), pH adjusted to the desired value at the intended experimental temperature.
-
Fluorescent dye (e.g., SYPRO™ Orange, 5000x stock in DMSO)
-
96-well qPCR plates
-
Real-time PCR instrument with a thermal melting curve analysis module
-
Optical sealing film for qPCR plates
Procedure:
-
Protein and Dye Preparation:
-
Prepare a working stock of the fluorescent dye by diluting the 5000x stock to 100x in deionized water.
-
Prepare a solution of the protein in a minimal, non-interfering buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration of 0.2 mg/mL.
-
-
Assay Plate Setup:
-
In each well of a 96-well qPCR plate, add the following components to a final volume of 20 µL:
-
10 µL of the 0.2 mg/mL protein solution.
-
5 µL of the 4x concentrated buffer to be tested (e.g., 200 mM this compound, pH 7.0, for a final concentration of 50 mM). Prepare a 4x stock for each buffer being compared.
-
1 µL of the 100x fluorescent dye stock (for a final concentration of 5x).
-
4 µL of deionized water.
-
-
Include appropriate controls, such as the protein in its initial storage buffer and buffer-only controls (no protein).
-
Seal the plate securely with an optical sealing film.
-
-
Thermal Denaturation and Data Acquisition:
-
Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters (instrument-specific settings may vary):
-
Initial temperature: 25°C for 1 minute.
-
Temperature ramp: 25°C to 95°C with a ramp rate of 0.5°C to 1°C per minute.
-
Fluorescence acquisition: Read the fluorescence of the appropriate channel (e.g., ROX for SYPRO™ Orange) at each temperature increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).
-
The Tm can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Compare the Tm values obtained for the protein in this compound buffer with those from the other buffers.
-
Visualizing Experimental Workflow and Logical Relationships
To aid in the conceptualization of the experimental design and the factors influencing the outcome, the following diagrams are provided.
Conclusion
The choice of buffer is a critical, yet often overlooked, variable in protein formulation and analysis. While this compound is not as extensively characterized for its effects on protein stability as more common buffers, its unique combination of a broad buffering range and potential for metal ion chelation may offer advantages for specific proteins. However, the significant temperature dependence of its pKa, driven by the TRIS component, necessitates careful consideration, especially in thermal stability studies.
Due to the protein-specific nature of buffer effects, empirical testing is paramount. The provided thermal shift assay protocol offers a robust and high-throughput method for directly comparing the stabilizing effects of this compound with other buffers on your protein of interest. By systematically evaluating buffer performance, researchers can make data-driven decisions to ensure the optimal stability and performance of their protein-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. proteos.com [proteos.com]
- 7. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Superiority of Good's Buffers Over TRIS Maleate in Modern Research Applications
For researchers, scientists, and drug development professionals, the choice of a buffering agent is a critical decision that can significantly impact the outcome and reproducibility of experiments. While TRIS maleate (B1232345) has been a longstanding staple in many laboratories, a deeper understanding of its limitations has paved the way for the adoption of superior alternatives, primarily from the family of Good's buffers. This guide provides an objective, data-driven comparison of TRIS maleate and its alternatives, highlighting their performance in specific applications and providing the experimental basis for informed buffer selection.
TRIS (tris(hydroxymethyl)aminomethane)-based buffers, including this compound, are known to have several drawbacks. A primary concern is the significant temperature dependence of their pKa, leading to pH shifts with temperature fluctuations that can affect experimental results.[1][2] Furthermore, the primary amine in TRIS can be reactive and may interfere with certain enzymatic assays or chelate metal ions essential for protein function.[2][3] In cell-based assays, TRIS buffers can be toxic to some mammalian cells and may permeate cell membranes, disrupting intracellular processes.[3][4]
In contrast, Good's buffers were specifically designed for biological research to overcome these limitations.[5][6][7] These zwitterionic buffers generally exhibit minimal pH change with temperature, low metal ion binding capacity, and are typically non-toxic and membrane-impermeable, making them ideal for a wide range of sensitive applications.[5][8]
Comparative Analysis of Buffer Performance
To illustrate the practical implications of buffer selection, this guide presents a comparative analysis of TRIS-based buffers and their alternatives in key research applications.
Protein Stability and Ligand Binding
The choice of buffer can significantly influence protein stability and the thermodynamics of protein-ligand interactions. This is critical in drug development and basic research where accurate characterization of these parameters is essential.
Experimental Data: Differential Scanning Fluorimetry (DSF)
DSF is a technique used to determine the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater stability. The following table summarizes the Tm of a model protein in TRIS buffer compared to several Good's buffers at the same pH.
| Buffer (50 mM, pH 7.0) | Melting Temperature (Tm) in °C |
| Sodium Phosphate (B84403) | 58 |
| L-Arg/L-Glu | 56 |
| TRIS | 55 |
| HEPES | 54 |
| MOPS | 52 |
| Data synthesized from a representative thermal shift assay experiment.[2] |
As the data indicates, the choice of buffer has a discernible impact on protein stability, with some Good's buffers and sodium phosphate providing greater stability than TRIS under these conditions.
Experimental Data: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions. The observed enthalpy of binding can be significantly influenced by the ionization enthalpy of the buffer. A study comparing the binding of a ligand to a protein in TRIS, HEPES, and phosphate buffers revealed dramatically different observed enthalpy values, underscoring the importance of buffer selection in thermodynamic studies.[1]
| Buffer | Observed Enthalpy (ΔHobs) in kJ/mol |
| Phosphate | +7 |
| HEPES | -8 |
| TRIS | -32 |
| Illustrative data from a study on protein-ligand binding.[1] |
This highlights that for accurate thermodynamic analysis, it is crucial to consider the buffer's contribution to the observed heat changes.
Enzyme Kinetics
The activity of enzymes is highly dependent on pH, and the buffer system can directly influence kinetic parameters.
Experimental Data: Metalloenzyme and Non-Metalloenzyme Kinetics
A study comparing the kinetic parameters of a metalloenzyme (BLC23O) and a non-metalloenzyme (trypsin) in TRIS, HEPES, and sodium phosphate buffers demonstrated that buffer identity can significantly impact enzyme kinetics, particularly for metalloenzymes.[7]
Metalloenzyme (BLC23O) Kinetics
| Buffer | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.75 ± 0.02 | 0.33 ± 0.002 | 0.44 ± 0.01 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.11 ± 0.001 | 0.46 ± 0.01 |
| Adapted from a study on the influence of reaction buffers on enzyme activities and kinetics.[7] |
Non-metalloenzyme (Trypsin) Kinetics
| Buffer | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| HEPES | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.04 | 0.48 ± 0.02 |
| Sodium Phosphate | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
| Adapted from a study on the influence of reaction buffers on enzyme activities and kinetics.[7] |
For the metalloenzyme, HEPES provided the highest catalytic efficiency, while TRIS-HCl showed a lower efficiency, possibly due to its metal-chelating properties.[7] In contrast, the non-metalloenzyme trypsin showed comparable kinetic parameters across all three buffers.[7]
Nucleic Acid Electrophoresis
The integrity and migration of RNA during electrophoresis are highly sensitive to the buffering system.
RNA Electrophoresis
For denaturing RNA agarose (B213101) gel electrophoresis, MOPS (3-(N-morpholino)propanesulfonic acid) buffer is widely preferred over TRIS-based buffers.[5][6] The adduct of formaldehyde (B43269) with RNA, which is necessary for denaturation, is only stable at a pH below 7.[4] MOPS buffer is typically adjusted to pH 7.0, which helps maintain the denatured state of RNA throughout the electrophoresis run.[5][6] In contrast, the pH of TRIS buffers can drift to alkaline conditions during electrophoresis, leading to the dissociation of formaldehyde from the RNA and improper denaturation, resulting in poor resolution and smearing of RNA bands.[4]
DNA Extraction
TE buffer, which contains TRIS and EDTA, is commonly used for DNA solubilization and storage.[9][10] TRIS maintains a stable pH, while EDTA chelates divalent cations that are cofactors for DNases, thereby protecting the DNA from degradation.[9][11] While effective for storage, using TE buffer as a wash buffer during extraction can be problematic as it may not efficiently remove proteins and other contaminants, leading to impure DNA samples.[11] Alternative DNA extraction protocols that do not rely on TRIS in the wash steps often yield higher purity DNA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Determination of Buffer Capacity by Titration
This protocol outlines a general procedure to experimentally determine and compare the buffering capacity of different buffer solutions.
Materials:
-
Buffer solutions to be tested (e.g., this compound, HEPES, MOPS at the same concentration and pH)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
pH meter, calibrated
-
Burettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the buffer solution and record the initial pH.
-
Fill a burette with the standardized strong acid (or base).
-
Add the titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH of the buffer solution has changed by at least one pH unit from the initial reading.
-
Plot the pH of the solution as a function of the volume of strong acid or base added. The region of the curve with the smallest slope represents the highest buffering capacity.
Caption: Workflow for determining buffer capacity.
Protocol 2: Thermal Stability of a Protein by Differential Scanning Fluorimetry (DSF)
This protocol describes a method to compare the thermal stability of a protein in different buffer systems.
Materials:
-
Purified protein of interest
-
Buffer solutions to be tested (e.g., TRIS, HEPES, MOPS) at the desired pH and concentration
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
Procedure:
-
Prepare stock solutions of the protein and the different buffers.
-
In a 96-well PCR plate, prepare the assay mixture for each buffer condition, typically containing the protein at a final concentration of 2-10 µM and the fluorescent dye at the manufacturer's recommended concentration.
-
Include control wells with buffer and dye only (no protein) as a baseline.
-
Seal the plate and place it in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C) with a ramp rate of 1°C/minute.
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a sigmoidal curve.
-
Compare the Tm values obtained in the different buffers. A higher Tm indicates greater thermal stability.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. DNA Learning Center Barcoding 101 [dnabarcoding101.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]
- 6. scribd.com [scribd.com]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.gettysburg.edu [public.gettysburg.edu]
- 9. Comparison between different methods of DNA isolation from dried blood spots for determination of malaria to determine specificity and cost effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. researchgate.net [researchgate.net]
The Influence of Buffer Systems on Biochemical Assays: A Cross-Validation of TRIS Maleate and Alternative Buffers
For researchers, scientists, and drug development professionals, the choice of a buffer system is a critical decision that can significantly impact the outcome and reproducibility of an experiment. While TRIS (tris(hydroxymethyl)aminomethane) buffers are widely used due to their physiological relevance and buffering capacity in the neutral to slightly alkaline pH range, their interaction with biological molecules is not always benign. This guide provides a comparative analysis of results obtained in a TRIS maleate (B1232345) buffer system against those from an alternative buffer, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), with a focus on enzyme kinetics. The data presented underscores the importance of buffer selection and cross-validation of results.
Executive Summary
Maintaining a stable pH is fundamental to most biological assays. TRIS buffers are a popular choice, but their primary amine group can be reactive, and they are known to chelate certain metal ions, potentially interfering with enzymatic reactions.[1] Furthermore, the pKa of TRIS is sensitive to temperature fluctuations, which can lead to shifts in pH if not carefully controlled.[2] This guide presents a cross-validation of enzyme kinetic parameters for a metalloenzyme and a non-metalloenzyme in a TRIS-based buffer versus a HEPES buffer, a zwitterionic buffer generally considered to be more inert.[3] The presented data demonstrates that while the choice of buffer may have a minimal effect on some enzymes, it can significantly alter the kinetic parameters of others, highlighting the necessity of empirical determination of the optimal buffer for any given assay.
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize the kinetic parameters of two distinct enzymes, a metalloenzyme (Ro1,2-CTD) and a non-metalloenzyme (Trypsin), in TRIS-HCl and HEPES buffer systems. While the user's request specified TRIS maleate, the available comparative data was for TRIS-HCl. Given that both are TRIS-based buffers with a similar pKa, the data for TRIS-HCl is presented here as a relevant proxy.
Table 1: Kinetic Parameters for the Metalloenzyme Ro1,2-CTD in Different Buffer Systems [1]
| Buffer System (50 mM, pH 7.2) | Michaelis Constant (Km) [mM] | Catalytic Constant (kcat) [s-1] | Catalytic Efficiency (kcat/Km) [M-1s-1] |
| TRIS-HCl | 1.8 ± 0.1 | 35.0 ± 1.5 | 19,444 |
| HEPES | 0.9 ± 0.05 | 30.0 ± 1.2 | 33,333 |
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.
Table 2: Kinetic Parameters for the Non-Metalloenzyme Trypsin in Different Buffer Systems [1]
| Buffer System (50 mM, pH 8.0) | Michaelis Constant (Km) [mM] | Catalytic Constant (kcat) [s-1] | Catalytic Efficiency (kcat/Km) [M-1s-1] |
| TRIS-HCl | 3.07 ± 0.16 | 0.015 ± 0.001 | 4.89 |
| HEPES | 3.14 ± 0.14 | 0.016 ± 0.001 | 5.10 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation.
Spectrophotometric Enzyme Kinetics Assay
This protocol outlines the steps to determine the initial reaction velocity of an enzyme-catalyzed reaction by monitoring the change in absorbance over time.[1]
Materials:
-
Spectrophotometer with temperature control
-
Quartz or plastic cuvettes
-
Enzyme stock solution (e.g., Ro1,2-CTD or Trypsin)
-
Substrate stock solution (specific to the enzyme being assayed)
-
Buffer solutions (50 mM TRIS-HCl and 50 mM HEPES, pH adjusted to the desired value at the experimental temperature)
-
Pipettes and tips
-
Distilled water
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and buffers at the desired concentrations. Ensure the pH of each buffer is accurately adjusted at the intended assay temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the product or substrate being monitored. Equilibrate the instrument to the desired assay temperature.
-
Reaction Mixture Preparation: In a cuvette, combine the buffer, substrate, and any other necessary cofactors. The final component to be added to initiate the reaction should be the enzyme. The total volume should be kept consistent across all assays.
-
Blank Measurement: Use a blank solution containing all components of the reaction mixture except the enzyme to zero the spectrophotometer.
-
Reaction Initiation: Add the enzyme to the reaction mixture in the cuvette, mix gently but thoroughly, and immediately begin recording the absorbance at regular time intervals.
-
Data Acquisition: Record the absorbance for a period during which the reaction rate is linear. This represents the initial velocity phase.
-
Initial Velocity Determination: Plot absorbance as a function of time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Kinetic Parameter Calculation: Repeat the assay at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). The catalytic constant (kcat) and catalytic efficiency (kcat/Km) can then be calculated.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in selecting a buffer system.
References
Navigating Spectrophotometric Hurdles: A Comparative Guide to Protein Assays in the Presence of TRIS Maleate Buffer
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable experimental outcomes. However, common laboratory buffers can introduce significant spectrophotometric interference, leading to inaccurate protein concentration measurements. This guide provides a comprehensive comparison of three widely used protein assays—Bradford, Bicinchoninic Acid (BCA), and Lowry—in the context of TRIS and maleate (B1232345) buffer interference. We present supporting experimental data, detailed protocols for mitigating interference, and a workflow for selecting the most appropriate assay for your needs.
The use of TRIS (tris(hydroxymethyl)aminomethane) and maleate buffers is widespread in biological research due to their buffering capacities in physiological pH ranges. However, the chemical nature of these buffer components can lead to non-specific reactions with the reagents used in colorimetric protein assays, resulting in either an overestimation or underestimation of the true protein concentration.
The Interference Landscape: A Head-to-Head Comparison
To understand the extent of interference, a hypothetical experiment was designed to measure a known concentration of Bovine Serum Albumin (BSA) in the presence of varying concentrations of TRIS, maleate, and a combined TRIS maleate buffer. The results, summarized in the tables below, highlight the significant impact of these buffer components on the accuracy of each assay.
Bradford Assay
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[1] While generally rapid and sensitive, the assay is susceptible to interference from basic buffers and detergents.
Mechanism of Interference: TRIS, being a primary amine, can interact with the Coomassie dye, leading to a color change that is independent of protein concentration. This results in an elevated background absorbance and an overestimation of the protein concentration. Maleate, a dicarboxylic acid, can also alter the pH of the assay, affecting the dye-protein interaction and leading to inaccurate readings.
| Buffer Component | Concentration in Sample | Apparent Protein Concentration (µg/mL) | % Error |
| TRIS | 25 mM | 135 | 35% |
| 50 mM | 168 | 68% | |
| Maleate | 25 mM | 115 | 15% |
| 50 mM | 128 | 28% | |
| This compound | 25 mM | 152 | 52% |
| 50 mM | 189 | 89% | |
| Hypothetical data for a 100 µg/mL BSA standard. |
Bicinchoninic Acid (BCA) Assay
The BCA assay is a copper-based method where proteins reduce Cu²⁺ to Cu⁺ under alkaline conditions. The Cu⁺ then chelates with two molecules of BCA to form a purple-colored complex.[2] This assay is known for its compatibility with a wider range of detergents.
Mechanism of Interference: While generally more robust than the Bradford assay, the BCA assay is sensitive to reducing agents. Although TRIS is not a strong reducing agent, at higher concentrations, it can contribute to the reduction of Cu²⁺, leading to an overestimation of protein concentration. Maleate interference is generally less pronounced but can still affect the chelation reaction.
| Buffer Component | Concentration in Sample | Apparent Protein Concentration (µg/mL) | % Error |
| TRIS | 25 mM | 110 | 10% |
| 50 mM | 125 | 25% | |
| Maleate | 25 mM | 105 | 5% |
| 50 mM | 112 | 12% | |
| This compound | 25 mM | 118 | 18% |
| 50 mM | 138 | 38% | |
| Hypothetical data for a 100 µg/mL BSA standard. |
Lowry Assay
The Lowry assay, another copper-based method, involves the reduction of the Folin-Ciocalteu reagent by copper-catalyzed oxidation of aromatic amino acids in the protein.[3]
Mechanism of Interference: The Lowry assay is notoriously susceptible to interference from a wide range of substances, including TRIS. TRIS directly reacts with the Folin-Ciocalteu reagent, leading to a significant color development that is not proportional to the protein concentration, resulting in a substantial overestimation.[4] Maleate can also interfere with the copper-protein complex formation.
| Buffer Component | Concentration in Sample | Apparent Protein Concentration (µg/mL) | % Error |
| TRIS | 25 mM | 210 | 110% |
| 50 mM | 350 | 250% | |
| Maleate | 25 mM | 120 | 20% |
| 50 mM | 145 | 45% | |
| This compound | 25 mM | 280 | 180% |
| 50 mM | 450 | 350% | |
| Hypothetical data for a 100 µg/mL BSA standard. |
Experimental Protocols for Interference Mitigation
When working with this compound buffer, several strategies can be employed to minimize interference and obtain more accurate protein concentration measurements.
Sample Dilution
The simplest approach is to dilute the sample in a compatible buffer (e.g., phosphate-buffered saline, PBS) to reduce the concentration of the interfering substances to a level that no longer significantly affects the assay.
Protocol:
-
Determine the approximate protein concentration of your sample.
-
Calculate the dilution factor required to bring the TRIS and maleate concentrations below the interference threshold for your chosen assay (refer to the tables above for guidance).
-
Dilute the sample with a compatible, non-interfering buffer.
-
Prepare your protein standards in the same diluted buffer to create a matched standard curve.
-
Perform the protein assay according to the manufacturer's instructions.
-
Multiply the measured concentration by the dilution factor to obtain the original protein concentration.
Protein Precipitation
For samples with low protein concentrations where dilution is not feasible, protein precipitation can be used to separate the protein from the interfering buffer components. Trichloroacetic acid (TCA) or acetone (B3395972) precipitation are common methods.
TCA Precipitation Protocol:
-
To your protein sample, add ice-cold 100% (w/v) TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the this compound buffer.
-
Wash the protein pellet with two volumes of cold acetone to remove residual TCA.
-
Centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Decant the acetone and allow the pellet to air dry completely.
-
Resuspend the protein pellet in a buffer compatible with your chosen protein assay.
Buffer-Matched Standards
If the concentration of this compound in your samples is known and consistent, creating a standard curve with standards prepared in the exact same buffer can help to compensate for the interference.
Protocol:
-
Prepare a series of protein standards (e.g., BSA) with known concentrations.
-
Dilute the protein standards in the same this compound buffer that your samples are in.
-
Use this buffer as the blank for the spectrophotometer.
-
Perform the protein assay on your samples and the buffer-matched standards.
-
Generate a standard curve using the absorbance values of the buffer-matched standards.
-
Determine the concentration of your unknown samples from this standard curve.
Selecting the Right Assay: A Logical Workflow
The choice of protein assay when working with this compound buffer depends on the concentration of the interfering substances and the required accuracy. The following workflow can guide your decision-making process.
References
The Balancing Act of Buffers: A Cost-Effectiveness Showdown Between TRIS Maleate and Other Biological Buffers
For researchers, scientists, and drug development professionals, maintaining a stable pH is a cornerstone of experimental success. The choice of biological buffer can significantly impact protein stability, enzyme activity, and cell viability. While TRIS is a laboratory workhorse, its various formulations, including TRIS maleate (B1232345), present a complex decision matrix when weighed against other common buffers like HEPES, MES, and PBS. This guide provides a comprehensive comparison of the cost-effectiveness and performance of these buffers, supported by experimental data and detailed protocols to aid in informed decision-making.
At a Glance: Key Properties and Cost Comparison
A buffer's utility is defined by its physicochemical properties and its price point. The following table summarizes key characteristics and provides an approximate cost comparison for TRIS maleate and its common alternatives.
| Feature | This compound | TRIS HCl | HEPES | MES | PBS |
| Effective pH Range | 5.2 - 6.7 | 7.0 - 9.0[1][2] | 6.8 - 8.2 | 5.5 - 6.7[3] | ~7.4 |
| pKa at 25°C | ~5.8 | ~8.1[1] | ~7.5 | ~6.1 | 7.2 |
| ΔpKa/°C | Moderate | -0.031 | -0.014 | -0.011 | -0.0028 |
| Metal Ion Interaction | Can chelate some metal ions | Can chelate divalent cations | Minimal | Minimal | Can precipitate with divalent cations |
| Approximate Cost/kg * | ~$5,170 | ~$88 - $160[4][5] | ~$330 - $820[6][7] | ~$215 - $865[3][8] | Varies (often prepared from salts) |
| Common Applications | Electrophoresis, Enzyme Assays | General biochemistry, Electrophoresis[1] | Cell culture, Enzyme assays[9] | Plant cell culture, Electrophoresis[10] | Cell culture, Isotonic applications[11] |
| Potential Drawbacks | Toxic to some cell lines at higher concentrations[12] | Temperature sensitive pKa, potential enzyme inhibition[13] | More expensive than TRIS | Limited buffering range | Can inhibit some enzymatic reactions |
Note: Prices are approximate and can vary significantly based on supplier, purity, and volume.
Performance in Key Applications: A Deeper Dive
The optimal buffer is highly dependent on the specific experimental context. Here, we explore the performance of these buffers in common laboratory applications.
Cell Culture: The Viability Question
While TRIS buffers are widely used in molecular biology, their application in cell culture requires caution. Studies have shown that this compound can be toxic to diploid human fibroblasts even at concentrations as low as 0.04 M, inhibiting cell attachment and growth.[12] TRIS HCl has also demonstrated dose-dependent growth inhibition.[12] For this reason, zwitterionic buffers like HEPES are often preferred for their lower toxicity profile in sensitive cell-based assays. PBS is a common isotonic solution used for washing cells and as a base for media, but it has limited buffering capacity outside of its narrow physiological pH range.
Enzyme Assays: The Interference Factor
The choice of buffer can significantly influence enzyme kinetics. TRIS buffers, with their primary amine group, can interact with and inhibit certain enzymes.[14] Furthermore, TRIS is known to chelate metal ions, which can be problematic for metalloenzymes that require these ions for their activity.[13] HEPES and MES, with their minimal metal-binding properties, are often considered safer choices for such enzymatic studies. Phosphate from PBS can also act as an inhibitor for some enzymes.
Experimental Protocols for Buffer Comparison
To empirically determine the best buffer for a specific application, direct experimental comparison is invaluable. Below are detailed protocols for assessing buffer performance in two critical areas: cell viability and protein stability.
Protocol 1: Comparative Analysis of Buffer Cytotoxicity using a Real-Time Viability Assay
This protocol outlines a method to compare the effects of this compound, HEPES, MES, and PBS on the viability of a chosen cell line over time.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
Sterile 1 M stock solutions of this compound, HEPES, and MES, pH adjusted to 7.4
-
Sterile 1X PBS, pH 7.4
-
Real-time cell viability assay reagent (e.g., a resazurin-based reagent)
-
96-well clear-bottom black or white tissue culture plates
-
Multimode plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate for 24 hours.
-
Buffer Preparation: Prepare a 2X working concentration of each buffer (this compound, HEPES, MES, and a media control) in complete cell culture medium. Prepare serial dilutions to test a range of final concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM). Prepare a 1X PBS solution.
-
Treatment: Carefully remove the existing medium and add 100 µL of the prepared buffer solutions or PBS to the respective wells. Include wells with only complete medium as a negative control.
-
Real-Time Measurement: Add the real-time viability reagent to all wells according to the manufacturer's instructions.
-
Incubation and Reading: Place the plate in a 37°C incubator with 5% CO2. Measure fluorescence or luminescence at regular intervals (e.g., every 2, 4, 8, 12, 24, 48, and 72 hours).[15]
-
Data Analysis: Plot the fluorescence/luminescence intensity against time for each buffer and concentration. Calculate the percentage of viable cells relative to the media-only control at each time point.
Protocol 2: Assessing Buffer Effects on Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol allows for the comparison of how different buffers affect the thermal stability of a protein of interest.[16][17]
Materials:
-
Purified protein of interest
-
Sterile 1 M stock solutions of this compound, HEPES, MES, and PBS, pH adjusted to the desired value.
-
Fluorescent dye for DSF (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal ramping capability
-
PCR plates or strips
Procedure:
-
Protein and Buffer Preparation: Prepare working solutions of the protein in each of the test buffers (this compound, HEPES, MES, and PBS) at a final concentration of typically 2-10 µM.
-
Dye Addition: Add the fluorescent dye to each protein-buffer solution at the manufacturer's recommended concentration.
-
Plate Setup: Aliquot the protein-buffer-dye mixtures into the wells of a PCR plate. Include a no-protein control for each buffer to measure background fluorescence.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set the instrument to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring fluorescence.[17]
-
Data Analysis: Plot the fluorescence intensity as a function of temperature for each buffer condition. The midpoint of the protein unfolding transition is the melting temperature (Tm). A higher Tm indicates greater protein stability in that buffer.[17]
Visualizing the Decision Process and Experimental Workflow
To further clarify the selection process and experimental design, the following diagrams illustrate key logical relationships and workflows.
Caption: Decision workflow for selecting a biological buffer.
Caption: General experimental workflow for comparing buffer performance.
Conclusion: No One-Size-Fits-All Solution
The selection of a biological buffer is a critical decision that requires careful consideration of the experimental system and budgetary constraints. While TRIS and its derivatives like this compound offer a cost-effective solution for many applications, their potential for cytotoxicity and enzyme interference cannot be overlooked. Zwitterionic buffers such as HEPES and MES, although more expensive, often provide a more inert and stable environment for sensitive biological assays. Ultimately, for critical experiments, the ideal buffer should be determined empirically. By following systematic comparison protocols, researchers can ensure the selection of a buffer that maximizes experimental reliability and reproducibility.
References
- 1. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Tris for buffer solutions [itwreagents.com]
- 3. MES Monohydrate | MES 2-(N-morpholino)ethanesulfonic acid [formedium.com]
- 4. rpicorp.com [rpicorp.com]
- 5. agscientific.com [agscientific.com]
- 6. HEPES, 1 kg, CAS No. 7365-45-9 | Good buffer Reagents for Molecular Biological Applications | Reagents for Molecular Biology | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 7. HEPES (Ultra Pure) 1 kg | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. goldbio.com [goldbio.com]
- 11. medsupplypartners.com [medsupplypartners.com]
- 12. ebm-journal.org [ebm-journal.org]
- 13. benchchem.com [benchchem.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 16. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
Safety Operating Guide
Personal protective equipment for handling TRIS maleate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle TRIS maleate (B1232345). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
TRIS maleate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it is essential to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side shields, approved under NIOSH or EN 166 standards.[3][4] | Protects eyes from potential splashes. |
| Hand Protection | Gloves | Chemical-resistant, tested according to EN 374 standards.[2] | Prevents direct skin contact. |
| Respiratory Protection | Particulate Respirator | P1 filter (EN 143) or equivalent.[2] | Required when dust formation is likely. |
| Self-Contained Breathing Apparatus (SCBA) | NIOSH-approved. | For use in firefighting situations.[1][2][4] | |
| Body Protection | Laboratory Coat | Standard lab coat.[5] | Protects skin and personal clothing from contamination. |
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols
General Handling Procedures:
-
Preparation : Before handling, ensure that the work area is clean and well-ventilated.[2] Keep the container tightly closed when not in use and store it in a dry, cool place.[6]
-
Personal Protective Equipment : Always wear the recommended PPE as detailed in the table above. Inspect gloves for any damage before use.[3][4]
-
Weighing and Transfer : Handle this compound in a manner that minimizes dust generation.[6] Use a fume hood or an area with local exhaust ventilation if there is a risk of dust formation.[2]
-
Spill Management : In the event of a spill, avoid dust formation.[4] Mechanically take up the spilled material and place it in appropriate containers for disposal.[1][2] Ensure the area is cleaned thoroughly afterward.
-
First Aid :
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4] Keep the waste in suitable, closed containers for disposal.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
